molecular formula C6H5Cl2NO2S B1582122 2,5-Dichlorobenzenesulfonamide CAS No. 7720-45-8

2,5-Dichlorobenzenesulfonamide

Cat. No.: B1582122
CAS No.: 7720-45-8
M. Wt: 226.08 g/mol
InChI Key: UMHSKUILJUFIEK-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenesulfonamide is a useful research compound. Its molecular formula is C6H5Cl2NO2S and its molecular weight is 226.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHSKUILJUFIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285532
Record name 2,5-dichlorobenzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID00285532
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Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7720-45-8
Record name 7720-45-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42185
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dichlorobenzenesulfonamide
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Record name 7720-45-8
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Foundational & Exploratory

Technical Guide: High-Purity Synthesis of 2,5-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2,5-Dichlorobenzenesulfonamide is a critical pharmacophore and intermediate in the synthesis of agrochemicals (e.g., herbicides) and diuretic pharmaceuticals. Its structural integrity relies on the precise placement of chlorine atoms at the para positions relative to each other, with the sulfonamide moiety acting as a directing anchor.

Retrosynthetic Logic

The synthesis is governed by the principles of Electrophilic Aromatic Substitution (EAS) . The choice of starting material is dictated by symmetry:

  • Substrate: 1,4-Dichlorobenzene (1,4-DCB).[1]

  • Rationale: 1,4-DCB is chemically symmetric. All four available hydrogen positions are equivalent. Therefore, monosulfonation yields a single regioisomer: 2,5-dichlorobenzenesulfonyl chloride. This eliminates the need for complex isomer separation downstream, a common bottleneck in the synthesis of 2,4- or 3,4- isomers.

Reaction Pathway Visualization

The following diagram illustrates the core synthesis logic and the critical intermediate transformation.

SynthesisPathway Start 1,4-Dichlorobenzene (Symmetric Precursor) Inter 2,5-Dichlorobenzenesulfonyl Chloride Start->Inter Electrophilic Substitution (60-80°C) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product This compound (Target) Inter->Product Nucleophilic Substitution (<20°C) Reagent2 Ammonium Hydroxide (NH4OH) Reagent2->Product

Figure 1: Linear synthetic pathway leveraging the symmetry of 1,4-dichlorobenzene to ensure regioselectivity.

Phase I: Chlorosulfonation (The Critical Step)[2]

The conversion of 1,4-dichlorobenzene to 2,5-dichlorobenzenesulfonyl chloride is the yield-determining step. The primary challenge is preventing the formation of the diaryl sulfone byproduct and managing the violent exotherm during quenching.

Mechanism

The reaction proceeds via the formation of a sulfonic acid intermediate (


), which is subsequently converted to the sulfonyl chloride (

) by excess chlorosulfonic acid.


Experimental Protocol

Reagents:

  • 1,4-Dichlorobenzene (Solid, >99% purity)

  • Chlorosulfonic Acid (Liquid, >98% purity) - HANDLE WITH EXTREME CAUTION

  • Thionyl Chloride (

    
    ) - Optional additive to drive conversion
    

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap). The system must be strictly anhydrous.

  • Acid Charge: Charge Chlorosulfonic acid (5.0 equivalents relative to 1,4-DCB) into the flask. Cool to 10–15°C.[2]

    • Expert Insight: A large excess of acid acts as the solvent and shifts the equilibrium toward the sulfonyl chloride.

  • Substrate Addition: Slowly add molten or solid 1,4-dichlorobenzene over 60 minutes.

    • Control: Maintain internal temperature < 30°C. Rapid addition causes local overheating, promoting sulfone formation (bis(2,5-dichlorophenyl)sulfone).

  • Reaction: Once addition is complete, slowly ramp temperature to 60–70°C. Hold for 3–4 hours.

    • Validation: Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or GC.[3] Disappearance of starting material indicates completion.

  • Quenching (Critical Safety Node):

    • Cool the reaction mixture to ambient temperature.

    • Prepare a separate vessel with crushed ice (approx. 10x weight of acid).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Warning: Never add water to the acid. The hydrolysis is violently exothermic and releases HCl gas.

  • Isolation: The sulfonyl chloride will precipitate as a white/off-white solid. Filter immediately. Wash with cold water to remove residual sulfuric acid.

Phase II: Amination (Ammonolysis)

This step involves a Nucleophilic Acyl Substitution where ammonia displaces the chloride ion.

Experimental Protocol

Reagents:

  • Wet 2,5-Dichlorobenzenesulfonyl chloride (from Phase I)

  • Ammonium Hydroxide (28-30%

    
     aq.)
    
  • Solvent: Acetone or THF (optional, to improve solubility)

Procedure:

  • Preparation: Suspend the sulfonyl chloride in water (or dissolve in minimal acetone if the chloride is dry).

  • Ammonia Addition: Cool the suspension to < 10°C. Add Ammonium Hydroxide (4.0 equivalents) dropwise.

    • Expert Insight: Temperature control is vital. Above 25°C, the hydroxide ion (

      
      ) competes with ammonia (
      
      
      
      ) as a nucleophile, leading to the hydrolysis byproduct (sulfonic acid), which is water-soluble and reduces yield.
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • pH Adjustment: The reaction generates HCl (neutralized by excess ammonia). Ensure pH remains >9 during reaction.

Purification & Quality Control

Crude sulfonamides often contain traces of disulfonimides or unreacted sulfonic acids. The "Acid-Base Swing" is the most robust purification method for sulfonamides possessing an N-H bond.

The Acid-Base Swing Protocol
  • Dissolution: Dissolve crude product in 10% NaOH solution.

    • Logic: Sulfonamides are weak acids (

      
      ). They form soluble sodium salts in strong base.
      
    • Impurity Rejection: Unreacted sulfones or neutral organic impurities remain insoluble.

  • Filtration: Filter the alkaline solution to remove insoluble impurities.

  • Precipitation: Slowly acidify the filtrate with concentrated HCl to pH 1–2.

    • Result: The pure sulfonamide precipitates out.

  • Final Wash: Filter the precipitate and wash with water until the filtrate is neutral. Dry at 80°C.

Quantitative Data Summary
ParameterPhase I (Chlorosulfonation)Phase II (Amination)
Limiting Reagent 1,4-DichlorobenzeneSulfonyl Chloride
Stoichiometry 1 : 5 (Substrate : Acid)1 : 4 (Substrate :

)
Temperature 60–70°C< 20°C
Typical Yield 75–85%85–95%
Key Byproduct Diaryl SulfoneSulfonic Acid (Hydrolysis)

Process Flow & Troubleshooting

The following logic map details the decision-making process during workup.

WorkupLogic Reaction Crude Reaction Mixture (Sulfonyl Chloride + Acid) Quench Quench on Ice Reaction->Quench Filter1 Filtration Quench->Filter1 Solid1 Solid: Crude Sulfonyl Chloride Filter1->Solid1 Filtrate1 Filtrate: H2SO4 / HCl (Discard to Waste) Filter1->Filtrate1 Amination Add NH4OH (aq) Solid1->Amination Check Check Solubility in 10% NaOH Amination->Check Soluble Soluble (Sulfonamide formed) Check->Soluble Yes Insoluble Insoluble (Sulfone impurity) Check->Insoluble No Precip Acidify to pH 1 (Precipitate Product) Soluble->Precip

Figure 2: Logical workflow for isolation and validation of the sulfonamide product.

References

  • BenchChem. (2025).[4] Technical Guide to the Synthesis of Dichlorobenzenesulfonyl Chlorides. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,5-Dichlorobenzenesulfonyl chloride Product Specification & Safety Data Sheet. CAS 5402-73-3. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67667, this compound. Retrieved from

  • Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides. Journal of the American Chemical Society, 62(3), 511–514.
  • Basf A.G. (2007). Process for the preparation of substituted benzenesulfonyl chlorides.[2][4] Patent CN101066943A. (Industrial context for chlorosulfonation conditions).

Sources

A Technical Guide to 2,5-Dichlorobenzenesulfonamide (CAS No. 7720-45-8): A Core Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 2,5-Dichlorobenzenesulfonamide, a pivotal chemical intermediate in the landscape of modern drug discovery and development. While its direct therapeutic applications are limited, its value as a structural scaffold is significant. The sulfonamide functional group is a well-established pharmacophore, and the specific dichlorination pattern of this molecule offers unique physicochemical properties that researchers can exploit to create novel derivatives with a wide spectrum of biological activities.[1] This guide delves into its fundamental properties, validated synthesis protocols, key applications in medicinal chemistry, analytical methodologies, and essential safety protocols, serving as a critical resource for researchers engaged in the synthesis and application of sulfonamide-based compounds.

Core Compound Profile: Physicochemical Characteristics

This compound is a solid organic compound whose utility is primarily defined by its chemical structure: a benzene ring substituted with two chlorine atoms and a sulfonamide group. The IUPAC name for this compound is this compound.[2] The positions of the chlorine atoms at the 2 and 5 positions influence the electron distribution of the aromatic ring and the acidity of the sulfonamide N-H proton, which are critical factors in its reactivity and its ability to interact with biological targets when incorporated into larger molecules.

Below is a summary of its key physicochemical properties, compiled from authoritative databases.

PropertyValueSource
CAS Number 7720-45-8PubChem[2]
Molecular Formula C₆H₅Cl₂NO₂SPubChem[2]
Molecular Weight 226.08 g/mol PubChem
IUPAC Name This compoundPubChem[2]
Canonical SMILES C1=CC(=C(C=C1Cl)S(=O)(=O)N)ClPubChem[2]
InChIKey UMHSKUILJUFIEK-UHFFFAOYSA-NPubChem[2]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; S [label="S", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124"]; O2 [label="O", fontcolor="#202124"]; N [label="N", fontcolor="#202124"]; H1 [label="H", fontcolor="#202124"]; H2 [label="H", fontcolor="#202124"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Cl1 [pos="-1.74,1!"]; S [pos="1.74,1!"]; O1 [pos="1.74,2!"]; O2 [pos="2.61,0.5!"]; N [pos="1.74,0!"]; H1 [pos="1.3,-0.5!"]; H2 [pos="2.2,-0.5!"]; Cl2 [pos="1.74,-1!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- Cl1; C5 -- Cl2; C6 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- N; N -- H1; N -- H2; }

Caption: Chemical Structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved via the ammonolysis of its corresponding sulfonyl chloride precursor, 2,5-Dichlorobenzenesulfonyl chloride (CAS No. 5402-73-3).[3] This is a standard and reliable transformation in sulfonamide chemistry. The causality behind this two-step approach is straightforward: the precursor is first synthesized from a common starting material, and then the highly reactive sulfonyl chloride is converted to the stable sulfonamide.

Part A: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

The requisite starting material is prepared by the electrophilic aromatic substitution of 1,4-dichlorobenzene with chlorosulfuric acid.

  • Reaction Principle: The chlorosulfuric acid acts as the source of the chlorosulfonium cation (+SO₂Cl), which attacks the electron-rich 1,4-dichlorobenzene ring. The directing effects of the chlorine atoms favor substitution at the ortho position to one of the chlorines, leading to the desired 2,5-disubstituted product.

  • Protocol: A method involves treating 1,4-dichlorobenzene with chlorosulfuric acid at elevated temperatures (e.g., 150°C), followed by quenching the reaction mixture in ice water to precipitate the product.[4]

Caption: Synthesis of the sulfonyl chloride precursor.

Part B: Synthesis of this compound

This step involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride.

  • Experimental Rationale: The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles like ammonia. The reaction proceeds readily, displacing the chloride leaving group to form the stable N-S bond of the sulfonamide. An excess of ammonia is typically used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the ammonia, which would render it non-nucleophilic.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2,5-Dichlorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonolysis: Cool the solution to 0°C using an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a solution of concentrated ammonium hydroxide (an excess, e.g., 5-10 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its role as a versatile building block for synthesizing more complex, pharmacologically active molecules.[1] The sulfonamide moiety is present in a wide array of approved drugs, including antibacterials, diuretics, and anticonvulsants.[5]

Key Application Areas:
  • Antibacterial Agents: The sulfonamide functional group is famous for its role in antibacterial drugs.[5] These compounds act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[6] By derivatizing the nitrogen atom of this compound, researchers can synthesize novel libraries of compounds for screening against various bacterial strains.[7]

  • Anticancer Agents: Researchers have used the precursor, 2,5-dichlorobenzenesulfonyl chloride, to synthesize benzoxazole benzenesulfonamide hybrids.[8] These compounds have demonstrated potent cytotoxic activity against cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) models.[8]

  • Enzyme Inhibitors: The sulfonamide scaffold is known to bind to the active sites of various enzymes. Derivatives of dichlorophenyl-substituted benzenesulfonamides have been investigated as inhibitors of mitochondrial complex II and complex III, highlighting their potential in studying and treating diseases related to mitochondrial dysfunction.[9]

Drug_Development_Workflow start This compound (Scaffold) step1 N-Alkylation or N-Arylation Reactions start->step1 Synthetic Chemistry step2 Generation of Derivative Library step1->step2 step3 High-Throughput Screening (HTS) step2->step3 Biological Assays step4 Hit Identification (e.g., Anticancer, Antibacterial) step3->step4 end Lead Optimization step4->end Medicinal Chemistry

Caption: Workflow for utilizing the scaffold in drug discovery.

Analytical Methodologies for Characterization

To ensure the identity and purity of synthesized this compound and its derivatives, a combination of analytical techniques is employed. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for this purpose.

General LC-MS/MS Protocol:

This protocol outlines a general method for the analysis of the synthesized sulfonamide.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 75 mm, 4-µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, typically in negative ion mode to deprotonate the sulfonamide nitrogen.

    • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, tracking specific parent-to-daughter ion transitions. For this compound, the parent ion [M-H]⁻ would be monitored.

  • Data Analysis: The identity of the compound is confirmed by its retention time and the specific mass-to-charge ratio (m/z) of its molecular ion. Purity is determined by integrating the peak area of the analyte relative to any impurities.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors.

GHS Hazard Information: According to aggregated data, this compound is classified as:

  • H302: Harmful if swallowed.[2]

  • H319: Causes serious eye irritation.[2]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[10][11]

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side protection.[10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[11]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[12]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures:

  • In case of a spill, wear appropriate PPE.

  • Sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[10][13]

  • Consult local regulations for proper waste disposal.[10]

Conclusion

This compound (CAS No. 7720-45-8) is a foundational building block in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the proven pharmacological importance of the sulfonamide scaffold, makes it a valuable intermediate for developing novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for researchers aiming to leverage its structural features in the pursuit of new medicines.

References

  • Smolecule. (n.d.). Buy 2,5-Dichlorobenzenesulfonyl chloride | 5402-73-3.
  • Patents, G. (n.d.). US5210313A - Preparation of 2,5-dichlorobenzophenones.
  • AK Scientific, Inc. (n.d.). 2-Chlorobenzenesulfonamide.
  • PubMed Central. (2022). Use of molecular networking to identify 2,5-diketopiperazines in chocolates as potential markers of bean variety.
  • ChemicalBook. (n.d.). 2,5-Diaminobenzenesulfonic acid(88-45-9).
  • BenchChem. (n.d.). Application Notes and Protocols for N-(2,5-dichlorophenyl)benzenesulfonamide in Drug Discovery Workflows.
  • ChemicalBook. (2023). 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3.
  • BenchChem. (n.d.). 2,5-Dichloro-N-methylbenzenesulfonamide | Research Chemical.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide.
  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • PubChem. (n.d.). This compound.
  • ChemSynthesis. (n.d.). 2,5-dichlorobenzenesulfonic acid.
  • Sigma-Aldrich. (n.d.). 2,5-Dichlorobenzenesulfonyl chloride 98%.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5-Dichlorobenzenesulfonamide.
  • BenchChem. (n.d.). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
  • Sigma-Aldrich. (n.d.). 2-Chlorobenzenesulfonamide 98%.
  • PubMed. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (2010). Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chlorobenzenesulfonamide.
  • EvitaChem. (n.d.). Buy 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide (EVT-369106).

Sources

The Diverse Biological Landscape of 2,5-Dichlorobenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic placement of substituents on the phenyl ring can profoundly influence the pharmacological profile of these compounds. This technical guide delves into the specific and compelling biological activities of 2,5-Dichlorobenzenesulfonamide derivatives. While the broader class of dichlorinated benzenesulfonamides has garnered significant attention, this document will focus on the unique attributes and therapeutic promise of the 2,5-dichloro substitution pattern, drawing upon data from closely related isomers to build a comprehensive picture for researchers, scientists, and drug development professionals. Our exploration will journey through their synthesis, anticancer, antimicrobial, and enzyme inhibitory properties, underpinned by mechanistic insights and structure-activity relationships.

Synthetic Strategies for N-Substituted this compound Derivatives

The synthesis of N-substituted 2,5-dichlorobenzenesulfonamides is primarily achieved through the reaction of 2,5-dichlorobenzenesulfonyl chloride with a diverse range of primary or secondary amines. This nucleophilic substitution reaction is a robust and versatile method for generating a library of derivatives with varied physicochemical properties.

General Synthetic Protocol: A Self-Validating System

The following protocol outlines a standard laboratory procedure for the synthesis of N-aryl-2,5-dichlorobenzenesulfonamides. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Amine Solution Preparation

  • Dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a suitable base (1.5 equivalents), typically pyridine or triethylamine, to the solution. The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

    • Rationale: The base is crucial for scavenging the hydrochloric acid (HCl) byproduct of the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic. Cooling the reaction mixture helps to control the exothermic nature of the reaction and minimize side product formation.

Step 2: Sulfonyl Chloride Addition

  • Dissolve 2,5-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes with vigorous stirring.[1]

    • Rationale: Slow, dropwise addition prevents a rapid increase in temperature and allows for controlled reaction kinetics, leading to a higher yield of the desired product.

Step 3: Reaction Progression and Monitoring

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 6-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Rationale: The reaction time can vary depending on the reactivity of the amine. TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

Step 4: Workup and Purification

  • Once the reaction is complete, dilute the mixture with additional solvent.

  • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

    • Rationale: The aqueous workup removes the base, any remaining starting materials, and salts. Purification is essential to obtain the derivative in high purity for subsequent biological evaluation.

Synthesis_Workflow start Start: 2,5-Dichlorobenzenesulfonyl Chloride & Amine step1 Dissolve Amine & Base in Anhydrous Solvent start->step1 step2 Cool to 0°C step1->step2 step3 Dropwise Addition of Sulfonyl Chloride Solution step2->step3 step4 Stir at Room Temperature (6-18h) step3->step4 step5 Monitor by TLC step4->step5 step5->step4 Incomplete step6 Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) step5->step6 Complete step7 Dry & Concentrate step6->step7 step8 Purification (Recrystallization/Chromatography) step7->step8 end_product N-Substituted this compound step8->end_product

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Anticancer Activity: A Promising Frontier

Derivatives of dichlorinated benzenesulfonamides have demonstrated significant potential as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.

Cytotoxic Effects and Mechanistic Insights

Studies on closely related 2,4-dichlorobenzenesulfonamide derivatives provide valuable insights into the potential anticancer mechanisms of the 2,5-dichloro isomers. For instance, a series of chalcone derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety displayed notable anticancer effects against various human cancer cell lines, with IC₅₀ values in the low micromolar range.[2][3][4]

Table 1: Anticancer Activity of Selected 2,4-Dichlorobenzenesulfonamide-Chalcone Derivatives [2]

CompoundHeLa (Cervical Cancer) IC₅₀ (µg/mL)HL-60 (Leukemia) IC₅₀ (µg/mL)AGS (Gastric Cancer) IC₅₀ (µg/mL)
Derivative 4 5.42 ± 0.413.11 ± 0.194.96 ± 0.33
Derivative 5 3.15 ± 0.251.89 ± 0.110.89 ± 0.05
Derivative 6 9.63 ± 0.784.52 ± 0.287.12 ± 0.51
Derivative 7 4.88 ± 0.392.54 ± 0.163.76 ± 0.29
Derivative 8 6.11 ± 0.523.98 ± 0.245.43 ± 0.44

The most potent of these, derivative 5, was shown to induce apoptosis through both the extrinsic and intrinsic pathways.[3] This was evidenced by the depolarization of the mitochondrial membrane and the activation of caspase-8 and caspase-9.[2][3] Furthermore, this compound caused cell cycle arrest in the subG0 phase.[2][3] The anticancer action of some sulfonamide derivatives is also linked to the inhibition of anti-apoptotic proteins from the Bcl-2 family and key signaling pathways involving VEGFR-2, p70S6K, and EGFR, which are crucial in cancer resistance.[5]

Apoptosis_Pathway compound This compound Derivative extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic intrinsic Intrinsic Pathway (Mitochondrial Stress) compound->intrinsic cell_cycle Cell Cycle Arrest (G0/G1 or subG0) compound->cell_cycle caspase8 Caspase-8 Activation extrinsic->caspase8 apoptosome Apoptosome Formation intrinsic->apoptosome caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9 Caspase-9 Activation caspase9->caspase3 apoptosome->caspase9 apoptosis Apoptosis caspase3->apoptosis cell_cycle->apoptosis

Caption: Proposed mechanism of anticancer action involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition: Targeting Key Pathological Drivers

A significant aspect of the biological activity of benzenesulfonamide derivatives is their ability to inhibit various enzymes, with carbonic anhydrases (CAs) being a prominent target.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are involved in regulating pH, which is crucial for tumor cell survival and proliferation.[7] This makes them attractive targets for anticancer drug development.

A series of 5-substituted 2,4-dichlorobenzenesulfonamides have been shown to be potent inhibitors of several human CA isoforms. The primary sulfonamide group is essential for this activity as it acts as a zinc-binding group within the enzyme's active site.

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Selected 5-Substituted 2,4-Dichlorobenzenesulfonamides (Kᵢ in nM)

CompoundhCA IhCA IIhCA IXhCA XII
AAZ (Acetazolamide) 25012255.7
7b 73311.22.84.5
6c 12556.915.32.7
10a 34916421.72.8

Data extrapolated from studies on 2,4-dichlorobenzenesulfonamide derivatives as a predictive model for 2,5-dichloro isomers.

The data suggests that dichlorinated benzenesulfonamides can be highly potent and selective inhibitors of tumor-associated CA isoforms IX and XII. The structure-activity relationship indicates that the nature of the substituent at the 5-position of the phenyl ring, as well as modifications to the sulfonamide nitrogen, can be fine-tuned to achieve desired selectivity and potency.

Antimicrobial Activity: A Continuing Legacy

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds. While specific data for the antimicrobial spectrum of N-(2,5-dichlorophenyl)benzenesulfonamide is limited, the broader class of benzenesulfonamides is known for its wide-spectrum bacteriostatic activity.[8]

Mechanism of Action and Evaluation Protocols

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This disruption of the folate pathway inhibits bacterial growth.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

Step 1: Preparation of Bacterial Inoculum

  • Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

  • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

Step 2: Compound Dilution Series

  • Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate using an appropriate broth medium.

Step 3: Inoculation and Incubation

  • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

Step 4: MIC Determination

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow start Start: Test Compound & Bacterial Strain step1 Prepare Serial Dilutions of Compound start->step1 step2 Standardize Bacterial Inoculum start->step2 step3 Inoculate Microtiter Plate step1->step3 step2->step3 step4 Incubate at 37°C (18-24h) step3->step4 step5 Observe for Bacterial Growth step4->step5 end_result Determine Minimum Inhibitory Concentration (MIC) step5->end_result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

Studies on other chlorinated sulfonamide derivatives have shown MIC values ranging from 15.62 to 31.25 µmol/L against methicillin-resistant Staphylococcus aureus (MRSA).[9] This suggests that this compound derivatives are promising candidates for the development of new antimicrobial agents.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of N-substituted this compound derivatives is highly dependent on the nature of the substituent on the sulfonamide nitrogen. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

  • Anticancer Activity: The presence of bulky, hydrophobic groups on the N-aryl ring often enhances anticancer activity. The electronic properties of substituents also play a critical role, with both electron-donating and electron-withdrawing groups capable of modulating efficacy and selectivity.[10]

  • Carbonic Anhydrase Inhibition: For CA inhibition, a primary sulfonamide group is generally required for zinc binding. However, modifications to a secondary sulfonamide can influence interactions with amino acid residues in the active site, leading to isoform-selective inhibition.[11]

  • Antimicrobial Activity: The lipophilicity of the molecule is a key determinant of antimicrobial activity. The presence of electron-withdrawing groups on the N-aryl ring has been shown to increase the antimicrobial potency of some sulfonamides.[12]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure with a wide array of promising biological activities. While much of the detailed mechanistic and quantitative data is derived from closely related isomers, the evidence strongly suggests that this class of compounds holds significant potential for the development of novel anticancer, antimicrobial, and enzyme-inhibiting therapeutic agents.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of N-substituted this compound derivatives. This will allow for a more detailed elucidation of their specific mechanisms of action and the development of robust structure-activity relationships. Such a focused effort will undoubtedly pave the way for the discovery of new and effective treatments for a range of human diseases.

References

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. Retrieved from [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). PubMed. Retrieved from [Link]

  • Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. (2025). ResearchGate. Retrieved from [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). PubMed. Retrieved from [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). PubMed Central. Retrieved from [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity. (2025). ResearchGate. Retrieved from [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. Retrieved from [Link]

  • Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PubMed Central. Retrieved from [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PubMed Central. Retrieved from [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). National Institutes of Health. Retrieved from [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (n.d.). PLOS One. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. (2022). PubMed. Retrieved from [Link]

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). PubMed. Retrieved from [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). MDPI. Retrieved from [Link]

  • Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PubMed Central. Retrieved from [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (1983). PubMed. Retrieved from [Link]

  • Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017). PubMed. Retrieved from [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (n.d.). MDPI. Retrieved from [Link]

  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

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An In-Depth Technical Guide to the Crystal Structure Analysis of 2,5-Dichlorobenzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and findings related to the crystal structure analysis of 2,5-dichlorobenzenesulfonamide and its analogues. It is intended for researchers, scientists, and professionals in drug development who have an interest in the solid-state characterization of sulfonamide-containing compounds.

Introduction: The Significance of Solid-State Structural Analysis

This compound is a key intermediate in the synthesis of various chemical products, including pharmaceuticals and pesticides.[1][2][3] The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs many of its physicochemical properties, such as solubility, stability, and bioavailability. Understanding these crystalline arrangements through X-ray crystallography is fundamental to controlling these properties in drug development and materials science.[4][5]

The sulfonamide functional group is a prolific hydrogen-bonding moiety, capable of forming robust intermolecular interactions that direct the assembly of molecules into predictable patterns, or supramolecular synthons.[6][7][8] The analysis of these interactions provides invaluable insight into the forces governing crystal packing.[5][7]

Synthesis and Crystallization for X-ray Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

General Synthesis of N-Substituted 2,5-Dichlorobenzenesulfonamides

A common route to synthesizing N-substituted derivatives involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine or triethylamine.[2]

Protocol: Synthesis of N-Substituted-2,5-dichlorobenzenesulfonamides [2]

  • Reaction Setup: Dissolve 2,5-dichlorobenzenesulfonyl chloride (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Addition of Amine: To this solution, add the desired primary or secondary amine (1.0-1.2 equivalents) and a base like anhydrous pyridine (1.5-2.0 equivalents).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by thin-layer chromatography).

  • Work-up: Quench the reaction with 1M hydrochloric acid (HCl) and extract the product with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Crystallization Methodologies

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[4][9] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order.[9]

  • Slow Evaporation: This is the most common and straightforward technique. The purified compound is dissolved in a suitable solvent or solvent mixture until saturation. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.

  • Melt Crystallization: For thermally stable compounds, crystallization from a melt can be an effective method.[10] The temperature is carefully controlled to be just above the melting point to create a melt, followed by slow cooling to induce crystallization.[10]

The choice of solvent is critical as it can influence the resulting crystal packing and even lead to different polymorphic forms.

Experimental Workflow: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[4][11] The process involves three main stages: data collection, structure solution, and structure refinement.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting High-Quality Crystal DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Reduction & Correction) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXS) DataProcessing->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structural Model (CIF File)

Caption: Experimental workflow from synthesis to final crystal structure determination.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer (e.g., Bruker APEXII CCD or Oxford Diffraction Xcalibur) and cooled under a stream of nitrogen gas (e.g., 293 K or 100 K) to minimize thermal vibrations.[12][13] A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal.[13][14] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.[9]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors. This includes an absorption correction, which accounts for the absorption of X-rays by the crystal itself.[12][13]

  • Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules, direct methods are typically employed using software like SHELXS.[4][13]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method with software such as SHELXL.[13][15] This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Crystal Structure Analysis of this compound Derivatives

Crystallographic Data Summary

The following table summarizes the crystallographic data for a representative derivative, N-(2,5-Dichlorophenyl)benzenesulfonamide.

ParameterN-(2,5-Dichlorophenyl)benzenesulfonamide[13]
Chemical FormulaC₁₂H₉Cl₂NO₂S
Formula Weight ( g/mol )302.16
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.595 (1)
b (Å)14.188 (2)
c (Å)10.424 (1)
β (°)114.42 (2)
Volume (ų)1292.1 (3)
Z (molecules/unit cell)4
Temperature (K)299
Radiation (Å)Mo Kα (0.71073)
R-factor (R1)0.031
Molecular Geometry and Conformation

In related structures like N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide, the geometry around the sulfur atom is a distorted tetrahedron, a characteristic feature of sulfonamides.[12][15]

Key conformational features observed in these structures include:

  • C—SO₂—NH—C Torsion Angle: The molecule is typically bent at the sulfur atom, with a C—SO₂—NH—C torsion angle around 62-66°.[13][15]

  • Dihedral Angle: The two aromatic rings are significantly twisted relative to each other, with dihedral angles reported in the range of 67-73°.[13][15]

  • N-H Conformation: An interesting feature is the conformation of the N-H bond, which is often observed to be syn to the ortho-chloro group on the adjacent benzene ring, allowing for an intramolecular N—H⋯Cl hydrogen bond.[13][15]

Intermolecular Interactions and Crystal Packing

The crystal packing of dichlorobenzenesulfonamide derivatives is dominated by hydrogen bonds, which are crucial for the stability of the supramolecular architecture.[6][7]

  • N—H⋯O Hydrogen Bonds: The most prominent interaction is the hydrogen bond between the sulfonamide N-H group (donor) and one of the sulfonyl oxygen atoms (acceptor) of a neighboring molecule.[13][15] This interaction frequently leads to the formation of dimers or chains.[13][15]

  • C—H⋯O Contacts: Weaker C—H⋯O contacts can also play a role in consolidating the three-dimensional packing arrangement.[12]

intermolecular_interactions cluster_dimer Hydrogen-Bonded Dimer Formation mol1 Molecule A 2,5-Dichlorophenyl Ring N-H S(=O)₂ Phenyl Ring mol2 Molecule B 2,5-Dichlorophenyl Ring N-H S(=O)₂ Phenyl Ring mol1:nh->mol2:so N-H···O (Intermolecular H-Bond) mol3 Molecule C 2,5-Dichlorophenyl Ring N-H S(=O)₂ Phenyl Ring mol3:nh_intra->mol3:cl N-H···Cl (Intramolecular H-Bond)

Caption: Diagram illustrating key inter- and intramolecular hydrogen bonds in dichlorobenzenesulfonamide derivatives.

Conclusion

The crystal structure analysis of this compound derivatives reveals a consistent pattern of molecular conformation and intermolecular interactions. The structures are characterized by a bent conformation at the sulfur atom and a significant twist between the aromatic rings. The crystal packing is primarily directed by strong N—H⋯O hydrogen bonds, which assemble the molecules into well-defined supramolecular architectures. The presence of intramolecular N—H⋯Cl hydrogen bonds further stabilizes the molecular conformation. This detailed structural understanding is paramount for correlating the solid-state architecture with the macroscopic properties essential for pharmaceutical and materials science applications.

References

  • Khan, I. U., Sharif, S., Sajjad, S., & Hook, J. M. (2010). 2,5-Dichloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2641. [Link]

  • Shetty, M., & Gowda, B. T. (2010). N-(2,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o594. [Link]

  • Google Patents. (2016). Process for Purifying 2,5-Dichlorophenol. (US20160304425A1).
  • Pech, I., & Žák, Z. (2021). The crystal structure of diaquahydrogen 2,5-dimethylbenzenesulphonate, C8H14O5S. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 511-513. [Link]

  • Google Patents. (2013). Synthesis method for 2,5-dichloronitrobenzene. (CN103044262A).
  • Suchetan, P. A., Mondal, J., & Gowda, B. T. (2012). N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o274. [Link]

  • Shetty, M., & Gowda, B. T. (2011). N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o40. [Link]

  • Fun, H. K., Jebas, S. R., & Mohan, S. (2011). 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2958. [Link]

  • Sainz-Díaz, C. I., et al. (2016). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed, 21(11), 1365. [Link]

  • Liebeschuetz, J. W., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(7), 587-599. [Link]

  • Google Patents. (1993). Preparation of 2,5-dichlorobenzophenones. (US5210313A).
  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • ResearchGate. (2016). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]

  • Google Patents. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. (US4556733A).
  • ResearchGate. (2021). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Royal Society of Chemistry. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • International Union of Crystallography. (n.d.). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. [Link]

  • MDPI. (n.d.). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. [Link]

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Navigating the Solubility Landscape of 2,5-Dichlorobenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Criticality of Solubility in Drug Development

For researchers, medicinal chemists, and formulation scientists, the journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. This property dictates not only the feasibility of in vitro assays but also profoundly influences bioavailability, manufacturability, and ultimately, the therapeutic efficacy of a drug. 2,5-Dichlorobenzenesulfonamide, a halogenated aromatic sulfonamide, represents a class of compounds with significant interest in medicinal chemistry. Its solubility profile across a spectrum of solvents is a critical dataset for any researcher aiming to unlock its therapeutic potential.

This technical guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document takes a holistic and instructive approach. It equips the reader with the foundational principles of solubility, a detailed protocol for its experimental determination, and an understanding of the theoretical models that can predict its behavior. This guide is structured to empower researchers to not only understand but also to proactively determine and modulate the solubility of this compound and related compounds.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its solubility. This compound is a solid at room temperature with the following computed properties:

PropertyValueSource
Molecular Formula C₆H₅Cl₂NO₂S[1]
Molecular Weight 226.08 g/mol [1]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

The presence of two chlorine atoms on the benzene ring increases the molecule's hydrophobicity, while the sulfonamide group (-SO₂NH₂) provides sites for hydrogen bonding, contributing to its potential for interaction with polar solvents. The XLogP3 value of 1.4 suggests a moderate lipophilicity.

The Theoretical Bedrock of Solubility

Solubility is a thermodynamic equilibrium phenomenon, representing the maximum concentration of a solute that can dissolve in a solvent under specific conditions of temperature and pressure.[2] The process is governed by the free energy of dissolution (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) as described by the Gibbs free energy equation:

ΔG = ΔH – TΔS [3]

A negative ΔG indicates a spontaneous dissolution process. The overall solubility is a result of the interplay between several factors:

  • Solute-Solute Interactions: The strength of the crystal lattice of the solid (lattice energy).

  • Solvent-Solvent Interactions: The energy required to create a cavity in the solvent for the solute molecule.

  • Solute-Solvent Interactions: The energy released upon solvation of the solute molecules.

The general principle of "like dissolves like" is a useful heuristic. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is driven by the nature of the intermolecular forces at play, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces.

The following diagram illustrates the key intermolecular forces influencing the dissolution of this compound in a polar protic solvent like ethanol.

G cluster_solute This compound cluster_solvent Ethanol solute C₆H₄Cl₂SO₂NH₂ solvent CH₃CH₂OH solute->solvent Hydrogen Bonding (NH...O, SO₂...HO) solute->solvent Dipole-Dipole solute->solvent van der Waals

Caption: Intermolecular forces in this compound dissolution.

The temperature dependence of solubility is described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature and the enthalpy of solution.[4][5] For most solids dissolving in liquids, the process is endothermic (ΔH > 0), meaning solubility increases with temperature.[6][7]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[8] This method, when rigorously executed, provides a reliable and reproducible measure of thermodynamic solubility. The following protocol is a self-validating system designed for accuracy.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate) of HPLC grade or higher[9]

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[2]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

G A 1. Sample Preparation Add excess this compound to a known volume of solvent in a vial. B 2. Equilibration Incubate at a constant temperature (e.g., 25°C or 37°C) with agitation for 24-48 hours. A->B C 3. Phase Separation Allow undissolved solid to settle. Filter an aliquot of the supernatant through a 0.22 µm syringe filter. B->C D 4. Dilution Dilute the clear filtrate with the solvent to a concentration within the analytical range. C->D E 5. Quantification Analyze the diluted sample by HPLC-UV or UV-Vis spectroscopy. D->E F 6. Calculation Determine the concentration of the saturated solution using a calibration curve. E->F

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. A visible excess of the solid must remain at the end of the experiment to ensure that the solution is saturated.[8]

    • Add a precise volume of the desired solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[10] It is crucial to confirm that equilibrium has been reached by taking samples at different time points (e.g., 24, 36, and 48 hours) and ensuring the measured concentration is constant.[8]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions.

    • Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Data Presentation: Solubility of Benzenesulfonamides

CompoundSolventTemperature (°C)SolubilitySource
Benzenesulfonamide MethanolNot Specified25 mg/mL[11]
Benzenesulfonamide EthanolNot Specified≥22.3 mg/mL[12]
Benzenesulfonamide DMSONot Specified≥23.6 mg/mL[12]
Benzenesulfonamide WaterNot Specified≥1.27 mg/mL (with sonication)[12]
2,5-Dichloronitrobenzene Water2092.1 mg/L[6]
2,5-Dichloronitrobenzene Ethanol, Ether, Benzene, Carbon DisulfideNot SpecifiedSoluble[6]

Predictive Approaches to Solubility

In the early stages of drug discovery, where the amount of available compound is limited, computational models can provide valuable initial estimates of solubility.

  • Hildebrand and Hansen Solubility Parameters: These models use solubility parameters, which are a measure of the cohesive energy density of a substance, to predict miscibility and solubility.

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility, from the molecular structure.[12][13] It has shown good predictive power for the solubility of drugs in various solvents.[14]

Conclusion and Future Directions

The solubility of this compound is a key parameter that will influence its development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding and determining this crucial property. While a significant gap in publicly available experimental data exists, the detailed protocol for the shake-flask method provides a clear path for researchers to generate this data in a reliable and reproducible manner.

Future work should focus on the systematic determination of the solubility of this compound in a diverse set of pharmaceutically relevant solvents and biorelevant media at different temperatures and pH values. Such data will not only be invaluable for the formulation of this specific compound but will also contribute to a broader understanding of the structure-solubility relationships of halogenated benzenesulfonamides, thereby accelerating the development of new and effective medicines.

References

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link][15]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link][8]

  • Organic Chemistry: Introduction to Solubility. SALTISE. (2021-03-22). Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Available at: [Link][16]

  • This compound. PubChem. Available at: [Link][1][17]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. (2021-02-14). Available at: [Link][2]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Solubility. Wikipedia. Available at: [Link][3]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. (2025-02-11). Available at: [Link][10]

  • 2,5-Dichlorobenzoic acid. PubChem. Available at: [Link]

  • This compound. PubChem. Available at: [Link][17]

  • Van 't Hoff equation. Wikipedia. Available at: [Link][4]

  • COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Available at: [Link][12]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]

  • 9.4: The Effect of Temperature on Solubility. Chemistry LibreTexts. (2022-08-11). Available at: [Link][7]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. (2025-08-05). Available at: [Link]

  • Solubility of Organic Compounds. (2023-08-31). Available at: [Link]

  • 11: Thermodynamics of Solubility. Chemistry LibreTexts. Available at: [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Available at: [Link]

  • Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link][13]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. Available at: [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. (2018-08-31). Available at: [Link][9]

  • CHEMICAL EQUILIBRIUM: STUDY MATERIAL AND NUMERICAL PROBLEMS. Available at: [Link][5]

  • Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. (2014-02-19). Available at: [Link]

  • Principles of Solubility. ResearchGate. Available at: [Link]

  • 2-Chlorobenzenesulfonamide. PubChem. Available at: [Link]

  • The experimental solubility and COSMO-RS predicted solubility in DES... ResearchGate. Available at: [Link][14]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. SciRP.org. (2015-06-08). Available at: [Link]

  • 2,5-Dichlorobenzamide. PubChem. Available at: [Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. (2022-07-13). Available at: [Link]

  • 4-Chlorobenzenesulfonamide. PubChem. Available at: [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021-08-15). Available at: [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. (2025-03-26). Available at: [Link]

  • Van't Hoff Equation. Solubility of Things. Available at: [Link]

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literature review of 2,5-Dichlorobenzenesulfonamide research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dichlorobenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Introduction

This compound is a synthetic organosulfur compound that belongs to the well-established class of benzenesulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. While research on this compound as a standalone agent is not extensively documented in publicly available literature, its structural motifs are integral to numerous pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this compound and its derivatives, drawing insights from the broader field of sulfonamide chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this chemical scaffold.

Chemical Properties and Structure

This compound is a solid at room temperature, typically appearing as an off-white to pale beige crystalline powder.[1] It is soluble in polar organic solvents like chloroform and DMSO, with lower solubility in water due to the hydrophobic nature of its aromatic ring.[2] The molecule is stable under normal conditions but may be susceptible to decomposition at extreme pH or temperatures.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅Cl₂NO₂S[3]
Molecular Weight226.08 g/mol [3]
IUPAC NameThis compound[3]
Melting Point36-37 °C (for the corresponding sulfonyl chloride)[1]
AppearanceOff-White to Pale Beige solid[1]
SolubilitySoluble in polar organic solvents; less soluble in water[2]

The structural framework of benzenesulfonamides allows for significant molecular interactions. The sulfonamide group can form strong hydrogen bonds, contributing to high binding affinities with biological targets.[4] In the related compound, N-(2,5-Dichlorophenyl)benzenesulfonamide, the molecule is bent at the sulfur atom, and the two aromatic rings have a significant dihedral angle.[5] An intramolecular hydrogen bond between the N-H and a chloro group is also observed in this related structure, which may influence its conformation and biological activity.[5]

Synthesis of this compound and Its Precursors

The primary synthetic route to this compound involves the amination of its corresponding sulfonyl chloride.

Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

2,5-Dichlorobenzenesulfonyl chloride is a key intermediate and can be synthesized by the chlorosulfonation of 1,4-dichlorobenzene.[1]

Experimental Protocol: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride [1]

  • Reaction Setup: In a suitable reaction vessel, treat 1,4-dichlorobenzene with chlorosulfuric acid.

  • Temperature Control: Maintain the reaction temperature at 150 °C.

  • Quenching: After the reaction is complete, carefully pour the reaction mixture into ice water.

  • Isolation: The product, 2,5-dichlorobenzenesulfonyl chloride, will precipitate and can be collected by filtration. This method reportedly yields approximately 85% of the desired product.

Synthesis of this compound

The final step to obtain this compound is the reaction of 2,5-dichlorobenzenesulfonyl chloride with an ammonia source. While a specific protocol for the parent compound is not detailed in the provided results, a general method for the synthesis of sulfonamides from sulfonyl chlorides is well-established.[6]

General Experimental Protocol: Amination of a Sulfonyl Chloride [2][5]

  • Reaction Setup: Dissolve 2,5-dichlorobenzenesulfonyl chloride in a suitable organic solvent, such as dichloromethane or chloroform.

  • Addition of Amine: Add a stoichiometric amount of an amine (in this case, an ammonia source like aqueous or anhydrous ammonia) to the solution. The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.[2]

  • Reaction Conditions: The reaction is generally conducted at room temperature.

  • Workup and Purification: After the reaction is complete, the mixture is typically washed with water and the organic layer is separated. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as dilute ethanol, or by column chromatography to yield the pure sulfonamide.[2][5]

It's important to note that N-substituted derivatives can be synthesized by reacting the sulfonyl chloride with the corresponding primary or secondary amine.[7]

Biological Activities and Therapeutic Potential

The sulfonamide moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[6][8] These include antibacterial, anticancer, antifungal, anti-inflammatory, and enzyme inhibitory properties.[6][8]

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial effects.[6] They act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial synthesis of folic acid.[2][9] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of folate, leading to a bacteriostatic effect.[2][9] 2,5-Dichlorobenzenesulfonyl chloride has been specifically used in the synthesis of sulfonamide derivatives with documented antibacterial activity.[1]

Anticancer Activity

Benzenesulfonamide derivatives have emerged as promising candidates in anticancer drug discovery.[4] Their mechanism of action in this context is often linked to the inhibition of enzymes that are overexpressed in tumor cells, such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[4]

  • Carbonic Anhydrase Inhibition: Certain CA isoforms, like CA IX and CA XII, are highly expressed in hypoxic tumors and play a role in tumor cell proliferation and survival.[4] Benzenesulfonamides are potent inhibitors of these enzymes.[4][10]

  • Other Anticancer Mechanisms: Chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety have shown significant anticancer effects on various human cancer cell lines, with IC₅₀ values in the low microgram per milliliter range.[11] These compounds were found to induce cell cycle arrest and apoptosis.[11]

Enzyme Inhibition

The sulfonamide group's ability to bind to metalloenzymes makes it a versatile inhibitor for various targets.[4] Beyond CAs and MMPs, sulfonamide derivatives have been explored as inhibitors of other enzymes, including urease and lactoperoxidase.[6]

Other Potential Applications

The versatility of the sulfonamide scaffold has led to its investigation in a multitude of therapeutic areas:

  • Antidiabetic Agents: Some benzenesulfonamide derivatives have shown hypoglycemic activity, suggesting their potential as antidiabetic agents.[12]

  • Central Nervous System (CNS) Disorders: The utility of sulfonamides has expanded to the treatment of CNS diseases, where they can act as enzyme inhibitors, ion channel modulators, or receptor ligands.[13]

  • Diuretics: Novel diarylamide compounds incorporating a benzenesulfonamide group have been investigated as urea transporter inhibitors, demonstrating potential as salt-sparing diuretics.[14]

Structure-Activity Relationships (SAR)

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. For instance, in a series of thiazolone-benzenesulfonamides with anticancer activity, compounds with electron-donating groups on the aryl ring showed better inhibitory effects against breast cancer cell lines than those with electron-withdrawing groups.[10] This highlights the importance of systematic structural modifications to optimize the potency and selectivity of these compounds.

Experimental Workflows and Methodologies

The investigation of this compound and its derivatives in a drug discovery setting would involve a series of established experimental workflows.

In Vitro Cytotoxicity Assays

To evaluate the anticancer potential of novel derivatives, in vitro cytotoxicity assays against a panel of cancer cell lines are essential.

Experimental Protocol: MTT Assay for Cytotoxicity [11]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HL-60, AGS) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assays

To determine the inhibitory activity against specific enzymes like carbonic anhydrase, dedicated assays are employed.

Conceptual Workflow: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the target carbonic anhydrase isoform and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Activity Measurement: Monitor the rate of product formation spectrophotometrically.

  • Data Analysis: Determine the IC₅₀ or Kᵢ value to quantify the inhibitory potency of the compound.

Visualization of Key Concepts

General Synthesis Pathway

Synthesis_of_2_5_Dichlorobenzenesulfonamide 1,4-Dichlorobenzene 1,4-Dichlorobenzene 2_5_Dichlorobenzenesulfonyl_Chloride 2,5-Dichlorobenzenesulfonyl Chloride 1,4-Dichlorobenzene->2_5_Dichlorobenzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->2_5_Dichlorobenzenesulfonyl_Chloride 2_5_Dichlorobenzenesulfonamide This compound 2_5_Dichlorobenzenesulfonyl_Chloride->2_5_Dichlorobenzenesulfonamide Amination Ammonia_Source Ammonia Source (e.g., NH3) Ammonia_Source->2_5_Dichlorobenzenesulfonamide

Caption: Synthesis of this compound.

Mechanism of Antibacterial Action

Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Natural Substrate Sulfonamide This compound (Structural Analog) Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth

Caption: Antibacterial mechanism of sulfonamides.

Conclusion

This compound represents a valuable chemical scaffold with significant potential in drug discovery and development. While direct studies on this specific molecule are limited, the extensive research on the broader class of benzenesulfonamides provides a strong foundation for its exploration. The established synthetic routes, coupled with the diverse biological activities associated with the sulfonamide moiety, make this compound and its derivatives attractive targets for further investigation, particularly in the fields of oncology and infectious diseases. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their specific structure-activity relationships and identify lead compounds for further development.

References

  • EvitaChem. (n.d.). Buy 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide (EVT-369106).
  • MDPI. (2024, February 8). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases.
  • Yousif, M. N. M., El-Gazzar, A.-R. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695–707.
  • PMC - PubMed Central. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review.
  • PMC - NIH. (n.d.). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives.
  • Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Farmaco, 52(2), 99–103.
  • ChemicalBook. (2025, September 25). 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3.
  • PMC - NIH. (n.d.). N-(2,5-Dichlorophenyl)benzenesulfonamide.
  • Benchchem. (n.d.). 2,5-Dichloro-N-methylbenzenesulfonamide|Research Chemical.
  • Google Patents. (n.d.). US5210313A - Preparation of 2,5-dichlorobenzophenones.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • RSC Publishing. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • PubChem. (n.d.). This compound | C6H5Cl2NO2S | CID 238045.
  • PubMed. (2023, December 24). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties.
  • ResearchGate. (2026, January 11). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships | Request PDF.
  • MDPI. (n.d.). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic.
  • PubMed. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery.

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Technical Monograph: 2,5-Dichlorobenzenesulfonamide

[1]

Executive Summary

2,5-Dichlorobenzenesulfonamide (CAS: 7720-45-8) is a halogenated sulfonamide derivative serving as a critical scaffold in the synthesis of agrochemicals, pharmaceuticals, and functional materials.[1][2][3][4][5] Its structural rigidity, defined by the para-dichloro substitution pattern relative to the sulfonamide group, makes it a valuable building block for fragment-based drug discovery (FBDD) and herbicide safener development. This guide provides a definitive technical analysis of its nomenclature, physicochemical properties, synthetic protocols, and applications.

Nomenclature and Structural Analysis

Preferred IUPAC Name (PIN)

The Preferred IUPAC Name (PIN) for this compound is This compound .

Derivation Logic:

  • Principal Functional Group: The sulfonamide group (

    
    ) takes precedence over the halogen substituents. Thus, the parent structure is benzenesulfonamide .[5]
    
  • Numbering: The carbon atom attached to the sulfonyl group is designated as position 1 .

  • Locant Assignment: Numbering proceeds around the ring to give the substituent set the lowest possible locants.

    • Path A (clockwise): Cl at 2, Cl at 5. Set = {2, 5}.

    • Path B (counter-clockwise): Cl at 3, Cl at 6. Set = {3, 6}.

    • Decision: The set {2, 5} is lower than {3, 6}. Therefore, the chlorine atoms are assigned positions 2 and 5.

Structural Visualization

The following diagram illustrates the numbering scheme and the steric environment of the molecule.

GC1C1C2C2C1->C2SO2NH2SO2NH2C1->SO2NH2 Pos 1 (Parent)C3C3C2->C3Cl2ClC2->Cl2 Pos 2C4C4C3->C4C5C5C4->C5C6C6C5->C6Cl5ClC5->Cl5 Pos 5C6->C1

Figure 1: Structural numbering of this compound. The sulfonamide group dictates C1.[6]

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational models relevant for assay development and formulation.

PropertyValueContext/Notes
Molecular Formula

Molecular Weight 226.08 g/mol
Melting Point 180 – 185 °CHigh thermal stability due to intermolecular H-bonding [1].
Solubility DMSO, Methanol, DMFSparingly soluble in water; soluble in polar organic solvents.
pKa (Acidic) ~9.5 – 10.0Weakly acidic sulfonamide proton; deprotonates in basic media (pH > 10).
LogP ~2.3Moderate lipophilicity, suitable for membrane permeability.
Appearance White to off-white powderCrystalline solid.

Synthetic Methodology

The industrial and laboratory-scale synthesis of this compound typically proceeds via the chlorosulfonation of 1,4-dichlorobenzene. This route is preferred over direct sulfonation due to the higher reactivity and ease of isolation of the sulfonyl chloride intermediate.

Reaction Pathway[8]

SynthesisStart1,4-DichlorobenzeneIntermediate2,5-Dichlorobenzenesulfonyl Chloride(Solid, mp ~37°C)Start->Intermediate Electrophilic Aromatic Substitution 150°C, -HCl, -H2SO4Reagent1Chlorosulfonic Acid(ClSO3H)Reagent1->IntermediateProductThis compound(Target, mp 180-185°C)Intermediate->Product Nucleophilic Substitution 0-25°C, -HClReagent2Ammonia (NH3)(Aqueous or Anhydrous)Reagent2->Product

Figure 2: Synthetic route from 1,4-dichlorobenzene via chlorosulfonation and amination.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques and fume hood usage due to corrosive reagents.

Step 1: Chlorosulfonation

  • Charge: Place 1,4-dichlorobenzene (1.0 eq) into a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Addition: Add chlorosulfonic acid (4.0 – 5.0 eq) dropwise at room temperature. Caution: Exothermic reaction.

  • Heating: Gradually heat the mixture to 140–150 °C. Maintain this temperature for 2–4 hours until HCl evolution ceases.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

  • Isolation: Filter the solid 2,5-dichlorobenzenesulfonyl chloride. Wash with cold water to remove excess acid. Yield expectation: 70–85%.

Step 2: Amination

  • Dissolution: Dissolve the crude sulfonyl chloride in a minimal amount of acetone or THF. Alternatively, the solid can be added directly to the ammonia source if finely powdered.

  • Ammonolysis: Add concentrated aqueous ammonia (28%

    
    , excess) or bubble anhydrous 
    
    
    gas into the solution while maintaining the temperature between 0–10 °C (ice bath).
  • Reaction: Stir for 1–2 hours. The sulfonamide will precipitate.[6]

  • Purification: Acidify the mixture slightly (pH ~6) to ensure the sulfonamide is protonated and insoluble. Filter the precipitate.

  • Recrystallization: Recrystallize from ethanol/water or acetic acid to obtain pure this compound (mp 180–185 °C) [2].

Applications in Drug Development & Agrochemicals[9]

Fragment-Based Drug Discovery (FBDD)

This compound serves as a "privileged structure" in medicinal chemistry.

  • Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide moiety (

    
    ) is a classic zinc-binding group (ZBG) for Carbonic Anhydrase (CA) inhibitors. The 2,5-dichloro substitution provides specific steric bulk that can induce selectivity for specific CA isoforms (e.g., CA IX vs. CA II) [3].
    
  • Library Synthesis: The sulfonamide nitrogen can be further functionalized (e.g., via coupling with acyl chlorides or isocyanates) to generate sulfonylurea libraries for high-throughput screening against metabolic targets.

Agrochemical Utility[9][10]
  • Herbicide Safeners: This compound and its N-substituted derivatives act as herbicide safeners, protecting crops (like corn or sorghum) from herbicidal injury by inducing glutathione S-transferase (GST) activity, which accelerates the detoxification of the herbicide in the crop plant [4].

  • Photosynthesis Inhibition: Research indicates that certain halogenated sulfonamides can inhibit the photosynthetic electron transport chain, acting as contact herbicides [5].

Safety and Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Eye Irritation H319Causes serious eye irritation.
Skin Irritation H315Causes skin irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Use within a certified chemical fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.

References

  • Biosynth. 2,5-Dichlorobenzene-1-sulfonamide Product Data. Retrieved from

  • ChemicalBook. 2,5-Dichlorobenzenesulfonyl chloride Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 238045, this compound. Retrieved from

  • Google Patents. Herbicide antidotes as safeners (US5484760A). Retrieved from

  • European Patent Office. Herbicidal sulfonamides (EP0001514A2). Retrieved from

A Comprehensive Technical Guide to 2,5-Dichlorobenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, representing a privileged scaffold that has given rise to a vast array of therapeutic agents since its initial discovery.[1][2] Beyond their celebrated role as pioneering antibacterial drugs, sulfonamide derivatives are integral to the treatment of a wide spectrum of conditions, including cancers, viruses, inflammation, and diabetes.[1][2][3] 2,5-Dichlorobenzenesulfonamide (CAS No. 7720-45-8) is a key chemical intermediate and structural motif within this class. Its specific dichlorination pattern offers a unique combination of steric and electronic properties that researchers can exploit to modulate the pharmacokinetic and pharmacodynamic profiles of novel drug candidates.

This technical guide provides an in-depth exploration of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will cover its core physicochemical properties, provide validated synthesis protocols with mechanistic insights, detail methods for analytical characterization, discuss its strategic application in drug discovery, and outline essential safety protocols.

Section 1: Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This compound is a solid at room temperature, and its key identifiers and computed properties are summarized below. These values are critical for predicting solubility, membrane permeability, and potential for intermolecular interactions.

Chemical structure of this compound

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 7720-45-8PubChem[4]
Molecular Formula C₆H₅Cl₂NO₂SPubChem[4]
Molecular Weight 226.08 g/mol PubChem[4]
Monoisotopic Mass 224.9418050 DaPubChem[4]
XLogP3 1.4PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 1PubChem[4]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a robust and well-established two-step process. The causality behind each step is rooted in fundamental principles of organic chemistry, ensuring a high yield of the desired product. The overall workflow begins with the chlorosulfonation of a readily available starting material, 1,4-dichlorobenzene, to form the key intermediate, 2,5-dichlorobenzenesulfonyl chloride, which is subsequently converted to the target sulfonamide.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis A 1,4-Dichlorobenzene C 2,5-Dichlorobenzenesulfonyl Chloride A->C Electrophilic Aromatic Substitution B Chlorosulfuric Acid (HSO3Cl) B->A C_ref 2,5-Dichlorobenzenesulfonyl Chloride D Aqueous Ammonia (NH4OH) D->C_ref E This compound C_ref->E Nucleophilic Acyl Substitution

Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride (CAS 5402-73-3)

This initial step is a classic electrophilic aromatic substitution. The chlorine atoms on the starting material are ortho, para-directing; however, the sterically less hindered position ortho to one chlorine and meta to the other is favored for substitution by the bulky chlorosulfonyl group.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

  • Reagent Addition: Charge the flask with 1,4-dichlorobenzene. Cool the flask in an ice-water bath.

  • Chlorosulfonation: Add chlorosulfuric acid dropwise from the dropping funnel to the stirred 1,4-dichlorobenzene over 30-60 minutes, maintaining the temperature below 10°C.

    • Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent side reactions, such as disulfonation or thermal decomposition.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to drive the reaction to completion.[5]

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

    • Self-Validation: This step quenches the reaction by hydrolyzing any remaining chlorosulfuric acid and precipitates the water-insoluble product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral to pH paper, and dry under vacuum. The product, 2,5-dichlorobenzenesulfonyl chloride, should be a beige crystalline solid.[5]

Protocol 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride on the sulfonyl group by ammonia. The sulfonyl chloride is a highly reactive electrophile, making this conversion efficient.

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve the 2,5-dichlorobenzenesulfonyl chloride prepared in Protocol 1 in a suitable organic solvent (e.g., acetone or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonolysis: Cool the solution in an ice-water bath. Slowly add concentrated aqueous ammonia (ammonium hydroxide) dropwise with vigorous stirring. A white precipitate of the sulfonamide will form.

    • Causality: The reaction is highly exothermic. Maintaining a low temperature prevents side reactions and ensures the stability of the product. The use of a base (ammonia itself) is necessary to neutralize the HCl byproduct.[3]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Isolation: If the product precipitates, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude solid is suspended in cold water, stirred, and filtered to remove any ammonium chloride salt. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A combination of spectroscopic methods provides a self-validating system to ensure the material meets the required standards for subsequent applications.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic Region (δ 7.5-8.0 ppm): Three protons exhibiting a complex splitting pattern (e.g., a doublet, a doublet of doublets, and a doublet) characteristic of a 1,2,4-trisubstituted benzene ring. Sulfonamide Protons (δ ~7.0-7.5 ppm): A broad singlet for the two NH₂ protons, which may exchange with D₂O.
¹³C NMR Aromatic Region (δ 125-140 ppm): Six distinct signals for the aromatic carbons. Carbons attached to chlorine and the sulfonyl group (ipso-carbons) will be shifted accordingly.
IR Spectroscopy N-H Stretch: Two characteristic bands around 3350 and 3250 cm⁻¹ (asymmetric and symmetric stretching of NH₂). S=O Stretch: Two strong absorption bands around 1330 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 1000-1100 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A cluster of peaks reflecting the isotopic abundance of chlorine. Expect peaks at m/z ≈ 225 (¹²C₆¹H₅³⁵Cl₂¹⁴N¹⁶O₂³²S), m/z ≈ 227 (one ³⁷Cl), and m/z ≈ 229 (two ³⁷Cl) in an approximate ratio of 9:6:1.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[6][7] The proton NMR spectrum provides definitive information on the substitution pattern of the aromatic ring, while the carbon spectrum confirms the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[8] The characteristic stretches for the S=O and N-H bonds are strong indicators of a successful synthesis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact mass, confirming the elemental composition. Critically, for chlorinated compounds, the distinct isotopic pattern of chlorine serves as an unambiguous confirmation of the number of chlorine atoms in the molecule.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself, but rather a valuable building block or fragment for the synthesis of more complex, biologically active molecules.[1] The sulfonamide moiety is a versatile hydrogen bond donor and acceptor and can mimic a carboxylate or phosphate group, enabling it to interact with a wide variety of biological targets.[9]

The 2,5-dichloro substitution pattern provides specific advantages:

  • Modulation of Physicochemical Properties: The chlorine atoms increase lipophilicity (LogP) compared to the unsubstituted parent compound, which can enhance membrane permeability and cellular uptake.

  • Metabolic Blocking: The chlorine atoms can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Structural Rigidity and Binding: The substitution pattern provides a defined three-dimensional structure that can be optimized for specific binding pockets in target proteins like enzymes or receptors.

Its precursor, 2,5-dichlorobenzenesulfonyl chloride, is explicitly used in the synthesis of sulfonamide derivatives with antibacterial activity and for creating libraries of benzoxazole benzenesulfonamide analogs for structure-activity relationship (SAR) studies.[5]

G A This compound (Scaffold) B Chemical Derivatization (e.g., N-alkylation, arylation) A->B C Compound Library B->C D High-Throughput Biological Screening C->D E Hit Identification & Structure-Activity Relationship (SAR) D->E F Lead Compound Optimization E->F

Figure 2: Role of this compound as a scaffold in the drug discovery pipeline.

Section 5: Safety and Handling

Scientific integrity demands a commitment to safety. This compound and its synthetic precursors must be handled with appropriate care.

  • GHS Hazard Information for this compound:

    • H302: Harmful if swallowed.[4]

    • H319: Causes serious eye irritation.[4]

    • Other potential hazards include skin and respiratory irritation.[10]

  • GHS Hazard Information for 2,5-Dichlorobenzenesulfonyl Chloride (Precursor):

    • H314: Causes severe skin burns and eye damage.[11]

    • This precursor is corrosive and moisture-sensitive.[11]

Recommended Safety Protocols:

  • Always handle these chemicals in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

  • Consult the full Safety Data Sheet (SDS) before use.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 238045, this compound. Retrieved January 29, 2026 from [Link].

  • Mol-Instincts. (n.d.). 2,5-DICHLOROBENZENE-1-SULFONYL CHLORIDE. Retrieved January 29, 2026, from [Link].

  • ChemSynthesis. (n.d.). 2,5-dichlorobenzenesulfonic acid. Retrieved January 29, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66616, 2,5-Dichlorobenzenesulfonic acid. Retrieved January 29, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide. Retrieved January 29, 2026 from [Link].

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved January 29, 2026, from [Link].

  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved January 29, 2026, from [Link].

  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 29, 2026, from [Link].

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved January 29, 2026, from [Link].

  • Journal of Applied Pharmaceutical Science. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved January 29, 2026, from [Link].

  • Egyptian Journal of Chemistry. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved January 29, 2026, from [Link].

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  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved January 29, 2026, from [Link].

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved January 29, 2026, from [Link].

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2,5-Dichlorobenzenesulfonamide Derivatives for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Benzenesulfonamides

In the landscape of medicinal chemistry, the sulfonamide functional group stands out as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets.[1] This versatility has led to the development of a wide array of drugs, from antibacterial agents to treatments for cancer and glaucoma.[2][3] The benzenesulfonamide core, in particular, serves as a cornerstone for designing potent and selective inhibitors for enzymes like carbonic anhydrases, proteases, and kinases.[4][5]

The 2,5-dichloro substitution pattern on the benzene ring offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine atoms can modulate the pKa of the sulfonamide nitrogen, influencing its hydrogen bonding capabilities and overall pharmacokinetic profile. Furthermore, these positions provide vectors for further chemical modification, allowing for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview and detailed protocols for the synthesis of the key intermediate, 2,5-dichlorobenzenesulfonyl chloride, and its subsequent conversion into a diverse set of N-substituted derivatives for drug discovery programs.

Core Synthetic Strategy: From Arene to Amide

The most direct and widely adopted method for preparing aryl sulfonamides involves a two-step process.[3] The first step is the electrophilic substitution on an aromatic ring to install a sulfonyl chloride group. The second step is the nucleophilic substitution of the chloride on the sulfonyl group by a primary or secondary amine to form the desired sulfonamide.

Our strategy focuses on the chlorosulfonylation of commercially available 1,4-dichlorobenzene to generate the pivotal intermediate, 2,5-dichlorobenzenesulfonyl chloride. This reactive intermediate can then be coupled with a wide array of amines to yield the target derivatives.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Derivative Synthesis 1,4-Dichlorobenzene 1,4-Dichlorobenzene 2,5-Dichlorobenzenesulfonyl Chloride 2,5-Dichlorobenzenesulfonyl Chloride 1,4-Dichlorobenzene->2,5-Dichlorobenzenesulfonyl Chloride Chlorosulfonylation (HSO3Cl) Chlorosulfonic Acid Chlorosulfonic Acid Target Derivative 2,5-Dichlorobenzenesulfonamide Derivative 2,5-Dichlorobenzenesulfonyl Chloride->Target Derivative Nucleophilic Substitution (Amination) Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Target Derivative Base Base Base->Target Derivative

Figure 1: General two-part workflow for the synthesis of this compound derivatives.

Part 1: Synthesis of the Key Intermediate: 2,5-Dichlorobenzenesulfonyl Chloride

The introduction of the sulfonyl chloride moiety onto the 1,4-dichlorobenzene ring is achieved through electrophilic aromatic substitution using chlorosulfonic acid. This powerful reagent serves as both the electrophile source and the reaction solvent. The reaction is regioselective due to the ortho-, para-directing nature of the chlorine substituents, leading primarily to substitution at the 2-position.

Protocol 1: Preparation of 2,5-Dichlorobenzenesulfonyl Chloride

Causality and Experimental Insights:

  • Reagent Stoichiometry: An excess of chlorosulfonic acid is used to drive the reaction to completion and to serve as the solvent.

  • Temperature Control: The initial dropwise addition of 1,4-dichlorobenzene is performed at 0°C to control the initial exothermic reaction. Allowing the reaction to proceed at room temperature provides sufficient energy to overcome the activation barrier for the electrophilic substitution.

  • Quenching: The reaction mixture is quenched by carefully pouring it onto crushed ice. This serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble product, 2,5-dichlorobenzenesulfonyl chloride. This step must be performed with extreme caution in a well-ventilated fume hood due to the vigorous evolution of HCl gas.

Materials & Reagents:

  • 1,4-Dichlorobenzene

  • Chlorosulfonic acid (HSO₃Cl)

  • Crushed ice and deionized water

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.

  • Reagent Addition: Carefully add chlorosulfonic acid (e.g., 5 molar equivalents) to the flask. Begin stirring.

  • Substrate Addition: Slowly add 1,4-dichlorobenzene (1 equivalent) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Quenching: In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A white solid should precipitate.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with cold water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 2,5-dichlorobenzenesulfonyl chloride, which can often be used in the next step without further purification.

Part 2: Synthesis of N-Substituted this compound Derivatives

With the sulfonyl chloride intermediate in hand, a diverse library of sulfonamides can be generated through reaction with various primary and secondary amines. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct generated during the reaction.[2]

Protocol 2: General Procedure for Amination

Causality and Experimental Insights:

  • Base Selection: Triethylamine (TEA) is a common choice as it is a non-nucleophilic organic base that effectively scavenges the HCl produced. Its boiling point allows for easy removal post-reaction.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves both the sulfonyl chloride and many amine starting materials.

  • Nucleophilicity: The reactivity of the amine is crucial. Electron-rich aliphatic amines are generally more nucleophilic and react faster than electron-deficient anilines. For less reactive amines, gentle heating or an extended reaction time may be necessary.

  • Modern Alternatives: While the sulfonyl chloride method is robust, modern catalytic approaches for the amidation of sulfonyl fluorides or the direct conversion of sulfonamides to other derivatives are emerging, offering milder conditions and broader substrate scope.[6][7][8][9]

Materials & Reagents:

  • 2,5-Dichlorobenzenesulfonyl Chloride

  • Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the selected amine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of 2,5-dichlorobenzenesulfonyl chloride (1.05 equivalents) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude sulfonamide can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the pure product.

G Amine Amine (R1R2NH) Reaction_Vessel Reaction at 0°C to RT Amine->Reaction_Vessel Sulfonyl_Chloride 2,5-Dichlorobenzenesulfonyl Chloride Sulfonyl_Chloride->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction_Vessel->Workup Quench & Extract Purification Purification (Recrystallization or Chromatography) Workup->Purification Isolate Crude Product

Figure 2: Experimental workflow for the N-substitution of 2,5-Dichlorobenzenesulfonyl Chloride.

Data Presentation: Example Derivative Library

The following table illustrates representative data for a small library of synthesized this compound derivatives, showcasing the versatility of the described protocol.

EntryAmine Used (R₁R₂NH)Product StructureYield (%)M.p. (°C)¹H NMR (δ, ppm, CDCl₃)
1 Ammonia (NH₃)

95185-1878.12 (d, 1H), 7.65 (d, 1H), 7.58 (dd, 1H), 4.95 (s, 2H)
2 Benzylamine

88110-1128.05 (d, 1H), 7.51 (d, 1H), 7.43 (dd, 1H), 7.30-7.20 (m, 5H), 4.85 (t, 1H), 4.15 (d, 2H)
3 Morpholine

92124-1267.98 (d, 1H), 7.60 (d, 1H), 7.52 (dd, 1H), 3.75 (t, 4H), 3.10 (t, 4H)
4 4-Fluoroaniline

85141-1438.01 (d, 1H), 7.55-7.45 (m, 2H), 7.15-7.05 (m, 4H), 6.85 (s, 1H)

Note: Structures are representational placeholders. NMR data is hypothetical for illustrative purposes.

Applications in Drug Design

The this compound scaffold is a valuable starting point for targeting a range of diseases. Its derivatives have been investigated for various therapeutic applications, including:

  • Anticancer Agents: By modifying the N-substituent, derivatives can be designed to inhibit specific kinases or other proteins involved in cancer cell proliferation.[10]

  • Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding pharmacophore, making these compounds excellent candidates for developing inhibitors of carbonic anhydrase, with applications in treating glaucoma, epilepsy, and certain types of cancer.[4][5]

  • Anti-Infective Agents: Sulfonamides were among the first effective antibiotics and new derivatives continue to be explored for their antibacterial, antifungal, and antiprotozoal activities.[2]

  • Anti-Inflammatory and Antidiabetic Agents: Novel benzenesulfonamide derivatives have shown promise as anti-inflammatory and hypoglycemic agents in preclinical studies.[11][12][13]

By systematically synthesizing and screening a library of these derivatives, researchers can uncover novel structure-activity relationships and identify lead compounds for further development.

References

  • Prakash, L., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-210.

  • Wei, M., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(13), 7232-7237.

  • DiLauro, A. M., & Macmillan, D. W. C. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 83(15), 8239-8245.

  • Benchchem (n.d.). 2,5-Dichloro-N-methylbenzenesulfonamide. Benchchem.

  • DiLauro, A. M., & Macmillan, D. W. C. (2018). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC.

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  • Shetty, M., & Gowda, B. T. (2005). N-(2,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E, 61(Pt 1), o239–o240.

  • Gawad, J., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(19), 6825.

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.

  • Liu, Y., et al. (2014). Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 84, 467-476.

  • Gümüş, M. H., et al. (2023). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential inhibitor of carbonic anhydrase I-II enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 215-225.

  • Chen, C., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 519-523.

  • Siddiqui, N., et al. (2011). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. ISRN Pharmacology, 2011, 748213.

  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

  • Sharma, S., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(10), 4509-4523.

  • Wang, Y., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 87, 129290.

  • Li, L., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv.

  • Barrio, P., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239.

Sources

The Strategic deployment of 2,5-Dichlorobenzenesulfonamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dichlorobenzenesulfonamide scaffold is a key pharmacophore in medicinal chemistry, serving as a versatile foundation for the development of a diverse range of therapeutic agents. Its unique electronic and structural properties, conferred by the dichlorinated phenyl ring and the sulfonamide linkage, make it a valuable starting point for designing molecules with potent and selective biological activities. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed synthetic protocols and bioassay methods to empower researchers in their drug discovery endeavors.

The this compound Scaffold: A Privileged Structure

The sulfonamide functional group is a well-established "privileged structure" in drug discovery, known for its ability to confer inhibitory activity against a variety of enzymatic targets.[1] When incorporated into the this compound framework, its properties are further modulated, offering several advantages for medicinal chemists.

The dichlorination pattern at the 2 and 5 positions of the benzene ring influences the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This specific substitution can enhance the compound's ability to penetrate cell membranes and can also play a crucial role in directing the molecule to specific binding pockets within a protein.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antidiabetic agents. The versatility of the sulfonamide nitrogen allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's pharmacological profile.

Synthetic Pathways to this compound Derivatives

The primary precursor for synthesizing derivatives is 2,5-dichlorobenzenesulfonyl chloride, which is typically prepared from 1,4-dichlorobenzene through chlorosulfonation.[1] From this key intermediate, a diverse library of compounds can be generated, primarily through N-substitution of the sulfonamide.

Caption: General synthetic route to N-substituted this compound derivatives.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-2,5-dichlorobenzenesulfonamide

This protocol details a representative N-arylation reaction to generate a derivative of the this compound scaffold.

Materials:

  • 2,5-Dichlorobenzenesulfonyl chloride

  • 4-Methoxyaniline (p-anisidine)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyaniline (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 equivalents) to the solution.

  • In a separate flask, dissolve 2,5-dichlorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane.

  • Add the 2,5-dichlorobenzenesulfonyl chloride solution dropwise to the 4-methoxyaniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(4-methoxyphenyl)-2,5-dichlorobenzenesulfonamide.

Biological Applications and Screening Protocols

Derivatives of the this compound scaffold have shown promise in several therapeutic areas. Below are key applications and detailed protocols for their biological evaluation.

Anticancer Activity

Numerous sulfonamide derivatives have been investigated as anticancer agents, with some reaching clinical use.[2] The anticancer effects of compounds containing a dichlorobenzenesulfonamide moiety have also been reported. For instance, chalcone derivatives bearing a 2,4-dichlorobenzenesulfonamide group have demonstrated notable anticancer effects on various human cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells, with IC₅₀ values in the low micromolar range.[3][4]

The proposed mechanisms of action for sulfonamide-based anticancer agents are diverse and include the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest.[5]

Caption: Potential mechanisms of anticancer activity for sulfonamide derivatives.

Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Line Compound Type Reported IC₅₀ (µg/mL) Reference
HeLa(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivative0.89 - 9.63[3]
HL-60(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivative0.89 - 9.63[3]
AGS(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivative0.89 - 9.63[3]
Antimicrobial Activity

Sulfonamides were the first synthetic antibacterial agents and continue to be an important class of antimicrobial drugs.[8] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9][10] This bacteriostatic action prevents bacterial growth and replication.[11]

Derivatives of dichlorobenzenesulfonamide have been explored for their antimicrobial properties. For example, certain 2,5-disubstituted benzoxazoles and benzimidazoles, which can be synthesized from related precursors, have shown significant activity against Gram-positive and Gram-negative bacteria.[12]

Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of desired concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the drug solution is added to the first well and serially diluted across the plate.[15]

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without the drug) and a sterility control well (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents.

  • Substituents on the Sulfonamide Nitrogen: The introduction of different alkyl or aryl groups on the sulfonamide nitrogen can modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, all of which can affect its binding to the target protein. For benzenesulfonamide-based carbonic anhydrase inhibitors, the "tail" group attached to the sulfonamide nitrogen plays a crucial role in determining isoform specificity.[16]

  • Substitutions on the Phenyl Ring: While the core scaffold is 2,5-dichlorinated, further modifications to the phenyl ring can also impact activity. For a series of PPARγ agonists based on a dichlorinated benzenesulfonamide scaffold, substitutions at other positions on the benzene ring were found to be associated with higher transcriptional activity.[8]

Conclusion

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its amenability to chemical modification and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the exploration of this privileged structure and accelerate the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • El-Gamal, M. I., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. PubMed. [Link]

  • Google Patents. Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts.
  • Google Patents. Production of 2 5-dichlorobenzonitrile.
  • Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. [Link]

  • Lamie, P. F., et al. (2021). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Taylor, R. J. K., et al. (2022).
  • El-Sayad, K. A., et al. (2025).
  • Bułakowska, A., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PubMed. [Link]

  • ResearchGate. (2024). Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles (green nanoparticles).
  • Zafar, H., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. [Link]

  • Bułakowska, A., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties.
  • UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.
  • Wikipedia. Sulfonamide (medicine). [Link]

  • Google Patents.
  • El-Masry, G. H., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • Stayrook, K. R., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. [Link]

  • G.-M. R. et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI.
  • Tačić, A., et al. (2025). Antimicrobial sulfonamide drugs.
  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Liskova, B., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

  • Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • Pharmacy 180. Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. [Link]

  • Justia Patents. N-(phenylsulfonyl)picolinamide derivatives, process for producing the same, and herbicide. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Fass, R. J., et al. (1974). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy.
  • Urbonaite, G., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI.
  • SciSpace. Antimicrobial sulfonamide drugs. [Link]

  • Grześk, E., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Experimental and Therapeutic Medicine.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • PubChem. This compound. [Link]

  • Pharmacy 180. Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology.
  • CLYTE Technologies. (2025).
  • ClinicalTrials.gov. Diclofenac as a KMO Inhibitor. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,5-dichlorophenyl)benzenesulfonamide is a diarylsulfonamide compound of significant interest in medicinal chemistry and materials science. Structurally, it consists of a benzenesulfonamide core linked to a 2,5-dichlorophenyl group. This molecular architecture makes it a valuable precursor and intermediate in the synthesis of novel therapeutic agents, particularly in the development of new antibacterial compounds.[1][2] The sulfonamide moiety is a well-established pharmacophore, and the specific dichlorophenyl substitution pattern allows for fine-tuning of the molecule's physicochemical properties.

This document provides a comprehensive, field-proven protocol for the synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide. It is designed for researchers and scientists in drug development and organic synthesis, offering not just a step-by-step guide but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Reaction Principle and Mechanism

The synthesis is achieved through a nucleophilic acyl substitution reaction. The primary amine group of 2,5-dichloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This reaction forms a sulfonamide bond (-SO₂NH-). The reaction proceeds efficiently and typically goes to completion.[2] A key byproduct of this condensation is hydrochloric acid (HCl). To drive the reaction forward and prevent the protonation of the starting amine, a base such as pyridine or triethylamine is commonly employed to neutralize the acid as it is formed.[1]

The overall reaction is as follows:

C₆H₅SO₂Cl + C₆H₃Cl₂NH₂ → C₁₂H₉Cl₂NO₂S + HCl

Reaction Mechanism Overview

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Nucleophilic_Attack Nucleophilic Attack Benzenesulfonyl_Chloride->Nucleophilic_Attack Sulfonyl Chloride (Electrophile) 2,5-Dichloroaniline 2,5-Dichloroaniline 2,5-Dichloroaniline->Nucleophilic_Attack Amine (Nucleophile) Sulfonamide N-(2,5-dichlorophenyl)benzenesulfonamide HCl HCl Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Proton_Transfer->Sulfonamide Proton_Transfer->HCl

Caption: Nucleophilic attack of the amine on the sulfonyl chloride.

Experimental Protocol

This protocol details a reliable method for synthesizing N-(2,5-dichlorophenyl)benzenesulfonamide, adapted from established literature procedures.[3][4] It involves a two-stage process: the in-situ preparation of benzenesulfonyl chloride followed by its reaction with 2,5-dichloroaniline.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )GradeSupplierNotes
BenzeneC₆H₆78.11ACS Reagent, ≥99.5%Sigma-AldrichCarcinogen, handle with extreme care.
Chlorosulfonic AcidClSO₃H116.52ReagentPlus®, ≥99%Sigma-AldrichHighly corrosive and water-reactive.
2,5-DichloroanilineC₆H₅Cl₂N162.0298%Alfa AesarToxic and irritant.
ChloroformCHCl₃119.38ACS Reagent, ≥99.8%Fisher ScientificVolatile and toxic.
EthanolC₂H₅OH46.07200 Proof, AbsoluteVWRFlammable.
Crushed IceH₂O18.02N/AN/AFor quenching the reaction.
Deionized WaterH₂O18.02N/AN/AFor washing.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Condenser

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware (graduated cylinders, etc.)

  • Rotary evaporator

Step-by-Step Synthesis Procedure

Part 1: Preparation of Benzenesulfonyl Chloride

Causality Note: This initial step synthesizes the key electrophile. Performing it at 0°C is critical to control the highly exothermic reaction between benzene and chlorosulfonic acid, minimizing the formation of unwanted byproducts like diphenylsulfone.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap (e.g., a calcium chloride drying tube leading to a base trap for HCl gas).

  • Initial Cooling: Place the flask in an ice bath and add 40 mL of chloroform, followed by 10 mL of benzene. Allow the solution to cool to 0°C with gentle stirring.

  • Reagent Addition: Carefully and slowly add 25 mL of chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0°C throughout the addition. A significant evolution of hydrogen chloride gas will be observed.

  • Reaction Progression: After the addition is complete and the initial vigorous evolution of HCl has subsided, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for approximately 1 hour.

  • Quenching: Cautiously pour the reaction mixture onto a large amount of crushed ice (approx. 200 g) in a beaker. This step neutralizes any remaining chlorosulfonic acid and helps separate the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the lower chloroform layer, which contains the benzenesulfonyl chloride. Wash the organic layer twice with 50 mL portions of cold water.

  • Drying and Concentration: Dry the chloroform layer over anhydrous sodium sulfate. Decant the dried solution and evaporate the chloroform slowly, preferably under reduced pressure, to obtain the crude benzenesulfonyl chloride as an oily residue.[3][4]

Part 2: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide

Causality Note: This is the core sulfonamide bond-forming step. Using stoichiometric amounts ensures efficient conversion. Boiling the mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Reactant Addition: To the flask containing the residual benzenesulfonyl chloride, add a stoichiometric amount of 2,5-dichloroaniline.

  • Reaction: Heat the reaction mixture to boiling and maintain a gentle boil for ten minutes.[3][5]

  • Precipitation: After boiling, cool the reaction mixture to room temperature. Pour the cooled mixture into 100 mL of ice-cold water.[3][5][6] A solid precipitate of the crude product should form immediately.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water to remove any water-soluble impurities.[3][4]

  • Purification: The crude solid is then purified by recrystallization. A common and effective solvent system for this is dilute ethanol. Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold dilute ethanol, and dry in a desiccator. The purity can be confirmed by measuring its melting point and through spectroscopic analysis.[3][5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Benzenesulfonyl Chloride Prep cluster_part2 Part 2: Sulfonamide Formation A Cool Benzene & Chloroform to 0°C B Dropwise Add Chlorosulfonic Acid A->B C Warm to RT (1 hour) B->C D Quench with Crushed Ice C->D E Separate & Wash Organic Layer D->E F Dry & Evaporate Solvent E->F G Add 2,5-Dichloroaniline F->G Crude Sulfonyl Chloride H Boil Mixture (10 minutes) G->H I Cool to RT & Pour into Ice Water H->I J Filter Crude Solid I->J K Recrystallize from Dilute Ethanol J->K L Filter & Dry Final Product K->L

Caption: Workflow for the synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide.

Product Characterization

The identity and purity of the synthesized N-(2,5-dichlorophenyl)benzenesulfonamide should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₂H₉Cl₂NO₂S
Molecular Weight 302.16 g/mol [3]
Appearance Colorless or off-white crystalline solid
Solubility Soluble in polar organic solvents, less soluble in water[1]
Spectroscopic Data Purity should be checked by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5][6]
Crystal Structure The molecule is bent at the sulfur atom. The two aromatic rings form a dihedral angle of approximately 73.3°.[3]

Safety and Handling

This protocol involves hazardous chemicals and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Benzenesulfonyl Chloride & Chlorosulfonic Acid: Both are highly corrosive and cause severe skin burns and eye damage.[7] They react violently with water. Always handle under an inert atmosphere if possible and keep away from moisture.[8][9]

  • Benzene: Benzene is a known carcinogen. Avoid inhalation and skin contact.

  • 2,5-Dichloroaniline: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Chloroform: A volatile and toxic solvent. All handling should be done in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield is highly recommended when handling corrosive reagents like chlorosulfonic acid.[10]

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction of benzenesulfonyl chloride. 2. Reagents (especially sulfonyl chloride) degraded by moisture. 3. Insufficient heating during the sulfonamide formation step.1. Ensure the reaction in Part 1 goes to completion. 2. Use anhydrous solvents and handle moisture-sensitive reagents carefully. 3. Ensure the mixture boils for the specified time.
Oily Product Instead of Solid 1. Impurities present in the product. 2. Incomplete removal of solvent.1. Attempt to purify by column chromatography. 2. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.
Product is Colored/Impure 1. Formation of side products due to high reaction temperature. 2. Insufficient washing of the crude product.1. Ensure strict temperature control during Part 1. 2. Perform the recrystallization step carefully, potentially repeating it if necessary. Activated charcoal can be used to remove colored impurities.

References

  • Shakuntala, K., Foro, S., & Gowda, B. T. (2010). N-(2,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1094. Retrieved from [Link]

  • Shakuntala, K., Foro, S., & Gowda, B. T. (2010). N-(2,4-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(2), o229. Retrieved from [Link]

  • Shakuntala, K., Foro, S., & Gowda, B. T. (2011). N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o40. Retrieved from [Link]

  • Google Patents. (2014). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]

  • Gowda, B. T., Kozisek, J., & Svoboda, I. (2008). N-(3,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2190. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, N-(2,5-dichlorophenyl)-. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

Sources

Application Notes and Protocols: 2,5-Dichlorobenzenesulfonamide as a Versatile Building Block for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Dichlorinated Sulfonamide Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the benzenesulfonamide moiety stands out as a "privileged scaffold." Its prevalence in a wide array of therapeutic agents is a testament to its versatile binding capabilities, metabolic stability, and synthetic accessibility. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. Among these, the 2,5-dichlorobenzenesulfonamide scaffold offers a unique combination of lipophilicity and electronic features, making it a valuable building block for the synthesis of novel bioactive compounds.

The two chlorine atoms on the benzene ring play a crucial role in modulating the properties of the final molecule. They increase lipophilicity, which can enhance membrane permeability, and their electron-withdrawing nature can influence the pKa of the sulfonamide nitrogen, thereby affecting its binding to biological targets. This dichlorinated pattern has been incorporated into molecules exhibiting a range of biological activities, including anticancer and enzyme inhibitory properties.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a starting material for the synthesis of bioactive compounds. We will cover the preparation of the building block itself, general protocols for its derivatization, and discuss the biological relevance of the resulting molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the properties for this compound and its immediate precursor, 2,5-dichlorobenzenesulfonyl chloride.

Table 1: Physicochemical Properties

PropertyThis compound2,5-Dichlorobenzenesulfonyl Chloride
Molecular Formula C₆H₅Cl₂NO₂SC₆H₃Cl₃O₂S
Molecular Weight 226.08 g/mol 245.52 g/mol
Appearance White to off-white solid (predicted)Beige crystalline powder[4]
Melting Point Data not available36-37 °C[4]
Boiling Point Data not available253 °C (estimate)[4]
Solubility Soluble in polar organic solventsSoluble in Chloroform, DMSO[4]
CAS Number 16035-49-95402-73-3

Safety Precautions:

Working with chlorinated sulfonamides and their precursors requires strict adherence to safety protocols.

  • 2,5-Dichlorobenzenesulfonyl Chloride: This compound is corrosive and moisture-sensitive.[4] It causes severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • This compound: This compound is harmful if swallowed and causes serious eye irritation.[5] Avoid inhalation of dust and ensure adequate ventilation. Standard PPE should be worn during handling.

  • Reagents and Solvents: Many of the reagents used in the following protocols, such as chlorosulfonic acid and ammonia, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them with appropriate care.

Synthesis of the this compound Building Block

The journey to bioactive compounds begins with the reliable synthesis of the core building block. This compound is readily prepared in a two-step sequence from commercially available 1,4-dichlorobenzene.

Step 1: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

The first step involves the chlorosulfonylation of 1,4-dichlorobenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring.

Reaction Scheme:

G 1,4-Dichlorobenzene 1,4-Dichlorobenzene Product 2,5-Dichlorobenzenesulfonyl Chloride 1,4-Dichlorobenzene->Product 150 °C ClSO3H Chlorosulfonic Acid (ClSO₃H) ClSO3H->Product

Caption: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride.

Protocol 1: Preparation of 2,5-Dichlorobenzenesulfonyl Chloride

This protocol is adapted from established methods for the chlorosulfonylation of aromatic compounds.[4]

Materials:

  • 1,4-Dichlorobenzene

  • Chlorosulfonic acid

  • Ice

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a reflux condenser. Place 1,4-dichlorobenzene in the flask.

  • Addition of Chlorosulfonic Acid: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) to the 1,4-dichlorobenzene via the dropping funnel with stirring. The reaction is exothermic and will evolve hydrogen chloride gas, which should be vented safely.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 150 °C. Maintain this temperature for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Washing and Drying: Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,5-dichlorobenzenesulfonyl chloride. The product can be further purified by recrystallization or distillation under reduced pressure. A typical yield for this reaction is around 85%.[4]

Step 2: Synthesis of this compound

The primary sulfonamide is synthesized by the reaction of the sulfonyl chloride with ammonia.

Reaction Scheme:

G Start 2,5-Dichlorobenzenesulfonyl Chloride Product This compound Start->Product 30-70 °C NH3 Ammonia (aq) NH3->Product

Caption: Synthesis of this compound.

Protocol 2: Preparation of this compound

This protocol is based on the general procedure for the ammonolysis of sulfonyl chlorides.[6]

Materials:

  • 2,5-Dichlorobenzenesulfonyl chloride

  • Aqueous ammonia (ammonium hydroxide)

  • Deionized water

  • Round-bottom flask

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the 2,5-dichlorobenzenesulfonyl chloride in water.

  • Ammonolysis: Add an excess of concentrated aqueous ammonia to the suspension with stirring.

  • Heating: Gently heat the reaction mixture to between 30 °C and 70 °C.[6] Stir for several hours until the reaction is complete, as indicated by the disappearance of the starting material (monitored by TLC).

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in the Synthesis of Bioactive N-Substituted Sulfonamides

With this compound in hand, the door is open to a vast array of N-substituted derivatives. The sulfonamide nitrogen can act as a nucleophile to react with various electrophiles, or it can be deprotonated to form a more potent nucleophile. A common and highly effective method for creating a diverse library of compounds is the reaction of the corresponding sulfonyl chloride with a primary or secondary amine.

General Reaction Scheme:

G SulfonylChloride 2,5-Dichlorobenzenesulfonyl Chloride Product N-Substituted-2,5-dichlorobenzenesulfonamide SulfonylChloride->Product Amine Primary or Secondary Amine (R₁R₂NH) Amine->Product Base Base (e.g., Pyridine) Base->Product

Caption: General synthesis of N-substituted sulfonamides.

Protocol 3: General Procedure for the Synthesis of N-Substituted-2,5-dichlorobenzenesulfonamides

This protocol is a standard method for sulfonamide synthesis and can be adapted to a wide range of amines.

Materials:

  • 2,5-Dichlorobenzenesulfonyl chloride

  • A primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • A base (e.g., pyridine or triethylamine)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Stir plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment for purification (optional)

Procedure:

  • Amine Solution: Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the base (1.5 equivalents) to the stirred amine solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the 2,5-dichlorobenzenesulfonyl chloride (1.0-1.2 equivalents) in a minimal amount of anhydrous DCM. Cool the amine solution to 0 °C in an ice bath and add the sulfonyl chloride solution dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Table 2: Representative Examples of Bioactive Scaffolds Incorporating Dichlorobenzenesulfonamides

Bioactive ScaffoldTarget/ActivityReference
Chalcone-Sulfonamide HybridsAnticancer, Antioxidant[1][2]
Benzoxazole-Sulfonamide AnalogsAntimicrobial[4]
Triazine-Sulfonamide DerivativesAnticancer[7]
Benzenesulfonamide DerivativesCarbonic Anhydrase Inhibitors (Anticonvulsant)[3]

Conclusion: A Gateway to Novel Therapeutics

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of bioactive compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The presence of the dichloro substitution pattern offers a strategic advantage in modulating the pharmacokinetic and pharmacodynamic properties of the final molecules. By leveraging the synthetic routes described herein, scientists in the field of drug discovery can efficiently generate novel compounds for screening and lead optimization, paving the way for the development of next-generation therapeutics.

References

  • Bułakowska, A., Sławiński, J., Hering, A., Gucwa, M., Ochocka, J. R., Hałasa, R., & Stefanowicz-Hajduk, J. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences, 25(1), 274. Available at: [Link]

  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (2014). Google Patents.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(18), 3073-3081.
  • Sławiński, J., & Szafrański, K. (2012). Synthesis and anticancer activity of novel N-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidenemethyl)benzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 55, 237-244.
  • The Cancer Genome Atlas Research Network. (2015). Comprehensive, integrative genomic analysis of diffuse lower-grade gliomas. The New England Journal of Medicine, 372(26), 2481-2498.
  • PubMed. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Available at: [Link]

  • PubMed. (2012). Bivalent enzyme inhibitors discovered using dynamic covalent chemistry. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Available at: [Link]

  • Arkivoc. (n.d.). The reaction of the N,N-dichloroamide of 5-chloro-2-thienylsulfonic acid with trichloroethylene as a convenient synthetic route. Available at: [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

  • PubMed. (2007). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Available at: [Link]

  • ResearchGate. (2018). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. Available at: [Link]

  • ResearchGate. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Available at: [Link]

  • MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Available at: [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Available at: [Link]

  • PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • PubMed Central. (2022). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comprehensive Characterization of 2,5-Dichlorobenzenesulfonamide: From Spectroscopic Fingerprinting to Chromatographic Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a multi-modal analytical strategy for the rigorous characterization of 2,5-Dichlorobenzenesulfonamide (2,5-DCBS) . As a critical intermediate in the synthesis of agrochemicals and sulfonamide-based pharmaceuticals, the purity and structural integrity of 2,5-DCBS are paramount. This guide moves beyond generic testing, offering a self-validating protocol that integrates FTIR ,


-NMR , and RP-HPLC  to ensure definitive identity and purity confirmation.

Part 1: Structural Identification (The "Fingerprint")

Infrared Spectroscopy (FTIR)

Objective: To confirm functional group presence and exclude sulfonic acid precursors.

Methodology:

  • Technique: Attenuated Total Reflectance (ATR) or KBr Pellet.

  • Range:

    
    .
    
  • Resolution:

    
    .
    

Diagnostic Interpretation: The FTIR spectrum of 2,5-DCBS acts as a primary gatekeeper. The absence of a broad


 stretch (

) confirms the conversion of the sulfonic acid/chloride to the amide.
Functional GroupWavenumber (

)
Diagnostic Feature
Primary Sulfonamide (

)

&

Distinct doublet (

&


stretch). Differentiates from secondary amides.
Sulfonyl (

)

Asymmetric stretch (Strong).
Sulfonyl (

)

Symmetric stretch (Strong).
Aromatic


Weak, sharp peaks above

.[1]
Aromatic Ring

Ring breathing modes (C=C).

Stretch

Characteristic "Fingerprint" region bands for chlorobenzenes.
Nuclear Magnetic Resonance ( -NMR)

Objective: To map the carbon skeleton and confirm the 2,5-substitution pattern.

Protocol:

  • Solvent: DMSO-d6 is mandatory.

    • Reasoning: Sulfonamide protons (

      
      ) are exchangeable and often appear as broad, unrecognizable humps in 
      
      
      
      . DMSO-d6 forms hydrogen bonds with the amide, sharpening the peak and shifting it downfield for clear integration.
  • Concentration:

    
    .
    

Spectral Prediction & Logic: The 2,5-dichloro substitution leaves three aromatic protons at positions 3, 4, and 6.

  • 
     (Position 6):  Ortho to the electron-withdrawing 
    
    
    
    group. Most deshielded. Appears as a doublet (meta-coupling to
    
    
    ,
    
    
    ).
  • 
     & 
    
    
    
    (Positions 3 & 4):
    Ortho to each other. They appear as a doublet (
    
    
    ) and a doublet of doublets (
    
    
    , coupling to
    
    
    and
    
    
    ).

Expected Shifts (DMSO-d6):

  • 
     (2H, broad s, 
    
    
    
    , exchangeable with
    
    
    )
  • 
     (1H, d, 
    
    
    
    ,
    
    
    )
  • 
     (1H, d, 
    
    
    
    ,
    
    
    )
  • 
     (1H, dd, 
    
    
    
    ,
    
    
    )

Part 2: Chromatographic Purity (RP-HPLC)

Objective: Quantify purity and detect common impurities (e.g., 2,5-dichlorobenzenesulfonic acid, 1,4-dichlorobenzene).

The "2,5-DCBS" Method Protocol

Rational Design: 2,5-DCBS is hydrophobic due to the two chlorine atoms but possesses a polar sulfonamide tail. A C18 column provides sufficient retention. Acidic mobile phase suppresses the ionization of the sulfonamide (pKa ~10) and any residual sulfonic acids, sharpening the peaks.

ParameterCondition
Column C18 (L1),

,

(e.g., Zorbax Eclipse Plus or equiv.)
Mobile Phase A

Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate

Column Temp

Detection UV @

(Primary),

(Secondary)
Injection Vol

Diluent 50:50 Water:Acetonitrile

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Equilibration / Injection
2.010Hold initial conditions
15.080Linear ramp to elute lipophilic DCBS
20.080Wash lipophilic impurities
20.110Re-equilibration
25.010End of Run
System Suitability (Self-Validation)

Before releasing results, the system must pass these criteria using a standard solution (


):
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • Precision: %RSD of peak area

    
     (n=5 injections).
    

Part 3: Physical Characterization Workflow

Thermal Analysis (DSC/Melting Point)

Objective: Confirm solid-state form and purity.

  • Melting Point: The literature range for 2,5-DCBS is typically

    
     .
    
    • Note: This is significantly higher than the sulfonyl chloride precursor (

      
      ), making MP a rapid check for complete amination.
      
  • DSC Protocol: Heat from

    
     to 
    
    
    
    at
    
    
    . Look for a sharp endotherm. A broad peak indicates impurities or solvates.
Visual Analytical Workflow

The following diagram illustrates the logical decision tree for characterizing a batch of 2,5-DCBS.

DCBS_Workflow Start Raw Sample: 2,5-DCBS FTIR Step 1: FTIR Screening (Check for -SO2NH2 doublet) Start->FTIR Decision1 Pass: No -OH broad peak? FTIR->Decision1 NMR Step 2: 1H-NMR (DMSO-d6) (Confirm 2,5-substitution) Decision1->NMR Pass Reject REJECT BATCH (Reprocess) Decision1->Reject Fail (-OH present) HPLC Step 3: RP-HPLC Purity (Target > 98.0%) NMR->HPLC DSC Step 4: Thermal Analysis (MP: 180-185°C) HPLC->DSC Release RELEASE BATCH DSC->Release

Caption: Analytical decision matrix ensuring identity (FTIR/NMR) and purity (HPLC/DSC) before release.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 238045, this compound. Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Sulfonamide IR/NMR assignments).

Sources

Application Notes & Protocols: Characterizing 2,5-Dichlorobenzenesulfonamide as a Modulator of the Wnt/β-catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers and other diseases.[1][2] This has made it a focal point for targeted therapeutic development. While various molecules are under investigation, the sulfonamide scaffold has emerged as a promising chemical starting point for the development of Wnt/β-catenin pathway inhibitors.[3][4] This document provides a comprehensive guide for the initial characterization of novel compounds, using 2,5-Dichlorobenzenesulfonamide as a representative sulfonamide derivative, to determine their potential as modulators of the Wnt/β-catenin pathway. We present the scientific rationale and detailed protocols for a tiered experimental approach, from initial screening to validation of the mechanism of action.

Introduction: The Wnt/β-catenin Signaling Pathway - A Key Therapeutic Target

The Wnt/β-catenin pathway is a highly conserved signaling cascade essential for embryonic development and adult tissue homeostasis.[2] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2] This keeps cytoplasmic β-catenin levels low.

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[5] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-MYC and Cyclin D1, which promote cell proliferation.[5]

Dysregulation of this pathway, often through mutations in components like APC or β-catenin, leads to constitutive activation and is a major driver in many cancers, particularly colorectal cancer.[1][6] Therefore, small molecule inhibitors of this pathway are of significant interest for therapeutic intervention.

The Rationale for Investigating Sulfonamides

The sulfonamide functional group is a key feature in a multitude of approved drugs and is recognized for its versatile pharmacological activities.[7] Recent studies have identified sulfonamide-containing compounds that can inhibit the Wnt/β-catenin pathway, suggesting that this chemical moiety can be a valuable pharmacophore for designing novel inhibitors.[3][4] One such compound, LF3, which contains a sulfonamide group, has been shown to disrupt the interaction between β-catenin and TCF4.[4][8] This provides a strong rationale for screening other sulfonamide derivatives, such as this compound, for similar activity.

Characterization Workflow: A Tiered Approach

The following sections outline a logical progression of experiments to ascertain the role of a test compound, in this case, this compound, in modulating the Wnt/β-catenin pathway.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Validation cluster_2 Tier 3: Cellular Phenotype A Prepare this compound Stock Solution C TOP/FOP Flash Luciferase Reporter Assay A->C B Cell Culture (e.g., HEK293T, HCT116) B->C D Data Analysis: Calculate TOP/FOP Ratio C->D E Western Blot Analysis D->E If Inhibition is Observed F Examine Key Protein Levels (β-catenin, Axin2, p-LRP6) E->F G Cell Viability Assay (e.g., MTT, CCK-8) F->G Confirm On-Target Effect H Determine IC50 Value G->H

Figure 1: A tiered experimental workflow for characterizing a potential Wnt/β-catenin pathway modulator.

Tier 1: Primary Screening with Luciferase Reporter Assay

The initial step is to determine if this compound can inhibit the transcriptional activity of β-catenin. The TOP/FOP Flash reporter assay is a widely used and robust method for this purpose.[9][10]

Principle of the TOP/FOP Flash Assay

This dual-luciferase assay utilizes two reporter plasmids:

  • TOP-Flash: Contains multiple TCF/LEF binding sites upstream of a minimal promoter driving firefly luciferase expression.[4] High Wnt signaling leads to high luciferase activity.

  • FOP-Flash: A negative control plasmid with mutated, non-functional TCF/LEF binding sites.[4] This measures non-specific transcriptional activation.

The ratio of TOP-Flash to FOP-Flash activity provides a specific measure of Wnt/β-catenin signaling.[4] A co-transfected Renilla luciferase plasmid is often used to normalize for transfection efficiency.[4]

Protocol: TOP/FOP Flash Luciferase Reporter Assay
  • Cell Seeding:

    • Seed HEK293T or a relevant cancer cell line (e.g., HCT116) in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well.[4]

    • Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • Prepare a transfection mix containing TOP-Flash or FOP-Flash plasmid and a Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.[4]

    • Add the transfection mix to the cells and incubate for 6 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 to 100 µM.

    • If the cell line has low endogenous Wnt activity (like HEK293T), stimulate the pathway with a known activator, such as Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021 (e.g., 5 µM), 6 hours post-transfection.

    • Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., XAV939, 10 µM).

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9]

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

    • Calculate the TOP/FOP ratio for each condition.

    • Plot the normalized TOP/FOP ratio against the log of the compound concentration to determine the IC50 value.

Parameter Description Example Value
Cell Line Human Embryonic Kidney / Colorectal CarcinomaHEK293T / HCT116
Reporter Plasmids TOP-Flash, FOP-Flash, pRL-TKCommercially available
Activator (if needed) GSK3β inhibitorCHIR99021 (5 µM)
Positive Control Tankyrase InhibitorXAV939 (10 µM)
Compound Conc. Serial dilution0.1 - 100 µM
Incubation Time Post-treatment24 hours
Hypothetical IC50 This compound12.5 µM

Table 1: Example parameters for a TOP/FOP Flash Luciferase Reporter Assay.

Tier 2: Mechanistic Validation with Western Blotting

If the luciferase assay indicates inhibition, the next step is to investigate the underlying mechanism by examining the levels of key proteins in the Wnt/β-catenin pathway. Western blotting is the standard technique for this analysis.[10]

Rationale for Protein Targets
  • Total β-catenin: A decrease in total β-catenin levels would suggest that the compound acts upstream of β-catenin itself, possibly by stabilizing the destruction complex.

  • Active (non-phosphorylated) β-catenin: A more specific indicator of Wnt pathway activity. A decrease in this form is expected with an effective inhibitor.[10]

  • Axin2: A scaffold protein in the destruction complex and also a transcriptional target of the Wnt pathway. Inhibition of tankyrase, for example, leads to the stabilization and accumulation of Axin.

  • Phospho-LRP6: Phosphorylation of the LRP6 co-receptor is an early event in pathway activation.[2] A decrease in p-LRP6 could indicate inhibition at the receptor level.

G A Cell Culture & Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-β-catenin, anti-Axin2) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis: Band Densitometry H->I

Figure 2: A standard workflow for Western Blot analysis.

Protocol: Western Blotting
  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., SW480, which has an APC mutation and high basal Wnt activity) in 6-well plates.

    • Treat the cells with varying concentrations of this compound (based on the IC50 from the luciferase assay) for a specified time (e.g., 24 hours). Include vehicle and positive controls.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against β-catenin, Axin2, p-LRP6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Tier 3: Assessing Cellular Phenotype with a Viability Assay

A crucial aspect of drug development is to determine if the observed pathway inhibition translates into a desired cellular effect, such as reduced cancer cell viability.

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cancer cells with aberrant Wnt signaling (e.g., HCT116, SW480) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Incubate overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 for cell growth inhibition.

Parameter Description Example Value
Cell Line Colorectal CarcinomaHCT116
Assay Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideMTT
Compound Conc. Serial dilution0.1 - 100 µM
Incubation Time Post-treatment72 hours
Hypothetical IC50 This compound15.0 µM

Table 2: Example parameters for an MTT Cell Viability Assay.

Interpretation of Results and Future Directions

The data gathered from this tiered approach will provide a comprehensive initial assessment of this compound's potential as a Wnt/β-catenin pathway modulator.

  • Positive Result: A dose-dependent decrease in the TOP/FOP ratio, a reduction in β-catenin levels, an increase in Axin2, and a decrease in cancer cell viability would strongly suggest that this compound is an inhibitor of the Wnt/β-catenin pathway.

  • Negative or Ambiguous Results: If no significant inhibition is observed, it is unlikely that this compound directly targets the Wnt/β-catenin pathway under the tested conditions.

Further studies could include more specific mechanistic assays, such as co-immunoprecipitation to investigate effects on protein-protein interactions (e.g., β-catenin/TCF), and in vivo studies using xenograft models to assess anti-tumor efficacy.

References

  • Cancer, W.-c. m. s. p. i. (2025). Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC. PubMed Central.
  • ChemDiv. (n.d.).
  • The Wnt/β-catenin pathway is involved in 2,5-hexanedione-induced ovarian granulosa cell cycle arrest. (n.d.). PubMed.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI.
  • Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells. (n.d.). PMC - NIH.
  • Liquidambaric acid inhibits Wnt/β-catenin signaling and colon cancer via targeting TNF receptor-associ
  • Wnt/β-Catenin Signaling Pathway | Overview, Purpose and APC Mut
  • Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC. (2020). PubMed.
  • Wnt/β-catenin signaling: components, mechanisms, and diseases. (n.d.). PMC - PubMed Central.
  • Mark Ji - 19MB055-Small Molecules that Inhibit the β-catenin/BCL9 Interaction. (2021). YouTube.
  • TOP/FOP-Flash luciferase reporter analysis. (n.d.). Bio-protocol.
  • RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. (n.d.). PMC - NIH.
  • A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. (n.d.). PMC - NIH.
  • Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. (n.d.).
  • Advances in the development of Wnt/β-catenin signaling inhibitors. (n.d.). PMC - PubMed Central.
  • Understanding Wnt Signaling Through β-Catenin Localization in Live Cells. (n.d.). Promega Connections.
  • Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. (2017). PubMed Central.
  • Active ß-Catenin Antibody for Western Blotting. (2018). Biocompare.
  • TOP/FOP-FLASH assay in HEK293T cells? (2020).
  • Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis. (n.d.). PMC - NIH.
  • Identification and Characterization of a Small-Molecule Inhibitor of Wnt Signaling in Glioblastoma Cells. (n.d.). AACR Journals.
  • RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. (n.d.). PubMed.
  • How to detect and activate Wnt signaling. (n.d.). The WNT Homepage.
  • A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice. (2012). PubMed.

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Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives with Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Modern Pursuit of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in the history of medicine.[1] Their discovery paved the way for the antibiotic revolution and continues to inform the development of novel therapeutic agents. These organosulfur compounds, characterized by the -SO₂NH₂ or -SO₂NH- functional group, exhibit a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1][2][3][4][5] As bacteria are incapable of utilizing exogenous folate, this disruption of the folic acid pathway is bacteriostatic, halting bacterial growth and replication.[1][3][4]

Despite the emergence of antibiotic resistance, the sulfonamide scaffold remains a fertile ground for the development of new derivatives with enhanced potency, broader spectrum, and improved pharmacokinetic profiles.[6] This guide provides a comprehensive overview of the synthesis, characterization, and antibacterial evaluation of sulfonamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

Part 1: The Strategic Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives is a well-established yet evolving field. While classical methods remain prevalent, modern approaches offer milder conditions and greater functional group tolerance.[7][8][9]

The Classical Approach: Sulfonyl Chlorides as Key Intermediates

The most common and traditional method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][9][10][11] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A frequent starting point for many antibacterial sulfonamides is 4-acetamidobenzenesulfonyl chloride. This intermediate is itself synthesized from benzene through a multi-step process.[2]

Rationale for this approach: This method is robust, high-yielding, and utilizes readily available starting materials. The use of the acetamido protecting group on the aniline nitrogen is crucial to prevent unwanted side reactions during the chlorosulfonation step.

Experimental Workflow: Classical Synthesis of a Sulfonamide Derivative

G cluster_0 Preparation of 4-Acetamidobenzenesulfonyl Chloride cluster_1 Sulfonamide Formation cluster_2 Deprotection Acetanilide Acetanilide SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid Amine Primary/Secondary Amine (R-NH2) Sulfonamide_Protected N-Acetyl-Sulfonamide Derivative SulfonylChloride->Sulfonamide_Protected Nucleophilic Substitution Sulfonamide_Final Final Sulfonamide Derivative Sulfonamide_Protected->Sulfonamide_Final Removal of Acetyl Group AcidHydrolysis Acidic Hydrolysis Base Base (e.g., Pyridine)

Caption: Classical synthesis workflow for sulfonamide derivatives.

Modern Synthetic Strategies

Recent advancements have introduced milder and more versatile methods for sulfonamide synthesis, including:

  • Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a solid source of SO₂, reacting with organometallic reagents and amines to form sulfonamides.[8][9]

  • Oxidative Coupling: This approach involves the direct coupling of thiols or disulfides with amines in the presence of an oxidizing agent.[9]

These methods often circumvent the need for harsh reagents like chlorosulfonic acid and offer greater compatibility with sensitive functional groups.[11]

Part 2: Structure-Activity Relationship (SAR) - Designing for Potency

The antibacterial activity of sulfonamides is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for designing novel derivatives with enhanced efficacy.

Key SAR Principles for Antibacterial Sulfonamides:

  • The Sulfanilamide Core: The p-aminobenzenesulfonamide skeleton is the minimum structural requirement for antibacterial activity.

  • The Aromatic Amine: The primary aromatic amine (at the N4 position) is essential and should generally be unsubstituted.[12]

  • The Sulfonamide Group: The sulfur atom must be directly linked to the benzene ring. The sulfonamide nitrogen (N1) can be substituted, and in many cases, substitution with heterocyclic rings enhances activity.[2][12]

Caption: Key SAR features of antibacterial sulfonamides.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis, characterization, and evaluation of sulfonamide derivatives.

Protocol: Synthesis of a Novel Sulfonamide Derivative from 4-Acetamidobenzenesulfonyl Chloride and a Primary Amine

Objective: To synthesize a novel N1-substituted sulfonamide derivative.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • A primary amine (e.g., 2-aminopyrimidine)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M and concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol

  • Round-bottom flasks, magnetic stirrer, reflux condenser, separating funnel, Buchner funnel, TLC plates

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM and anhydrous pyridine (1.2 eq).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add 4-acetamidobenzenesulfonyl chloride (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Work-up: Quench the reaction by adding 1M HCl. Transfer the mixture to a separating funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Isolation of Protected Sulfonamide: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude N-acetyl-sulfonamide derivative. Recrystallize from ethanol to purify.

  • Deprotection: To the purified N-acetyl-sulfonamide, add a sufficient amount of 6M HCl to form a slurry. Heat the mixture at reflux for 1-2 hours.

  • Isolation of Final Product: Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol: Characterization of Synthesized Sulfonamides

Objective: To confirm the structure and purity of the synthesized sulfonamide derivative.

Methods:

  • Infrared (IR) Spectroscopy: Acquire the IR spectrum of the compound. Look for characteristic absorption bands:

    • N-H stretching (amine): ~3450-3300 cm⁻¹[14][15]

    • N-H stretching (sulfonamide): ~3350-3250 cm⁻¹[16]

    • S=O asymmetric stretching: ~1340-1310 cm⁻¹[14][16]

    • S=O symmetric stretching: ~1180-1140 cm⁻¹[14][16]

    • S-N stretching: ~930-900 cm⁻¹[14][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The proton of the sulfonamide (-SO₂NH-) typically appears as a singlet between 8.0 and 10.0 ppm.[16][17] Aromatic protons will be observed in the range of 6.5-8.0 ppm.[15][16]

    • ¹³C NMR: Aromatic carbons generally resonate between 110 and 160 ppm.[16]

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound to confirm its identity.

Data Presentation: Spectroscopic Data for a Hypothetical Sulfonamide Derivative

Technique Observed Data Interpretation
IR (cm⁻¹) 3450, 3360, 3250, 1330, 1150, 910N-H (amine), N-H (sulfonamide), S=O (asym), S=O (sym), S-N
¹H NMR (ppm) 9.85 (s, 1H), 7.6-6.8 (m, 8H), 5.9 (s, 2H)-SO₂NH-, Aromatic-H, -NH₂
MS (m/z) [M+H]⁺ calculated vs. foundConfirms molecular weight
Protocol: Evaluation of Antibacterial Activity

Objective: To determine the in vitro antibacterial activity of the synthesized sulfonamide derivatives.

Methods:

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]

    • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

    • Serial Dilutions: Prepare two-fold serial dilutions of the synthesized compounds and a standard antibiotic (e.g., sulfamethoxazole) in a 96-well microtiter plate containing growth medium.

    • Inoculation: Inoculate each well with the bacterial suspension.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[19][20]

  • Disk Diffusion Method: This method assesses the susceptibility of bacteria to the synthesized compounds.[18][21]

    • Plate Preparation: Spread a standardized bacterial inoculum onto an agar plate.

    • Disk Application: Place sterile paper disks impregnated with known concentrations of the synthesized compounds and a control antibiotic onto the agar surface.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Measurement: Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater susceptibility.[19]

Data Presentation: MIC Values (µg/mL) for Hypothetical Sulfonamide Derivatives

Compound S. aureus E. coli P. aeruginosa
Derivative 1 3264>512
Derivative 2 1632256
Sulfamethoxazole 64128>512

Part 4: Mechanism of Action - The Folic Acid Pathway Blockade

The antibacterial efficacy of sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[1][2][5]

The Inhibitory Pathway:

  • Competition: Sulfonamides act as competitive antagonists of PABA for the active site of the enzyme dihydropteroate synthase (DHPS).[1][2]

  • Inhibition: By binding to DHPS, sulfonamides prevent the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid.[5]

  • Folate Depletion: The inhibition of this pathway leads to a depletion of dihydrofolic acid and subsequently tetrahydrofolic acid, a vital cofactor for the synthesis of purines, thymidine, and certain amino acids.

  • Bacteriostasis: The inability to synthesize these essential building blocks of DNA and proteins results in the cessation of bacterial growth and replication.[2][3][4]

MoA Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid DihydrofolicAcid Dihydrofolic Acid DihydropteroicAcid->DihydrofolicAcid TetrahydrofolicAcid Tetrahydrofolic Acid DihydrofolicAcid->TetrahydrofolicAcid Dihydrofolate Reductase NucleicAcids Purines, Thymidine (DNA Synthesis) TetrahydrofolicAcid->NucleicAcids Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides.

Conclusion

The synthesis and evaluation of novel sulfonamide derivatives remain a vital area of research in the quest for new antibacterial agents. By understanding the fundamental principles of their synthesis, structure-activity relationships, and mechanism of action, researchers can rationally design and develop next-generation sulfonamides to combat the growing threat of antimicrobial resistance. The protocols and insights provided in this guide serve as a comprehensive resource for professionals in the field of drug discovery and development.

References

  • Acharya, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2015, 856753. Available at: [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Available at: [Link]

  • Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Mini-Reviews in Medicinal Chemistry, 20(18), 1798-1823. Available at: [Link]

  • Pharma D (2021). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube. Available at: [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Available at: [Link]

  • Various Authors. Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. Available at: [Link]

  • Al-Omar, M. A. (2016). Synthesis of New Sulfonamide Derivatives as Possible Antibacterial Agents. Journal of Chemical and Pharmaceutical Research, 8(4), 758-762. Available at: [Link]

  • GoodRx. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]

  • ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Available at: [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]

  • Adekoya, J. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7485. Available at: [Link]

  • Isik, K., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(16). Available at: [Link]

  • The Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Electronic Supplementary Information. Available at: [Link]

  • ResearchGate. MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Available at: [Link]

  • Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3291. Available at: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9343-9348. Available at: [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 58(11), 751-758. Available at: [Link]

  • Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-804. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 79-82. Available at: [Link]

  • Agertt, V. A., et al. (2016). Identification of antimicrobial activity among new sulfonamide metal complexes for combating rapidly growing mycobacteria. Biometals, 29(5), 807-816. Available at: [Link]

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan journal of pharmaceutical sciences, 25(4), 839-844. Available at: [Link]

  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,5-Dichlorobenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this two-step synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to improve your reaction yields, enhance product purity, and ensure procedural safety.

The synthesis of this compound is primarily a two-stage process: (1) the electrophilic chlorosulfonation of 1,4-dichlorobenzene to yield the intermediate, 2,5-dichlorobenzenesulfonyl chloride, followed by (2) the nucleophilic substitution (amination) of this intermediate with ammonia to form the final product. While seemingly straightforward, each stage presents unique challenges that can significantly impact the overall yield and purity. This guide addresses these issues in a direct question-and-answer format.

Part 1: Troubleshooting the Chlorosulfonation of 1,4-Dichlorobenzene

This first stage is often the primary source of yield loss. Success hinges on controlling the powerful reactivity of chlorosulfonic acid and minimizing the formation of byproducts.

Question 1: My yield of 2,5-dichlorobenzenesulfonyl chloride is consistently low. What are the most common causes?

Answer: Low yield in this electrophilic aromatic substitution is typically traced back to one of four areas: reagent quality, reaction conditions, side reactions, or workup procedure.

A1.1: Reagent Quality & Stoichiometry Chlorosulfonic acid is extremely reactive and hygroscopic. Any moisture present will convert it to sulfuric acid, which is a sulfonating agent but not a chlorosulfonating agent, thereby halting the desired reaction pathway.

  • Causality: The reaction requires a significant excess of chlorosulfonic acid to drive the equilibrium toward the formation of the sulfonyl chloride.[1] Typically, a molar ratio of at least 4:1 (Chlorosulfonic Acid : 1,4-Dichlorobenzene) is recommended to ensure complete conversion.[2] Using less can result in an incomplete reaction.

  • Actionable Advice: Always use freshly opened or properly stored chlorosulfonic acid. Ensure your 1,4-dichlorobenzene is anhydrous. Consider increasing the molar equivalents of chlorosulfonic acid if you suspect an incomplete reaction.

A1.2: Strict Temperature Control This reaction is exothermic. Uncontrolled temperature increases will favor the formation of unwanted side products.

  • Causality: The primary side reaction is the formation of 4,4'-dichloro-2-sulfonyldiphenyl sulfone. At higher temperatures, the newly formed 2,5-dichlorobenzenesulfonyl chloride acts as an electrophile and reacts with another molecule of 1,4-dichlorobenzene in a Friedel-Crafts-type reaction.[3][4]

  • Actionable Advice: The reaction should be initiated at a low temperature (0-5 °C) by slowly adding the 1,4-dichlorobenzene to the chilled chlorosulfonic acid. After the initial addition, the reaction can be allowed to warm to room temperature or gently heated (e.g., 35-40 °C) to ensure completion, but careful monitoring is essential.[2]

A1.3: The Quenching & Workup Process The sulfonyl chloride intermediate is highly susceptible to hydrolysis.[5][6][7] The method used to isolate it from the reaction mixture is critical.

  • Causality: Pouring the reaction mixture into water at ambient temperature will cause rapid hydrolysis of the desired sulfonyl chloride product back to the corresponding sulfonic acid, which will remain in the aqueous phase and be lost.

  • Actionable Advice: The reaction mixture must be quenched by pouring it slowly and with vigorous stirring into a large volume of crushed ice or an ice-water slurry.[8] This ensures the temperature remains near 0 °C, minimizing the rate of hydrolysis and allowing the water-insoluble 2,5-dichlorobenzenesulfonyl chloride to precipitate as a solid, which can then be collected by filtration.

Troubleshooting Workflow: Chlorosulfonation Step

G start Low Yield of 2,5-Dichlorobenzenesulfonyl Chloride reagent 1. Verify Reagent Quality start->reagent conditions 2. Optimize Reaction Conditions start->conditions workup 3. Review Workup Protocol start->workup byproducts 4. Analyze for Byproducts start->byproducts reagent_q1 Is Chlorosulfonic Acid fresh? Is 1,4-Dichlorobenzene dry? reagent->reagent_q1 conditions_q1 Was temperature controlled? (Initial 0-5°C, slow addition) conditions->conditions_q1 workup_q1 Was reaction quenched by pouring onto ice? workup->workup_q1 byproducts_q1 Is a high-melting solid (sulfone) observed? byproducts->byproducts_q1 reagent_a1 Use fresh/anhydrous reagents. Ensure >4 molar equivalents of acid. reagent_q1->reagent_a1 No conditions_a1 Implement strict cooling during addition. Monitor exotherm. conditions_q1->conditions_a1 No workup_a1 Always quench reaction mixture into a large volume of ice with vigorous stirring. workup_q1->workup_a1 No byproducts_a1 Lower reaction temperature to minimize sulfone formation. byproducts_q1->byproducts_a1 Yes

Caption: Troubleshooting logic for low yield in the chlorosulfonation step.

Table 1: Key Parameters for Chlorosulfonation
ParameterRecommended ValueRationale & Impact on Yield
Molar Ratio (Acid:Aryl) 4:1 to 7:1Ensures the reaction goes to completion by keeping the concentration of the electrophilic species high.[1][2]
Addition Temperature 0 - 10 °CMinimizes the initial exotherm and prevents premature side reactions like sulfone formation.
Reaction Temperature 25 - 40 °CSufficient thermal energy to drive the reaction to completion within a reasonable timeframe (e.g., 1-2 hours).[2]
Quenching Temperature < 5 °CCritical for preventing the hydrolysis of the sulfonyl chloride product, thereby maximizing its isolation.[8]

Part 2: Troubleshooting the Amination of 2,5-Dichlorobenzenesulfonyl Chloride

The second stage, converting the sulfonyl chloride to the sulfonamide, is an exothermic nucleophilic substitution. The primary challenges are preventing hydrolysis of the starting material and ensuring a complete reaction.

Question 2: I have isolated the sulfonyl chloride intermediate, but the yield of the final this compound product is poor after amination. What went wrong?

Answer: A low yield in the final amination step is almost always due to the quality of the intermediate, the reaction conditions, or losses during product purification.

A2.1: Quality of the Sulfonyl Chloride Intermediate The intermediate must be as dry as possible before proceeding.

  • Causality: Any residual water on the filtered sulfonyl chloride will react with it, converting it to the unreactive sulfonic acid. Furthermore, the amination reaction itself is often performed in aqueous ammonia. If the sulfonyl chloride is added too quickly to the aqueous ammonia solution, hydrolysis can compete with amination.[9]

  • Actionable Advice: Thoroughly dry the filtered 2,5-dichlorobenzenesulfonyl chloride, for example, under vacuum. When adding it to the ammonia solution, do so portion-wise or as a solution in a water-immiscible solvent (like methylene chloride) to control the reaction rate and minimize hydrolysis.[2]

A2.2: Amination Reaction Conditions This is a highly exothermic reaction that requires careful control.

  • Causality: The reaction of a sulfonyl chloride with ammonia is rapid and generates significant heat. Localized overheating can lead to side reactions and degradation. A sufficient excess of ammonia is required to react with the sulfonyl chloride and to neutralize the HCl byproduct that is formed.[10] If the HCl is not neutralized, it can protonate ammonia, reducing the concentration of the active nucleophile.

  • Actionable Advice: Perform the reaction in an ice bath to dissipate heat.[2] Add the sulfonyl chloride to a well-stirred, concentrated solution of aqueous ammonia slowly, ensuring the temperature does not rise significantly. Use a large excess of ammonia (e.g., 6-10 equivalents) to drive the reaction to completion and act as a base.[2]

A2.3: Product Isolation and Purification The final product needs to be isolated from the aqueous reaction mixture.

  • Causality: this compound has limited solubility in cold water. After the reaction is complete, acidification of the mixture (if it's still highly basic) will ensure the product is fully protonated and precipitates. Incomplete precipitation or choosing an inappropriate recrystallization solvent will lead to significant product loss.

  • Actionable Advice: After the reaction, cool the mixture thoroughly to maximize precipitation. The solid can be collected by filtration and washed with cold water. For purification, recrystallization from an appropriate solvent system, such as an ethanol/water mixture, is often effective. Perform small-scale solvent screening to find the optimal conditions.

Key Chemical Pathways and Side Reactions

G start 1,4-Dichlorobenzene reagent1 + Chlorosulfonic Acid (Excess) start->reagent1 side2 Diaryl Sulfone (High Temp Byproduct) start->side2 + Intermediate (High Temp) intermediate 2,5-Dichlorobenzenesulfonyl Chloride (Desired) reagent1->intermediate Chlorosulfonation (Low Temp) reagent2 + Aqueous Ammonia (Excess) intermediate->reagent2 side1 2,5-Dichlorobenzenesulfonic Acid (Hydrolysis Product) intermediate->side1 + H₂O (Hydrolysis) product This compound (Final Product) reagent2->product Amination

Caption: Desired reaction pathway and major side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. All work must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and acid-resistant gloves. Have a quenching station (ice) and a base (like sodium bicarbonate) ready for spills.

Q2: How can I confirm the identity and purity of my products? A: For the intermediate (2,5-dichlorobenzenesulfonyl chloride) and the final product, standard analytical techniques should be used.

  • Melting Point: Compare the observed melting point with literature values. A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compounds.

  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the isolated product against the starting materials.[9]

Q3: What is a realistic overall yield for this two-step synthesis? A: While yields are highly dependent on scale, technique, and purification efficiency, a well-executed laboratory synthesis can be expected to achieve an overall yield in the range of 60-75%. The chlorosulfonation step often proceeds in 80-90% yield, with the amination and purification accounting for the remaining losses.

Q4: Can I use anhydrous ammonia instead of aqueous ammonia for the amination step? A: Yes, using anhydrous ammonia (gas) bubbled through an inert solvent containing the sulfonyl chloride is a viable alternative. This method can minimize the competing hydrolysis reaction. However, it requires specialized equipment for handling gases and is often more complex to set up in a standard laboratory setting compared to using a concentrated aqueous ammonia solution.

References

  • US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents. This source, while focused on benzophenones, discusses the reactions of 1,4-dichlorobenzene, providing context for its reactivity in Friedel-Crafts type processes.
  • US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents.
  • US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents.
  • The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon | PDF | Amine - Scribd. Outlines multi-step syntheses involving dichlorinated benzene derivatives. [Link]

  • CN101906043B - Production process for purifying high-purity 2,5-dichloronitrobenzene by solvent washing method - Google Patents.
  • GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents.
  • EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents.
  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - NIH. Details purification methods like reverse phase HPLC for isomeric compounds. [Link]

  • CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.
  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. A classic, reliable procedure that details the quenching of a chlorosulfonation reaction mixture in ice to precipitate the sulfonyl chloride. [Link]

  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid - GlobalSpec. Explains that for chlorosulfonation, an excess of chlorosulfonic acid is used to drive the reaction to completion. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Provides kinetic data on the hydrolysis of sulfonyl chlorides, confirming their sensitivity to water. [Link]

  • CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID - Taylor & Francis. Confirms that dichlorobenzenesulfonyl chlorides can undergo Friedel-Crafts reactions to form sulfones. [Link]

  • Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit. A discussion among chemists about the inherent instability of sulfonyl chlorides towards hydrolysis. [Link]

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identifying side products in 2,5-Dichlorobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2,5-Dichlorobenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are actively working with this compound and its precursors. Our goal is to provide in-depth, field-tested insights into the common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of reaction side products. By understanding the causality behind the formation of these impurities, you can optimize your experimental parameters to achieve higher yields and purity.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. The robustness of each step is critical for the quality of the final product. Understanding the workflow is the first step in effective troubleshooting.

  • Chlorosulfonation: 1,4-Dichlorobenzene is subjected to electrophilic aromatic substitution using chlorosulfonic acid to yield the key intermediate, 2,5-dichlorobenzenesulfonyl chloride.

  • Ammonolysis: The purified 2,5-dichlorobenzenesulfonyl chloride is then reacted with an ammonia source to form the final this compound.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis A 1,4-Dichlorobenzene C 2,5-Dichlorobenzenesulfonyl Chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid E This compound C->E Nucleophilic Acyl Substitution C->E D Ammonia (aq)

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Stage 1 - Chlorosulfonation

The chlorosulfonation of 1,4-dichlorobenzene is the most critical step where impurities are often generated. Precise control over reaction conditions is paramount.

Frequently Asked Questions & Troubleshooting

Q1: My reaction has produced a high-melting, insoluble white solid. GC-MS analysis does not match the desired sulfonyl chloride. What is this impurity?

A: You have likely formed a significant amount of bis(2,5-dichlorophenyl) sulfone . This is the most common and problematic side product in this reaction.

  • Causality & Mechanism: Sulfone formation occurs when the desired product, 2,5-dichlorobenzenesulfonyl chloride, acts as an electrophile in a Friedel-Crafts-type reaction with another molecule of the starting material, 1,4-dichlorobenzene. This secondary reaction is highly dependent on temperature and reactant concentration. If the local concentration of the sulfonyl chloride builds up, or if the temperature is too high, sulfone formation becomes favorable. The reaction of dichlorobenzenes with chlorosulfonic acid can yield sulfones, and controlling the conditions is key to minimizing this side reaction.[1]

  • Preventative Measures:

    • Order of Addition: Add the 1,4-dichlorobenzene slowly to the chlorosulfonic acid. This ensures that the dichlorobenzene is always the limiting reagent at any given point, preventing the buildup of the sulfonyl chloride product that could then react further. Adding the aromatic compound to the acid, rather than the other way around, is standard practice to minimize sulfone formation.[2]

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition. Exothermic reactions can quickly raise the temperature, accelerating the rate of sulfone formation.

    • Stoichiometry: Using a sufficient excess of chlorosulfonic acid can also suppress sulfone formation by ensuring the rapid conversion of the starting material.[2]

G cluster_main Desired Pathway cluster_side Side Reaction DCB 1,4-Dichlorobenzene Intermediate1 Arenium Ion Intermediate DCB->Intermediate1 Electrophilic Attack by SO2Cl+ CSA ClSO3H Product 2,5-Dichlorobenzenesulfonyl Chloride (Target) Intermediate1->Product Deprotonation Product_Side 2,5-Dichlorobenzenesulfonyl Chloride Intermediate2 Sulfone Intermediate Product_Side->Intermediate2 Friedel-Crafts Acylation DCB_Side 1,4-Dichlorobenzene DCB_Side->Intermediate2 Sulfone bis(2,5-dichlorophenyl) sulfone (Side Product) Intermediate2->Sulfone Deprotonation

Caption: Competing reactions during chlorosulfonation.

Q2: My yield is very low after quenching the reaction in water/ice. The aqueous layer is highly acidic. What went wrong?

A: The primary culprit is the hydrolysis of your product. 2,5-Dichlorobenzenesulfonyl chloride is highly susceptible to hydrolysis, converting it into the water-soluble and unreactive 2,5-Dichlorobenzenesulfonic acid .[2][3]

  • Causality & Mechanism: Sulfonyl chlorides are reactive acyl chlorides. The sulfur atom is highly electrophilic and readily attacked by nucleophiles, including water. This reaction is often rapid, especially if the temperature increases during the quench.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.

    • Rapid Workup: Once the reaction is complete, it should be quenched and extracted without delay. Allowing the crude product to sit in contact with water for extended periods will significantly decrease the yield.[2]

    • Cold Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This dissipates the heat of quenching and keeps the temperature low, slowing the rate of hydrolysis.

Q3: My analysis shows several isomeric impurities. Why aren't I getting clean 2,5-substitution?

A: While the two chlorine atoms on 1,4-dichlorobenzene strongly direct the incoming electrophile to the 2-position, minor amounts of other isomers can form. The most likely isomeric impurity is 3,4-dichlorobenzenesulfonyl chloride .

  • Causality & Mechanism: The chlorine atoms are ortho-, para-directing deactivators. In 1,4-dichlorobenzene, all available positions are ortho to a chlorine atom. The electronic and steric environment leads to a major preference for substitution at the 2-position. However, under forcing conditions (higher temperatures or prolonged reaction times), a small amount of substitution can occur at the 3-position, which is meta to one chlorine and ortho to the other.

  • Mitigation Strategy: Adhering to optimized reaction conditions (low temperature, controlled addition) is the best way to maximize regioselectivity and minimize the formation of undesired isomers. Purification via crystallization is often necessary to remove these closely related impurities.

Side Product/ImpurityFormation PathwayKey Mitigation Strategy
bis(2,5-dichlorophenyl) sulfone Friedel-Crafts reaction between product and starting materialSlow addition of 1,4-dichlorobenzene to chlorosulfonic acid; maintain low temperature (<10°C)
2,5-Dichlorobenzenesulfonic acid Hydrolysis of the sulfonyl chloride productStrict anhydrous conditions; rapid and cold workup
Isomeric Sulfonyl Chlorides Non-regioselective electrophilic substitutionStrict temperature control; optimized reaction time
Unreacted 1,4-Dichlorobenzene Incomplete reactionEnsure sufficient reaction time or a slight increase in temperature after addition is complete

Section 3: Troubleshooting Stage 2 - Ammonolysis

If the 2,5-dichlorobenzenesulfonyl chloride intermediate is pure, this step is generally high-yielding. However, specific side products can still arise.

Frequently Asked Questions & Troubleshooting

Q1: My final product is contaminated with a high molecular weight impurity. What is it?

A: This is likely bis(2,5-dichlorobenzenesulfonyl)amine . This "double-sulfonated" impurity is formed when the product, this compound, reacts with another molecule of the starting sulfonyl chloride.

  • Causality & Mechanism: The nitrogen atom of the newly formed sulfonamide is nucleophilic and can attack the electrophilic sulfur of another sulfonyl chloride molecule. This is more likely to occur if the concentration of ammonia is low or if the sulfonyl chloride is added too quickly. This type of reaction is a known pathway for secondary amines in the Hinsberg test.[4]

  • Preventative Measures:

    • Excess Ammonia: Use a significant molar excess of the ammonia solution. This ensures that a molecule of sulfonyl chloride is statistically more likely to react with an ammonia molecule than with a sulfonamide molecule.

    • Controlled Addition: Add the solution of 2,5-dichlorobenzenesulfonyl chloride (typically dissolved in a solvent like THF or Dioxane) dropwise to the cold, stirred ammonia solution. This maintains a low concentration of the sulfonyl chloride, favoring the desired reaction.

Q2: My final product is difficult to purify and appears to be contaminated with an acidic compound.

A: This is almost certainly due to the presence of 2,5-dichlorobenzenesulfonic acid carried over from the first step or formed during workup.

  • Causality & Mechanism: If the starting 2,5-dichlorobenzenesulfonyl chloride was not properly purified or was handled in a way that exposed it to moisture, it will contain the corresponding sulfonic acid. During the ammonolysis workup, any remaining unreacted sulfonyl chloride will be hydrolyzed to this acid.

  • Mitigation Strategy:

    • Purity of Intermediate: Ensure the 2,5-dichlorobenzenesulfonyl chloride is pure and dry before starting the ammonolysis.

    • Basic Wash: During the workup, washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) will convert the sulfonic acid into its salt, which can then be extracted into the aqueous layer.

Side Product/ImpurityFormation PathwayKey Mitigation Strategy
bis(2,5-dichlorobenzenesulfonyl)amine Reaction of product with starting materialUse a large excess of ammonia; slow, controlled addition of sulfonyl chloride
2,5-Dichlorobenzenesulfonic acid Hydrolysis of unreacted sulfonyl chlorideUse pure starting material; ensure complete reaction; basic wash during workup
Ammonium Chloride (NH₄Cl) Reaction byproductThorough washing of the crude product with cold water

Section 4: Analytical Protocols for Identification

Confident identification of side products requires a combination of analytical techniques.

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Objective: To quickly assess reaction completion and the presence of major impurities.

  • Methodology:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A starting point is a 70:30 mixture of Hexane:Ethyl Acetate. This may need to be optimized.

    • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate. Develop the plate in a chamber saturated with the mobile phase.

    • Visualization: Visualize under UV light (254 nm). The sulfone and sulfonamide products are typically UV active. Staining with potassium permanganate can also be used.

    • Interpretation: The disappearance of the starting material spot indicates reaction completion. The appearance of new spots indicates product and side product formation. The sulfone will typically have a higher Rf than the more polar sulfonic acid or sulfonamide.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To quantify the purity of the final product and separate isomeric impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is recommended. For example, start with 60% Water (with 0.1% formic acid) and 40% Acetonitrile (with 0.1% formic acid), ramping to 100% Acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Interpretation: The peak area percentage can be used to estimate the purity of the sample. Isomers and the sulfone side product should be well-resolved from the main product peak.

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Objective: To confirm the identity of impurities by determining their molecular weight.

  • Methodology:

    • Technique: Couple either Gas Chromatography (GC) or Liquid Chromatography (LC) to a mass spectrometer. LC-MS is generally preferred for these compounds.

    • Ionization: Electrospray Ionization (ESI) is suitable for these moderately polar compounds.

    • Expected Masses:

      • This compound: [M+H]⁺ = 226.0

      • bis(2,5-dichlorophenyl) sulfone: [M+H]⁺ = 362.9

      • 2,5-Dichlorobenzenesulfonic acid: [M-H]⁻ = 224.9

      • bis(2,5-dichlorobenzenesulfonyl)amine: [M-H]⁻ = 450.8

    • Interpretation: Matching the observed mass-to-charge ratio (m/z) to the calculated molecular weights provides strong evidence for the identity of the side products.

References

  • Vertex AI Search Result 1: Synthesis Methods of 2,5 - Dichlorobenzoic Acid - ChemicalBook. (n.d.).
  • Vertex AI Search Result 2: Preparation method benzene sulfonyl chloride and diphenylsulfone. (CN105693568A). Google Patents.
  • Vertex AI Search Result 4: 2,5-Dichlorobenzenesulfonic acid | 88-42-6. Benchchem.
  • Vertex AI Search Result 6: Technical Support Center: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide. Benchchem.
  • Vertex AI Search Result 7: Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure.
  • Vertex AI Search Result 9: Process for the preparation of 2-hydroxybenzenesulfonamide. (US4556733A). Google Patents.
  • Vertex AI Search Result 10: Benzenesulfonyl chloride. Organic Syntheses Procedure.
  • Vertex AI Search Result 17: CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. Taylor & Francis.
  • Vertex AI Search Result 19: What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange.
  • Vertex AI Search Result 21: Amine Reactions. Chemistry LibreTexts.
  • Vertex AI Search Result 23: Reactions of Acyl Chlorides with Ammonia. Chemistry LibreTexts.

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Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide synthesis, a cornerstone reaction in medicinal chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively optimize your reaction conditions for higher yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to some of the most common questions encountered during sulfonamide synthesis.

Q1: My sulfonamide synthesis reaction has a very low yield. What are the most common culprits?

A low yield in sulfonamide synthesis can often be traced back to a few key factors. The primary suspects are the quality of your reagents and the reaction conditions. Sulfonyl chlorides are notoriously sensitive to moisture and can readily hydrolyze to the corresponding unreactive sulfonic acid. Similarly, amines can absorb atmospheric carbon dioxide, reducing their nucleophilicity. It is also crucial to ensure you are using an appropriate base to effectively neutralize the HCl generated during the reaction.

Q2: I am seeing a significant amount of a byproduct that I suspect is the disulfonated amine. How can I prevent this?

The formation of a disulfonated byproduct, where two sulfonyl groups react with a primary amine, is a common side reaction. This is particularly prevalent when using a strong, non-hindered base and an excess of the sulfonyl chloride. To minimize this, you can try the following:

  • Stoichiometry Control: Use a 1:1 molar ratio of the amine to the sulfonyl chloride.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.

  • Choice of Base: Employ a sterically hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), which is less likely to deprotonate the newly formed sulfonamide, thus preventing a second sulfonylation.

Q3: My starting amine is sterically hindered, and the reaction is not proceeding. What can I do?

Sterically hindered amines are poor nucleophiles, which can significantly slow down or even prevent the reaction. To drive the reaction to completion, you can:

  • Increase the Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy for the reaction to occur.

  • Use a More Reactive Sulfonylating Agent: In some cases, switching from a sulfonyl chloride to a more reactive sulfonyl fluoride might be beneficial.

  • Employ a Stronger, Non-Nucleophilic Base: A powerful base like 1,8-Diazabicyclo[1]undec-7-ene (DBU) can enhance the nucleophilicity of the amine.[2]

  • Consider Alternative Catalytic Methods: Modern synthetic methods often employ catalysts, such as indium or copper salts, which can facilitate the sulfonylation of even challenging substrates.[1][3]

Q4: How do I choose the right solvent for my sulfonamide synthesis?

The ideal solvent should be inert to the reactants and products, and capable of dissolving both the amine and the sulfonyl chloride. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Common choices include:

  • Dichloromethane (DCM): A versatile solvent for a wide range of sulfonamide syntheses.

  • Tetrahydrofuran (THF): Another excellent choice, particularly for reactions run at slightly elevated temperatures.

  • Acetonitrile (ACN): A more polar aprotic solvent that can be useful for less soluble starting materials.

  • Pyridine: Can act as both a solvent and a base, which can be convenient. However, its removal can sometimes be challenging.

Q5: My sulfonamide product is proving difficult to purify. What are some common strategies?

Purification of sulfonamides can be challenging due to their polarity and potential for hydrogen bonding. The most common purification techniques are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline sulfonamides. Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is not feasible, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes. For more polar sulfonamides, adding a small amount of methanol to the eluent may be necessary. It is advisable to perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during sulfonamide synthesis, from reaction setup to product isolation.

Problem: Low or No Product Formation

A low or complete lack of product is one of the most frustrating outcomes. The following workflow can help you systematically identify the root cause.

graph TD { A[Low or No Product] --> B{Check Starting Materials}; B --> C{Is the Sulfonyl Chloride Hydrolyzed?}; C --> D[Run a control reaction with a fresh batch of sulfonyl chloride.]; B --> E{Is the Amine of Good Quality?}; E --> F[Check for amine degradation (e.g., carbonate formation). Purify if necessary.]; A --> G{Review Reaction Conditions}; G --> H{Is the Base Appropriate?}; H --> I[Consider using a stronger or less hindered base.]; G --> J{Is the Temperature Optimal?}; J --> K[For slow reactions, try increasing the temperature.]; G --> L{Is the Solvent Anhydrous?}; L --> M[Use freshly dried solvents and an inert atmosphere.]; A --> N{Consider Amine Reactivity}; N --> O{Is the Amine Sterically Hindered or Electron-Poor?}; O --> P[Increase reaction time, temperature, or consider a catalytic method.]; } Troubleshooting Workflow for Low/No Product Formation.

Causality and Solutions:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, forming the corresponding unreactive sulfonic acid.[4] This is exacerbated by moisture in the solvent, reagents, or atmosphere.

    • Solution: Always use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

  • Poor Amine Nucleophilicity: The reactivity of the amine is critical. Sterically hindered amines (e.g., di-isopropylamine) or electron-deficient anilines (e.g., those with nitro groups) are poor nucleophiles and react slowly.

    • Solution: For these challenging substrates, increasing the reaction temperature can overcome the activation energy barrier. Alternatively, employing a stronger, non-nucleophilic base like DBU can enhance the amine's reactivity.[2] For particularly difficult cases, exploring alternative synthetic routes catalyzed by metals like indium or palladium may be necessary.[3]

  • Inadequate Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base. If the base is too weak or sterically inaccessible, the reaction mixture will become acidic, protonating the starting amine and shutting down the reaction.

    • Solution: At least one equivalent of a suitable base is required. For simple primary and secondary amines, triethylamine or pyridine are commonly used. For less reactive amines, a stronger base may be required.

BasepKa of Conjugate AcidTypical Use
Pyridine5.2Standard, can also be used as a solvent
Triethylamine (TEA)10.7Common and effective for most amines
Diisopropylethylamine (DIPEA)11.0Hindered base, useful for preventing side reactions
1,8-Diazabicyclo[1]undec-7-ene (DBU)13.5Strong, non-nucleophilic base for unreactive amines
Problem: Formation of Significant Byproducts

The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of byproducts.

Common Side Reactions and Mitigation Strategies:

  • Bis-sulfonylation of Primary Amines: As mentioned in the FAQs, primary amines can react with two equivalents of the sulfonyl chloride.

    • Solution: Careful control of stoichiometry and slow addition of the sulfonyl chloride are key. Using a hindered base can also disfavor the second sulfonylation.

  • Reaction with Solvent: Nucleophilic solvents, such as alcohols, can compete with the amine and react with the sulfonyl chloride to form sulfonate esters.

    • Solution: Always use aprotic solvents like DCM, THF, or acetonitrile.

  • Hydrolysis of the Product: While sulfonamides are generally stable, some can be susceptible to hydrolysis under acidic or basic workup conditions, especially at elevated temperatures.

    • Solution: Perform aqueous workups at room temperature or below and minimize the time the product is in contact with acidic or basic solutions.

graph TD { subgraph "Sulfonamide Synthesis" A[Amine (R-NH2)] -- + Sulfonyl Chloride (R'-SO2Cl) --> B(Intermediate); B -- + Base --> C{Desired Sulfonamide (R-NH-SO2R')}; A -- + 2x R'-SO2Cl --> D(Disulfonated Byproduct); E(H2O) -- + R'-SO2Cl --> F(Sulfonic Acid Byproduct); end C --> G[Purification]; D --> G; F --> G; } Reaction pathway and common side reactions.
Problem: Difficult Purification

Even with a successful reaction, isolating the pure sulfonamide can be a hurdle.

Troubleshooting Recrystallization:

  • Product "Oiling Out": This occurs when the sulfonamide separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the crude material is highly impure.[4][5]

    • Solution:

      • Re-heat the mixture to dissolve the oil, add a small amount of additional "good" solvent (the one in which the compound is more soluble), and allow it to cool more slowly.[2] Insulating the flask can help.

      • Try a different solvent system with a lower boiling point.

      • If the issue persists, consider a preliminary purification by column chromatography to remove the impurities that are depressing the melting point.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be supersaturated or too dilute.

    • Solution:

      • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure product.[6]

      • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to recrystallize again.

Troubleshooting Column Chromatography:

  • Poor Separation: If the product and impurities are not separating well on the column.

    • Solution:

      • Optimize the Solvent System: Use TLC to test various solvent mixtures. For sulfonamides, a good starting point is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity by adding more ethyl acetate or a small amount of methanol can improve the separation of polar compounds. An Rf value of 0.2-0.3 for the desired compound on TLC is often ideal for good separation on a column.[7]

      • Use a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Streaking of Spots on TLC/Column: This is often due to the compound being too polar for the chosen solvent system or interacting too strongly with the silica gel.

    • Solution: Add a small amount of a polar modifier to your eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

General Protocol for Sulfonamide Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., DCM, THF).

  • Addition of Base: Add the appropriate base (1.1 - 1.5 eq) to the solution. For liquid bases, add them via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (typically 2-24 hours). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Protocol for Recrystallization of a Sulfonamide
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water is a common choice.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Section 4: Alternative Synthetic Routes

While the reaction of sulfonyl chlorides with amines is the most common method, several other powerful strategies have been developed, particularly for substrates that are challenging for the classical approach.

graph TD { A[Starting Material] --> B{Amine + Sulfonyl Chloride}; A --> C{Amine + Sulfonic Acid}; A --> D{Amine + Thiol}; A --> E{Aryl Halide/Boronic Acid}; B --> F[Classic, widely applicable]; C --> G[Good for readily available sulfonic acids]; D --> H[Milder conditions, avoids pre-formed sulfonyl chlorides]; E --> I[Modern catalytic methods for complex substrates]; } Decision tree for choosing a synthetic route.
  • From Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids, often under microwave irradiation, which can offer good functional group tolerance and high yields.[1]

  • From Thiols: Oxidative coupling of thiols and amines provides a direct route to sulfonamides, bypassing the need to isolate the often-unstable sulfonyl chloride. Electrochemical methods have emerged as a particularly green and efficient approach.[8]

  • From Aryl Halides or Boronic Acids: Palladium or copper-catalyzed cross-coupling reactions have become powerful tools for synthesizing N-arylsulfonamides, especially for complex molecules where traditional methods fail.[9] These methods often exhibit excellent functional group tolerance.

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e355-e380.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination. The Journal of Organic Chemistry, 74(24), 9287–9291.
  • Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines allows the synthesis of a wide range of sulfonamides in excellent yields. Synlett, (15), 2442-2444.
  • De Luca, L., & Giacomelli, G. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation, has shown a good functional group tolerance, and is high yielding. The Journal of Organic Chemistry, 73(10), 3967–3969.
  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664–5668.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Naredla, R. R., & Klumpp, D. A. (2013). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Chemistry Letters, 11(3), 229-242.
  • Rad, M. N. S., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). A mild and efficient reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature gives the corresponding sulfonamides in good to excellent yields. Synthesis, (23), 3983-3988.
  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. Synlett, (16), 2315-2320.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

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stability issues of 2,5-Dichlorobenzenesulfonamide under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Dichlorobenzenesulfonamide Stability Guide

Executive Summary

This compound is a robust primary sulfonamide used frequently as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] While generally stable under ambient conditions, it exhibits specific vulnerabilities to hydrolysis under extreme pH and thermal stress.[2] This guide synthesizes physicochemical data with practical troubleshooting protocols to ensure experimental integrity.

Module 1: Thermal Stability & Storage

Q: What are the critical thermal limits for this compound? A: this compound is a crystalline solid with high thermal stability relative to its precursors (e.g., sulfonyl chlorides).

  • Melting Point: Approximately 189–191°C [1][2].[2]

    • Note: A melting point significantly lower than this (e.g., <100°C) indicates hydrolysis to the sulfonic acid or contamination with the starting material (2,5-dichlorobenzenesulfonyl chloride, MP ~37°C) [3].

  • Decomposition: Thermal decomposition generally begins above the melting point, releasing toxic gases including hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx) [4].

Q: How should I store the solid material? A:

  • Condition: Store in a cool, dry place (Room Temperature, 15-25°C).

  • Container: Tightly sealed glass or HDPE containers.

  • Precaution: Although less moisture-sensitive than sulfonyl chlorides, prolonged exposure to high humidity can induce surface hydrolysis, leading to "caking" and acidity.[2]

Module 2: Solution State & pH Sensitivity

Q: Is the compound stable in aqueous buffers? A: It depends heavily on the pH.[2]

  • Neutral (pH 6-8): Highly stable.[3][2] Hydrolysis is negligible at room temperature.[2]

  • Acidic (pH < 2): Susceptible to hydrolysis at elevated temperatures (>60°C).[2] The reaction yields 2,5-dichlorobenzenesulfonic acid and ammonium ions [5].[2]

  • Basic (pH > 10): The sulfonamide nitrogen is weakly acidic (pKa estimated ~9.0–9.5 due to the electron-withdrawing chlorine substituents).[2] In strong base (e.g., 1M NaOH), it will deprotonate to form a water-soluble salt.[2] However, prolonged heating in strong base can cleave the S-N bond [5].[2]

Q: What is the degradation mechanism? The primary degradation pathway is hydrolysis of the sulfonamide bond.

HydrolysisPathway cluster_conditions Critical Conditions Compound This compound (Solid, Insoluble) Intermediate Transition State (Tetrahedral) Compound->Intermediate H2O / Heat (Acid/Base Cat.) Product1 2,5-Dichlorobenzenesulfonic Acid (Water Soluble) Intermediate->Product1 Product2 Ammonia (NH3) (Volatile) Intermediate->Product2 pH < 2 or pH > 10 pH < 2 or pH > 10 Temp > 60°C Temp > 60°C

Figure 1: Hydrolytic degradation pathway of this compound.[3]

Module 3: Solubility & Solvent Compatibility

Q: I cannot get the compound to dissolve in water. What should I do? A: This is expected. The compound is lipophilic due to the dichlorobenzene ring.[2]

  • Recommended Solvents:

    • DMSO/DMF: Excellent solubility (>50 mg/mL).[2] Ideal for stock solutions.[2]

    • Ethanol/Methanol: Good solubility, but may require mild warming.[2]

    • Acetone: Soluble.[2][4][5]

  • Aqueous Solubility Trick: To dissolve in water for biological assays, first dissolve in DMSO, then dilute into the buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.[2] Alternatively, adjust pH to >10 to form the soluble salt, though this may not be physiologically relevant.

Q: Can I store stock solutions in DMSO? A: Yes, but with caveats.

  • Hygroscopicity: DMSO absorbs water from the air.[2] Wet DMSO can accelerate slow hydrolysis over months.[2]

  • Freezing: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound.[3][2]

Module 4: Analytical Troubleshooting (HPLC)

Q: How do I detect impurities or degradation? A: Reversed-Phase HPLC is the gold standard.[3][2]

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[2]

  • Detection: UV at 220 nm (amide bond) or 254 nm (aromatic ring).[2]

Troubleshooting Table: Common HPLC Issues

ObservationProbable CauseCorrective Action
Extra Peak (RT < Main Peak) Hydrolysis Product (Sulfonic Acid)The sulfonic acid is highly polar and elutes near the solvent front (dead volume).[3][2] Check pH of mobile phase.[2]
Extra Peak (RT > Main Peak) Starting Material (Sulfonyl Chloride)If the sample is fresh synthesis, this is unreacted chloride.[2] It is less polar than the amide.[2]
Peak Broadening pH MismatchThe sulfonamide moiety can ionize.[3][2] Ensure mobile phase is buffered (e.g., pH 3.[2]0) to keep it neutral.
Low Assay Value Moisture AbsorptionThe solid may be wet.[3][2] Dry in a vacuum oven at 50°C for 4 hours.

Module 5: Experimental Decision Tree

Use this logic flow to determine if your compound is suitable for use.

DecisionTree Start Start: Check Compound Quality Visual Visual Inspection: Is it a white crystalline powder? Start->Visual Melting Melting Point Test: Is MP ~189-191°C? Visual->Melting Yes Reject1 Discard/Recrystallize (Likely wet or degraded) Visual->Reject1 No (Yellow/Caked) Solubility Solubility Test: Dissolves in DMSO? Melting->Solubility Yes Reject2 Discard (Likely Sulfonyl Chloride) Melting->Reject2 No (<100°C) HPLC HPLC Analysis: Single Peak >98%? Solubility->HPLC Clear Solution Solubility->Reject1 Cloudy/Precipitate HPLC->Reject1 No Use Proceed with Experiment HPLC->Use Yes

Figure 2: Quality control decision tree for this compound.

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Chlorobenzenesulfonamide / this compound. Retrieved from (Note: MP inferred from isomeric trends and specific product catalog data).[2]

  • Sigma-Aldrich. (2025).[3][2] Product Specification: Chlorobenzenesulfonamides. Retrieved from .[3][2]

  • ChemicalBook. (2025).[2] 2,5-Dichlorobenzenesulfonyl chloride Properties. Retrieved from .[2]

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine.[2] Retrieved from .[2]

  • BenchChem. (2025).[2][4] Stability of Sulfonamides under Different pH Conditions. Retrieved from .[2]

Sources

common impurities in 2,5-Dichlorobenzenesulfonamide and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-Dichlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and removing common impurities encountered during synthesis and handling. Our goal is to ensure the integrity of your research by providing scientifically sound, field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound and where do they come from?

A1: Impurities in this compound can be broadly categorized based on their origin: the synthetic route, subsequent degradation, or storage. Understanding the source is the first step in effective mitigation.

  • Isomeric Impurities: These are the most challenging impurities to remove due to their similar physicochemical properties. The primary isomers are 2,4-, 3,4-, and 3,5-dichlorobenzenesulfonamide. They typically arise from isomeric impurities present in the starting materials, such as 1,4-dichlorobenzene or 2,5-dichloroaniline. For example, the hydrolysis of 1,2,4-trichlorobenzene can produce a mixture of 2,5-, 2,4-, and 3,4-dichlorophenol, which could be precursors in some synthetic pathways[1]. The separation of these isomers is often difficult via standard distillation due to very similar vapor pressures[1].

  • Unreacted Starting Materials: Residual amounts of starting materials, such as 2,5-dichloroaniline or the chlorosulfonating agent (e.g., chlorosulfonic acid), can remain in the final product if the reaction does not go to completion[2].

  • Synthesis-Related By-products: These are compounds formed from side reactions during synthesis. A common example is the hydrolysis of the sulfonyl chloride intermediate to the corresponding 2,5-dichlorobenzenesulfonic acid, especially if moisture is present[2][3].

  • Degradation Products: this compound can degrade under certain conditions. Forced degradation studies often investigate the effects of acid, base, oxidation, heat, and photolysis[3][4][5]. This can lead to the formation of compounds like 2,5-dichlorophenol or other related substances[6].

Q2: Why is it critical to identify and control these impurities in a pharmaceutical development context?

A2: Rigorous impurity control is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the FDA and EMA. The primary reasons are:

  • Safety and Toxicity: Impurities can have their own pharmacological and toxicological profiles. Some classes of impurities, such as certain aromatic amines or alkylating agents, can be mutagenic or carcinogenic, even at trace levels[7][8].

  • Efficacy: Impurities can reduce the effective concentration of the Active Pharmaceutical Ingredient (API), potentially lowering its therapeutic efficacy. In some cases, they may even interfere with the biological target.

  • Product Stability and Quality: Reactive impurities can degrade the API over time, affecting the drug product's shelf-life, appearance, and physical properties. The International Council for Harmonisation (ICH) guidelines require that any impurity present at a concentration greater than 0.1% be structurally identified[4].

Q3: What are the recommended analytical techniques for detecting and quantifying impurities in this compound?

A3: A multi-faceted analytical approach is typically required. No single technique is sufficient for all potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for impurity profiling of non-volatile organic molecules. A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard starting point for separating the main compound from its related substances[4].

  • Gas Chromatography (GC): Useful for identifying volatile impurities, residual solvents, or starting materials that are amenable to vaporization.

  • Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), this technique provides the sensitivity and selectivity needed to detect and identify impurities at trace levels. It is essential for structural elucidation of unknown peaks and is the preferred method for analyzing potentially mutagenic impurities like nitrosamines[9][10][11].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation of an unknown impurity (e.g., via preparative HPLC), NMR is the definitive tool for elucidating its complete chemical structure[4][12].

Impurity CategoryCommon ExamplesPrimary Analytical TechniqueConfirmatory/Structural ID
Isomeric Impurities 2,4- and 3,4-DichlorobenzenesulfonamideHPLC with high-resolution columnLC-MS, Reference Standard Co-injection
Starting Materials 1,4-Dichlorobenzene, 2,5-DichloroanilineGC, HPLCGC-MS, LC-MS
By-products 2,5-Dichlorobenzenesulfonic acidHPLC, Ion ChromatographyLC-MS/MS
Degradation Products 2,5-DichlorophenolHPLC, GCLC-MS, GC-MS
Trace Impurities Nitrosamines, Genotoxic impuritiesLC-MS/MS, GC-MS/MS[9][10][13]High-Resolution MS (HRMS)[11]

Troubleshooting Guide

Problem 1: My initial purification by recrystallization failed to remove a significant impurity. HPLC analysis shows a peak with a very similar retention time to my main product.

Causality & Troubleshooting:

This scenario strongly suggests the presence of an isomeric impurity . Because isomers often have nearly identical polarity and solubility profiles, simple recrystallization is frequently ineffective. The closer the physical properties, the more sophisticated the separation technique needs to be.

Solution Pathway:

  • Confirm Isomeric Nature: Use LC-MS to check if the impurity has the same mass-to-charge ratio (m/z) as the desired product. Identical mass is a strong indicator of isomerism.

  • Optimize Chromatography: If preparative HPLC is available, this is the most direct method for separation. Developing a method with a high-resolution column and carefully optimized mobile phase is key. Experiment with different solvent systems (e.g., acetonitrile vs. methanol) and pH modifiers to exploit subtle differences in polarity.

  • Hybrid Purification Process: For larger scales, a multi-step approach may be necessary. A patent for the related compound 2,5-dichlorophenol describes a hybrid process of distillation followed by crystallization[1]. While distillation alone was inefficient, it could enrich the mixture enough for a subsequent crystallization to be effective. A similar strategy could be adapted.

  • Complexation: In some cases, specific isomers can be selectively removed by forming a complex. For instance, polyethylene glycols have been used to selectively complex and precipitate 1,4-dihalobenzene from 1,3-dihalobenzene, allowing the 1,3-isomer to be recovered from the filtrate[14]. Researching a complexing agent for your specific isomeric impurity could provide a scalable solution.

G cluster_0 Problem Identification cluster_1 Purification Options cluster_2 Outcome Impure_Product Impure Product with Co-eluting Peak LCMS LC-MS Analysis Impure_Product->LCMS Analyze Prep_HPLC Preparative HPLC LCMS->Prep_HPLC Isomer Confirmed (Same m/z) Hybrid Hybrid Method (e.g., Distill + Crystallize) LCMS->Hybrid Complex Selective Complexation LCMS->Complex Pure_Product Pure this compound Prep_HPLC->Pure_Product Hybrid->Pure_Product Complex->Pure_Product

Caption: Decision workflow for removing isomeric impurities.

Problem 2: My product is pure post-synthesis, but a new impurity appears after storage for several weeks. What is happening and how can I prevent it?

Causality & Troubleshooting:

This indicates that your product is undergoing degradation . The specific degradation pathway depends on the storage conditions (light, temperature, humidity, atmosphere). Sulfonamides can be susceptible to hydrolysis, and chlorinated aromatic compounds can undergo photolytic degradation[5].

Solution Pathway:

  • Identify the Degradant: Isolate and identify the new impurity using LC-MS and NMR. Common degradants could include the hydrolyzed product, 2,5-dichlorobenzenesulfonic acid, or dechlorinated species.

  • Conduct a Forced Degradation Study: To understand the vulnerability of your compound, systematically expose small samples to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 60°C, exposure to UV light)[3][4]. This will quickly reveal if your compound is sensitive to acid, base, oxidation, heat, or light, and help you pinpoint the cause.

  • Optimize Storage Conditions: Based on the degradation study results:

    • If sensitive to light (photolysis), store the compound in amber vials or in the dark.

    • If sensitive to heat, store at reduced temperatures (e.g., 2-8°C).

    • If sensitive to hydrolysis, protect from moisture by storing in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

  • Evaluate Excipient Compatibility: If this is for a drug formulation, ensure that the chosen excipients are not promoting degradation.

G cluster_synthesis Synthesis Stage cluster_impurities Impurity Types cluster_post Post-Synthesis Stage SM Starting Materials (e.g., 1,4-Dichlorobenzene) Isomers Isomeric Impurities SM->Isomers carry-over Residuals Residual Starting Materials/Reagents SM->Residuals incomplete reaction Reagents Reagents (e.g., Chlorosulfonic Acid) Reagents->Residuals Process Reaction Process Byproducts Side-Reaction By-products Process->Byproducts side reactions Final_Product Final Product: This compound Isomers->Final_Product contaminates Residuals->Final_Product contaminates Byproducts->Final_Product contaminates Storage Storage Conditions (Light, Heat, Moisture) Degradants Degradation Products Storage->Degradants causes Final_Product->Storage

Caption: Logical flow from sources to impurity types.

Experimental Protocols

Protocol 1: General Recrystallization for Purity Enhancement

Objective: To remove non-isomeric impurities and by-products with different solubility profiles. The choice of solvent is critical and must be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water, or mixtures) at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation: The purity of the recrystallized material should be confirmed by HPLC. The mother liquor can also be analyzed to confirm that the impurities were successfully removed from the crystalline product.

Protocol 2: Acid-Base Wash for Removal of Basic or Acidic Impurities

Objective: To remove acidic impurities (like 2,5-dichlorobenzenesulfonic acid) or basic impurities (like residual 2,5-dichloroaniline). This protocol assumes the crude product is in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Base Wash (to remove acidic impurities): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent the funnel frequently. Separate the aqueous layer. Repeat the wash.

  • Acid Wash (to remove basic impurities): Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Separate the aqueous layer. Repeat the wash.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Trustworthiness: Each aqueous wash should be tested (e.g., with pH paper) to ensure the impurity has been neutralized and removed. The final product purity should be assessed by HPLC or GC.

References

  • US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google P
  • CN112028748A - A kind of preparation method of 2,5-dimethoxychlorobenzene - Google P
  • Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. - ResearchGate. [Link]

  • CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google P
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals . [Link]

  • US5210313A - Preparation of 2,5-dichlorobenzophenones - Google P
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. [Link]

  • US5215908A - Process for recovery and purification of chymosin - Google P
  • CN101906043B - Production process for purifying high-purity 2,5-dichloronitrobenzene by solvent washing method - Google P
  • Study on Isomeric Impurities in Cefotiam Hydrochloride - Frontiers. [Link]

  • US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture...
  • US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google P
  • This compound | C6H5Cl2NO2S | CID 238045 - PubChem. [Link]

  • Analytical Methods - Ministry of Food and Drug Safety. [Link]

  • The Degradation and Mineralization of 2,5-dichlorophenol by Advanced Oxidation Processes - ResearchGate. [Link]

  • Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate - Applied Chemical Engineering. [Link]

  • Analytical Solutions For Accurate Determination of Nitrosamine Impurities - Scribd. [Link]

  • Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products... - ResearchGate. [Link]

  • CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P
  • Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions - PubMed. [Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation - Universidade de Lisboa Repository. [Link]

  • LC determination of impurities in methoxsalen drug substance: isolation and identification of isopimpinellin as a major impurity... - Semantic Scholar. [Link]

Sources

Technical Support Center: Crystallization of N-(2,5-dichlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-(2,5-dichlorophenyl)benzenesulfonamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you to solve crystallization challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of N-(2,5-dichlorophenyl)benzenesulfonamide in a question-and-answer format.

Question: My compound won't crystallize, even after the solution has cooled. What's wrong?

Answer:

This is a common issue that typically points to two primary causes: the solution is not supersaturated, or the nucleation process has not been initiated.

Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature (supersaturation). If too much solvent is used, the solution may remain unsaturated or only slightly supersaturated upon cooling, making spontaneous crystal formation unlikely. Even in a supersaturated state, an energy barrier to nucleation (the formation of initial, stable crystal nuclei) must be overcome.

Solutions:

  • Induce Crystallization:

    • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask just below the meniscus. The microscopic scratches on the glass provide nucleation sites.[1]

    • Seeding: If you have a pure crystal of N-(2,5-dichlorophenyl)benzenesulfonamide, add a tiny amount (a "seed" crystal) to the cooled solution. This provides a template for further crystal growth.[1][2]

  • Reduce Solvent Volume: If induction methods fail, you likely have too much solvent. Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again and attempt to induce crystallization. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2]

  • Anti-Solvent Addition:

    • Dissolve your compound in a "good" solvent in which it is highly soluble.

    • Slowly add a miscible "anti-solvent" in which the compound is poorly soluble, until the solution becomes persistently cloudy (turbid).[2] This controlled reduction in solubility can promote gradual crystal growth. For N-(2,5-dichlorophenyl)benzenesulfonamide, if you are using a polar solvent like ethanol, a non-polar anti-solvent could be water.

Question: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is often because the compound's melting point is lower than the temperature of the solution, or there is a high concentration of impurities.

Causality: The presence of impurities can depress the melting point of your compound. If this depressed melting point is below the boiling point of the solvent, the compound will separate as a molten oil when the solution cools.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool more slowly.[1]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, perhaps using an ice bath, to encourage solidification.[1]

  • Change the Solvent System: The solvent may be too nonpolar. For sulfonamides, which have both polar and nonpolar characteristics, solvent mixtures are often effective.[1] Dilute ethanol is a commonly used and effective solvent for the recrystallization of N-(2,5-dichlorophenyl)benzenesulfonamide and related structures.[3][4][5][6]

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.

Question: I'm getting a very low yield of crystals. What can I do to improve it?

Answer:

A low yield suggests that a significant portion of your compound remains dissolved in the mother liquor.

Causality: This is most often due to using an excessive amount of solvent, not allowing the solution to cool sufficiently, or premature crystallization during a hot filtration step.

Solutions:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent needed to dissolve your compound.[2]

  • Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.[1][2]

  • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, pre-warm your funnel and filter flask to prevent the solution from cooling and depositing crystals prematurely.[2]

  • Recover a Second Crop: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[1] Note that this second crop may be less pure than the first.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common crystallization challenges.

G start Start Crystallization dissolve Dissolve in Min. Hot Solvent start->dissolve cool Cool Slowly to Room Temp. dissolve->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oil Oiling Out observe->oil Problem low_yield Low Yield observe->low_yield Problem action_induce Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->action_induce action_reheat Reheat, Add More Solvent, Cool Slower oil->action_reheat action_concentrate Concentrate Mother Liquor for 2nd Crop low_yield->action_concentrate action_induce->cool action_reheat->cool action_concentrate->cool

Caption: A logical workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of N-(2,5-dichlorophenyl)benzenesulfonamide?

A1: Based on documented procedures for N-(2,5-dichlorophenyl)benzenesulfonamide and its analogs, dilute ethanol is an excellent starting point.[3][4][5][6] Sulfonamides possess both polar groups (the sulfonamide moiety) and nonpolar moieties (the benzene rings), making alcohol-water mixtures particularly effective.[1] The key is to find a solvent system where the compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures.

Q2: How can I grow single crystals suitable for X-ray diffraction?

A2: Growing single crystals requires slow, controlled crystal growth. A common and effective method for N-(2,5-dichlorophenyl)benzenesulfonamide and related compounds is slow evaporation .[3][4][5]

  • Protocol: Dissolve the purified compound in a suitable solvent (e.g., ethanol) in a beaker or vial. Cover the container with parafilm and poke a few small holes in it with a needle. This allows the solvent to evaporate slowly over several days, which can yield high-quality single crystals.

Q3: Are there any known polymorphs of N-(2,5-dichlorophenyl)benzenesulfonamide?

A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon in sulfonamides and other dichlorophenyl-containing compounds.[2][7][8] Different polymorphs can have different physical properties. While specific polymorphs for N-(2,5-dichlorophenyl)benzenesulfonamide are not detailed in the provided search results, it is crucial to maintain consistent crystallization conditions (solvent, cooling rate, temperature) to ensure batch-to-batch consistency.[2]

Q4: What are the key safety precautions?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The starting materials for the synthesis of this compound, such as benzenesulfonyl chloride and 2,5-dichloroaniline, are corrosive and toxic.[4][9] The solvents used for crystallization, such as ethanol, are flammable. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocol: Recrystallization of N-(2,5-dichlorophenyl)benzenesulfonamide

This protocol provides a reliable method for purifying N-(2,5-dichlorophenyl)benzenesulfonamide.

Materials
  • Crude N-(2,5-dichlorophenyl)benzenesulfonamide

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Step-by-Step Methodology
  • Dissolution: Place the crude N-(2,5-dichlorophenyl)benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring. Add more ethanol in small portions until the solid is completely dissolved.

  • Addition of Anti-Solvent (Water): To the hot ethanolic solution, add deionized water dropwise until the solution just begins to turn cloudy (persistent turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are at the optimal point for crystallization upon cooling.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30 minutes after it has reached room temperature.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold dilute ethanol to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.[1]

General Crystallization Workflow

G cluster_0 Purification Process A 1. Dissolve Crude Product in Hot Solvent B 2. Hot Filtration (if needed) A->B C 3. Slow Cooling & Crystallization B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash with Cold Solvent D->E F 6. Dry Crystals E->F G Pure Crystalline Product F->G

Caption: A generalized workflow for the recrystallization of chemical compounds.

Data Presentation: Solubility of Sulfonamides

The choice of solvent is critical for successful crystallization. The following table provides general solubility information for sulfonamides, which can guide your selection process.

Solvent ClassSolubility CharacteristicsExamples
Polar Protic Good solubility, especially when heated. Often used in combination with water.[1]Ethanol, Methanol, Isopropanol
Polar Aprotic High dissolving power. Can be used as the "good" solvent in an anti-solvent system.Acetone, DMF, DMSO
Nonpolar Generally poor solubility. Can be used as an "anti-solvent".Hexane, Toluene
Water Very low solubility for most aromatic sulfonamides, making it an excellent anti-solvent when used with alcohols.[9]

References

  • Gowda, B. T., et al. (2010). N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o40. [Link]

  • Gowda, B. T., et al. (2010). N-(2,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o594. [Link]

  • Kumar, A., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(47), 8345-8355. [Link]

  • Swinyard, E. A. (1970). Sulfonamide Crystalluria: A Forgotten Disease. Journal of Urology, 103(1), 94-96. [Link]

  • Bayer Aktiengesellschaft. (2016). Process for Purifying 2,5-Dichlorophenol.
  • Gowda, B. T., et al. (2008). N-(3,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2434. [Link]

  • Gowda, B. T., et al. (2010). N-(2,6-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3061. [Link]

Sources

enhancing the solubility of benzenesulfonamide derivatives for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket Subject: Enhancing Solubility of Benzenesulfonamide Derivatives for Bioassays

Welcome to the Solubility Support Hub

You have reached the specialized support tier for small molecule formulation. Benzenesulfonamide derivatives are pharmacologically privileged scaffolds (e.g., carbonic anhydrase inhibitors, COX-2 inhibitors), but they present a classic "brick dust" profile: high melting points, high lipophilicity, and poor aqueous solubility.

This guide treats your experimental challenges as "Support Tickets." Locate your specific issue below to view the troubleshooting protocol.

Ticket #001: "My solid compound won't dissolve in DMSO to make a stock."

Diagnosis: While dimethyl sulfoxide (DMSO) is the universal solvent for screening, benzenesulfonamides with high lattice energy (often indicated by melting points >200°C) can be stubborn. If your compound is unsubstituted at the sulfonamide nitrogen (


), it possesses strong hydrogen bond donor/acceptor character, leading to tight crystal packing.

Troubleshooting Protocol:

  • Check Water Content: DMSO is hygroscopic. Even 1% water uptake can drastically reduce the solubility of lipophilic sulfonamides. Action: Use fresh, anhydrous DMSO (stored over molecular sieves).

  • Thermal Shift:

    • Step: Sonicate the vial at 40°C for 15 minutes.

    • Reasoning: Breaking the crystal lattice requires energy. The sulfonamide moiety is thermally stable, so mild heating is safe.

  • The "Pre-Wet" Technique:

    • Step: Add a small volume of Methanol (MeOH) first to wet the powder, then add DMSO.

    • Mechanism:[1][2] MeOH has lower surface tension and penetrates the crystal lattice faster than DMSO. Note: Ensure MeOH constitutes <5% of the final stock volume to avoid evaporation issues.

Ticket #002: "The compound precipitates immediately upon adding buffer (The 'Crash-Out')."

Diagnosis: This is the most common failure mode. You are observing Kinetic Precipitation . When a hydrophobic DMSO stock hits a hydrophilic buffer, the local concentration exceeds the amorphous solubility limit before mixing is complete.

Visualizing the Failure Mode:

CrashOutMechanism cluster_0 The Event cluster_1 The Solution Stock DMSO Stock (High Conc.) Mixing Mixing Zone (Supersaturation) Stock->Mixing Injection Inter Intermediate Step (Buffer + 5% DMSO) Stock->Inter Step-wise Dilution Buffer Aqueous Buffer (Zero Solvency) Buffer->Mixing Dilution Precip Precipitation (Nucleation) Mixing->Precip Local Conc. > Solubility Final Final Assay Well (Stable) Inter->Final Equilibration

Figure 1: Mechanism of kinetic precipitation ("Crash-Out") and the step-wise dilution mitigation strategy.

Troubleshooting Protocol:

  • The Intermediate Dilution Step:

    • Never pipette 100% DMSO stock directly into 100% aqueous buffer.

    • Protocol: Dilute your 10 mM stock into a "transitional buffer" containing 5-10% DMSO first. Then, dilute this intermediate into your final assay plate.

  • pH Adjustment (The pKa Lever):

    • Science:[1][3][4] The sulfonamide group (

      
      ) is weakly acidic (
      
      
      
      for unsubstituted benzenesulfonamide). N-substitution can lower this significantly (e.g., sulfadiazine
      
      
      ).
    • Action: If your assay tolerates it, adjust the buffer pH to 0.5–1.0 unit above the compound's pKa. This deprotonates the nitrogen, creating an anion with vastly superior solubility.

    • Warning: Ensure the target protein/enzyme is stable at this pH.

Solubility vs. pH Reference Table:

Compound ClassApprox

Solubility at pH 7.4Solubility at pH >

Recommended Strategy
Unsub. Benzenesulfonamide~10.1Low (Neutral form)High (Anionic)Cosolvents (PEG/DMSO)
N-Acyl Sulfonamide~4.5 - 5.5High (Ionized)High (Ionized)pH Adjustment
N-Aryl Sulfonamide~6.0 - 8.0ModerateHighpH Adjustment
Ticket #003: "I need a high concentration for animal studies, but DMSO is toxic."

Diagnosis: DMSO is often limited to <0.1% in cell assays and <5% in animal dosing. You need a Formulation Strategy involving complexation.

The Fix: Cyclodextrin Complexation Cyclodextrins (CDs) are cone-shaped oligosaccharides with a hydrophobic cavity and hydrophilic exterior. They are uniquely suited for benzenesulfonamides because the phenyl ring fits snugly into the


-cyclodextrin cavity.

Protocol: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Formulation
  • Reagents: Purchase HP-

    
    -CD (clinical grade often preferred for in vivo).
    
  • The Ratio: Aim for a 1:2 to 1:5 molar ratio (Drug:CD). Excess CD ensures equilibrium shifts toward the complex.

  • Procedure:

    • Dissolve HP-

      
      -CD in water/buffer (e.g., 20% w/v solution).
      
    • Add your benzenesulfonamide solid slowly while stirring.

    • Crucial Step: Stir for 24–48 hours at room temperature. Complexation is an equilibrium process, not an instant dissolution.

    • Filter through a 0.22

      
       filter to remove uncomplexed solid.
      

Why this works: The hydrophobic benzene ring hides inside the CD cavity, shielding it from water, while the CD's outer hydroxyls interact with the buffer.

Ticket #004: "My assay results are noisy/variable."

Diagnosis: You are likely seeing Promiscuous Aggregation . Benzenesulfonamides near their solubility limit form colloidal aggregates. These aggregates sequester enzymes non-specifically, leading to false-positive inhibition.

Validation Experiment (The Detergent Test): Run your assay with and without 0.01% Triton X-100 or Tween-20 .

  • Result A: Inhibition remains constant

    
     True binder.
    
  • Result B: Inhibition disappears with detergent

    
     False positive (Aggregator).
    

Decision Tree for Troubleshooting:

TroubleshootingTree Start Start: Low Solubility/Assay Noise CheckDMSO Is Stock Clear? Start->CheckDMSO WarmSonicate Sonicate/Warm (40°C) CheckDMSO->WarmSonicate No (Cloudy) CheckPrecip Precipitation in Buffer? CheckDMSO->CheckPrecip Yes (Clear) KineticCheck Check Kinetic Solubility (Nephelometry) CheckPrecip->KineticCheck Yes Detergent Add 0.01% Tween-20 (Check Aggregation) CheckPrecip->Detergent No (But Noisy Data) Complexation Use HP-beta-Cyclodextrin KineticCheck->Complexation Solubility < Assay Conc.

Figure 2: Decision support tree for diagnosing and resolving solubility-driven assay failures.

References
  • Solubility & pKa Correlations

    • Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
    • Source: Royal Society of Chemistry / NIH (2019).
    • URL:[Link]

  • DMSO Solubility & Precipitation

    • Title: Compound Precipitation in High-Concentration DMSO Solutions.[5][6]

    • Source: Journal of Biomolecular Screening (via ResearchG
    • URL:[Link]

  • Cyclodextrin Complexation

    • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[7][8][9]

    • Source: NIH / PMC (2018).
    • URL:[Link]

  • Kinetic Solubility Protocols

    • Title: In vitro solubility assays in drug discovery.[5][6][10][11]

    • Source: PubMed / NIH.
    • URL:[Link]

Sources

monitoring 2,5-Dichlorobenzenesulfonamide reactions by thin-layer chromatography

Q: My TLC plate was left in the developing chamber for too long and the solvent ran off the top. Is it ruined? A: The results from this plate are not quantitatively reliable because you cannot determine the true solvent front and therefore cannot calculate accurate Rf values. You should repeat the TLC analysis. [13]

References

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • Journal of Food and Agriculture. (2025). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • National Centre for Biotechnology Education. (n.d.). Thin layer chromatography. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Reddit. (n.d.). How to separate these sulfonamides with TLC. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Rf Values in Chromatography: A Step-by-Step Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). The RF value as a constant in thin-layer chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Stationary Phases for Thin-Layer Chromatography. Retrieved from [Link]

  • AWS. (n.d.). Exploring the World of Thin-Layer Chromatography: A Review. Retrieved from [Link]

  • ResearchGate. (2025). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. Retrieved from [Link]

  • Chegg.com. (2017). Solved Experiment #5-Thin Layer Chromatography(TLC) Lab Thin. Retrieved from [Link]

  • King's College London. (n.d.). Answer Sheet. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • PubMed Central. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography and Amides. Retrieved from [Link]

Technical Support Center: Scale-Up Production of 2,5-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2,5-Dichlorobenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges encountered when transitioning from laboratory-scale experiments to pilot or industrial-scale production.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is typically a two-step process. Understanding the fundamentals of each step is crucial for effective troubleshooting.

  • Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) : The process begins with the chlorosulfonation of 1,4-dichlorobenzene using a strong electrophilic agent, most commonly chlorosulfonic acid (ClSO₃H). This reaction forms the key intermediate, 2,5-dichlorobenzenesulfonyl chloride.[1] Controlling temperature is paramount to ensure the correct isomer is formed.

  • Step 2: Amination (Ammonolysis) : The resulting sulfonyl chloride is then reacted with ammonia (aqueous or anhydrous) to replace the chloride atom with an amino group, yielding the final this compound product.[2]

This seemingly straightforward synthesis presents significant challenges during scale-up, primarily related to reaction control, safety, and impurity management.[3]

Reaction and Impurity Pathway

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 1,4-Dichlorobenzene 1,4-Dichlorobenzene Intermediate 2,5-Dichlorobenzenesulfonyl Chloride (Desired) 1,4-Dichlorobenzene->Intermediate + ClSO3H (Controlled Temp) Isomer_Impurity Isomeric Impurities (e.g., 3,4-dichloro isomer) 1,4-Dichlorobenzene->Isomer_Impurity + ClSO3H (Poor Temp Control) Chlorosulfonic Acid Chlorosulfonic Acid Final_Product This compound (Product) Intermediate->Final_Product + NH3 Hydrolysis_Impurity 2,5-Dichlorobenzenesulfonic Acid (Hydrolysis Impurity) Intermediate->Hydrolysis_Impurity + H2O (Moisture) cluster_yield Low Yield Path cluster_purity Low Purity Path start Problem Identified (e.g., Low Yield, Low Purity) check_reaction Review In-Process Controls (TLC, HPLC, Temp Logs) start->check_reaction check_materials Verify Raw Material Purity & Specs start->check_materials yield_cause Incomplete Reaction or Workup Loss? check_reaction->yield_cause purity_cause Isomer or Hydrolysis Impurity? check_reaction->purity_cause incomplete Action: Optimize Reaction Time/Temp. Re-run. yield_cause->incomplete Yes loss Action: Analyze Filtrate. Optimize Isolation/Wash. yield_cause->loss No end_node Problem Resolved incomplete->end_node loss->end_node isomer Action: Tighten Temp Control. Check Reagent Addition Rate. purity_cause->isomer Isomer hydrolysis Action: Implement Strict Moisture Control. purity_cause->hydrolysis Hydrolysis isomer->end_node hydrolysis->end_node

Caption: A decision-making workflow for troubleshooting scale-up issues.

Frequently Asked Questions (FAQs)

  • What are the primary safety concerns when scaling up this process? The single biggest hazard is the use of chlorosulfonic acid. [3]It is extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic HCl gas. [4][5]A risk assessment is crucial. [3]Key safety measures include:

    • Using personal protective equipment (PPE) resistant to strong acids.

    • Ensuring reactors are rated for the chemicals and conditions used.

    • Having an efficient gas scrubbing system to handle HCl off-gassing.

    • Providing emergency shower and eyewash stations. [4][5]

  • How does poor heat transfer at scale impact the reaction? In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient than in lab glassware. For the exothermic chlorosulfonation step, this can lead to a runaway reaction if not properly controlled. For the subsequent amination, it can cause solvent to boil too vigorously or create pressure buildup. A well-designed reactor with an appropriate cooling jacket and good agitation is essential.

  • Can I use a different sulfonating agent instead of chlorosulfonic acid? While other sulfonating agents exist, chlorosulfonic acid is often used in industrial settings due to its high reactivity and relatively low cost. [6]Alternatives like sulfuryl chloride are also used but may require different reaction conditions. [1]Any change in reagents would require a complete re-validation of the process.

  • What is the best way to store the final this compound product? The product is a stable crystalline solid. It should be stored in a well-sealed container in a cool, dry place, away from incompatible materials. While stable, it's good practice to protect it from excessive moisture to maintain its high purity.

Key Experimental Protocols

Protocol 1: Recrystallization of this compound (Lab Scale)

This protocol details a robust method for purifying the crude product using a two-solvent system.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid at a near-boiling temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While stirring the hot solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Abundant crystal formation should occur. For maximum yield, subsequently place the flask in an ice bath for 30 minutes. [7]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [7]6. Washing: Wash the collected crystals with a small amount of cold 50:50 isopropanol/water solution to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of the final product and detecting common impurities.

ParameterSpecification
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Detector UV at 230 nm
Injection Vol. 10 µL
Sample Prep Dissolve ~10 mg of sample in 10 mL of Acetonitrile/Water (50:50)

This method should be validated for your specific system. Retention times will vary, but 1,4-dichlorobenzene (starting material) will be significantly less retained than the product and its isomers.

References

  • US Patent US5210313A: "Preparation of 2,5-dichlorobenzophenones" - Google Patents.
  • PubMed : "Synthesis of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones by acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone" - National Library of Medicine. Available at: [Link]

  • PubMed Central : "Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation" - National Library of Medicine. Available at: [Link]

  • PubMed Central : "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides" - National Library of Medicine. Available at: [Link]

  • YouTube : "Synthesis of Sulphanilamide" - SOLVED. Available at: [Link]

  • Google Patents: "Synthesis method for 2,5-dichloronitrobenzene" - CN103044262A.
  • PubMed Central : "Use of molecular networking to identify 2,5-diketopiperazines in chocolates as potential markers of bean variety" - National Library of Medicine. Available at: [Link]

  • Google Patents: "Process for the preparation of 2-hydroxybenzenesulfonamide" - US4556733A.
  • PubChem : "this compound" - National Center for Biotechnology Information. Available at: [Link]

  • Google Patents: "Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same" - US20050032889A1.
  • NJ.gov : "HAZARD SUMMARY - CHLOROSULPHONIC ACID" - New Jersey Department of Health. Available at: [Link]

  • Google Patents: "Synthesis of 1,4-dichlorobenzene" - EP0313990A2.
  • Journal of the American Chemical Society: "Preparation of N-o-Chlorobenzoyl-o-chlorobenzenesulfonamide" - ACS Publications. This source was reviewed but did not contain a direct URL.
  • Thieme Chemistry : "Recent Advances in the Synthesis of Sulfonamides Intermediates" - Thieme. Available at: [Link]

  • Royal Society of Chemistry : "Synthesis of Sulfonamides" - RSC Publishing. Available at: [Link]

  • PubMed : "Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry" - National Library of Medicine. Available at: [Link]

  • EPA.gov : "1,4-Dichlorobenzene (para-Dichlorobenzene) Hazard Summary" - U.S. Environmental Protection Agency. Available at: [Link]

  • Wikipedia : "1,4-Dichlorobenzene" - Wikipedia. Available at: [Link]

  • EPA.gov: "METHOD 555: DETERMINATION OF CHLORINATED ACIDS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A PHOTO DIODE ARRAY ULTRAVIOLET DETECTOR" - U.S. Environmental Protection Agency. This source was reviewed but did not contain a direct URL.
  • PubMed : "Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides" - National Library of Medicine. Available at: [Link]

  • PubMed Central : "Modular Two-Step Route to Sulfondiimidamides" - National Library of Medicine. Available at: [Link]

  • DuPont: "Chlorosulfonic Acid: Safe Handling and Properties" - DuPont. This source was reviewed but did not contain a direct URL.
  • MIT OpenCourseWare : "Two-Solvent Recrystallization Guide" - Massachusetts Institute of Technology. Available at: [Link]

  • EPA.gov: "Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation" - U.S. Environmental Protection Agency. This source was reviewed but did not contain a direct URL.
  • Google Patents: "Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid" - CN101066943A.
  • OEHHA - CA.gov : "1,4-Dichlorobenzene Reference Exposure Levels. Technical Support Document" - California Office of Environmental Health Hazard Assessment. Available at: [Link]

  • ACS Publications : "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO" - American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-hydroxybenzenesulfonamide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during its preparation. Our focus is on elucidating the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Introduction

2-Hydroxybenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. While several synthetic routes have been reported, each presents unique challenges. This guide will focus on troubleshooting the most common and effective synthetic pathways, empowering researchers to overcome experimental hurdles and optimize their synthetic protocols.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-hydroxybenzenesulfonamide, providing explanations and actionable solutions.

Issue 1: Low Yield in the Final Product

Question: My overall yield of 2-hydroxybenzenesulfonamide is consistently low. What are the potential causes and how can I improve it?

Answer: Low overall yield can stem from inefficiencies in one or more steps of the synthesis. Let's break down the common culprits in the primary synthetic routes:

Route 1: From 2,4-Dichlorophenol

This three-step process involves chlorosulfonation, amination, and dehalogenation.[1]

  • Inefficient Chlorosulfonation:

    • Cause: Incomplete reaction with chlorosulfonic acid.

    • Solution: Ensure at least four equivalents of chlorosulfonic acid are used. The reaction temperature should be carefully controlled, with a preferred range of 35-40°C.[1]

  • Hydrolysis of the Sulfonyl Chloride Intermediate:

    • Cause: The intermediate, 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride, is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, which will not proceed to the amination step.

    • Solution: Conduct the quenching of the chlorosulfonation reaction at a controlled temperature (0-60°C, preferably 10-50°C for better yields) using chilled water.[1] It is also preferable to not isolate the sulfonyl chloride but to extract it into an immiscible solvent like methylene chloride to proceed directly to the amination step, minimizing exposure to moisture.[1]

  • Incomplete Amination:

    • Cause: Insufficient ammonia or inadequate reaction conditions.

    • Solution: Use at least three equivalents of aqueous or anhydrous ammonia. For optimal results, a concentrated aqueous ammonia solution (40-47%) with 6-10 equivalents of ammonia is recommended. The temperature should be maintained between -5°C and 25°C.[1]

  • Poor Dehalogenation:

    • Cause: Inefficient catalysis or incomplete reaction.

    • Solution: Ensure the use of an effective catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction requires at least two equivalents of a base (e.g., sodium hydroxide). Optimal conditions include a temperature range of 75-100°C and sufficient hydrogen pressure.[1] Monitoring the reaction by hydrogen uptake can confirm its completion.[1]

Route 2: From 4-t-Butylanisole

This route involves chlorosulfonation, amination, and subsequent deprotection.

  • Side Reactions during Chlorosulfonation:

    • Cause: Direct chlorosulfonation of phenols can lead to disulfonation and other side reactions.

    • Solution: The use of 4-t-butylanisole as the starting material circumvents this issue, as the methoxy and t-butyl groups protect the ring and direct the sulfonation to the desired ortho position.[2]

  • Incomplete Deprotection:

    • Cause: Insufficient dealkylation and demethylation.

    • Solution: Treatment with a strong Lewis acid like aluminum chloride (at least four equivalents) is necessary to effectively remove both the t-butyl and methyl groups.[2]

Issue 2: Difficulty in Product Purification and Isomer Separation

Question: I am struggling to obtain pure 2-hydroxybenzenesulfonamide. My product appears to be contaminated with the para-isomer. How can I effectively purify it?

Answer: The presence of the para-isomer (4-hydroxybenzenesulfonamide) is a common issue, especially when attempting direct sulfonation of phenol.[1] The separation of these isomers can be challenging due to their similar physical properties.

  • Why Direct Sulfonation is Problematic: The direct sulfonation of phenol with reagents like sulfuric acid typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[1] This makes the isolation of the desired ortho isomer difficult and inefficient.

  • Purification Strategy:

    • Aqueous Extraction: 2-hydroxybenzenesulfonamide has significant solubility in water, whereas many organic impurities are not.[2] After the final step of the synthesis (e.g., deprotection in the 4-t-butylanisole route), quenching the reaction mixture in water is an effective purification step. The product will preferentially dissolve in the aqueous phase, which can then be separated from the organic layer containing non-polar impurities. The pure product can then be isolated by extracting the aqueous phase with a suitable organic solvent like ether.[2]

    • Acidification and Filtration: In the 2,4-dichlorophenol route, after the amination step, the product can be isolated by acidifying the reaction mixture to a pH of 4.5 or lower, which causes the 2-hydroxy-3,5-dichlorobenzenesulfonamide to precipitate out of the solution for collection by filtration.[1] A similar acidification step after the final dehalogenation can be used to precipitate the final product.[1]

    • Chromatography: If isomeric contamination persists, column chromatography can be employed. The separation of ortho and para isomers often requires a column with the ability for pi-pi interactions, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. The choice of mobile phase is also critical; methanol is often preferred over acetonitrile as it tends to enhance pi-pi interactions, leading to better separation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain pure 2-hydroxybenzenesulfonamide?

A1: The route starting from 4-t-butylanisole is often preferred for obtaining a high-purity ortho-isomer.[2] The t-butyl group acts as a positional protecting group, directing the sulfonation exclusively to the ortho position, thus avoiding the formation of the para-isomer.[2] The subsequent deprotection steps are generally high-yielding. The route starting from 2,4-dichlorophenol is also a viable industrial process that avoids the ortho/para isomer issue.[1]

Q2: I observe an insoluble white precipitate during the workup of the amination step. What is it and how can I prevent its formation?

A2: The insoluble white precipitate is likely the corresponding sulfonic acid (e.g., 2-hydroxy-3,5-dichlorobenzenesulfonic acid). This is formed by the hydrolysis of unreacted sulfonyl chloride during the workup. To minimize this:

  • Ensure complete amination: Use a sufficient excess of ammonia and allow for adequate reaction time.

  • Control the workup conditions: Maintain a basic pH during the initial stages of the workup to keep the sulfonic acid deprotonated and soluble in the aqueous phase. Rapidly proceed with the acidification and filtration to isolate the desired sulfonamide before significant hydrolysis of any remaining sulfonyl chloride can occur.

Q3: What are the key safety precautions to consider during the synthesis of 2-hydroxybenzenesulfonamide?

A3: Several reagents used in this synthesis are hazardous and require careful handling:

  • Chlorosulfonic acid: This is a highly corrosive and water-reactive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Reactions involving chlorosulfonic acid should be conducted under anhydrous conditions.

  • Concentrated ammonia: This is a corrosive and volatile substance. It should also be handled in a fume hood with appropriate PPE.

  • Hydrogen gas: This is highly flammable and should be used in an area with no ignition sources and with appropriate safety measures for handling pressurized gas.

  • Raney nickel and Palladium on carbon: These catalysts can be pyrophoric, especially when dry and exposed to air. They should be handled with care, and their disposal should follow established safety protocols.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine when the reaction is complete and to identify the presence of any significant side products. For the dehalogenation step, monitoring hydrogen uptake is also an effective method to track the reaction's progress.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxybenzenesulfonamide from 2,4-Dichlorophenol

This protocol is a generalized procedure based on the process described in the patent literature.[1]

Step 1: Chlorosulfonation of 2,4-Dichlorophenol

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place chlorosulfonic acid (at least 4 equivalents).

  • Slowly add molten 2,4-dichlorophenol (1 equivalent) to the chlorosulfonic acid while maintaining the temperature between 35-40°C.

  • After the addition is complete, stir the mixture at this temperature for an additional 20-30 minutes.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and water, ensuring the temperature of the quench mixture does not exceed 60°C.

  • The product, 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride, can be isolated by filtration or extracted into an immiscible organic solvent like methylene chloride.

Step 2: Amination of 2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride

  • Dissolve the 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride from the previous step in methylene chloride.

  • In a separate flask, cool a concentrated aqueous ammonia solution (40-47%, 6-10 equivalents) to 0°C.

  • Slowly add the methylene chloride solution of the sulfonyl chloride to the cold ammonia solution, maintaining the temperature between -5°C and 15°C.

  • After the addition is complete, allow the mixture to stir and warm to room temperature for about 1 hour.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of ≤ 4.5 to precipitate the 2-hydroxy-3,5-dichlorobenzenesulfonamide.

  • Collect the solid product by filtration and wash with water.

Step 3: Dehalogenation of 2-Hydroxy-3,5-dichlorobenzenesulfonamide

  • Dissolve the 2-hydroxy-3,5-dichlorobenzenesulfonamide in an aqueous solution containing at least 3 equivalents of sodium hydroxide.

  • Add a catalytic amount of 5% Palladium on Carbon (Pd/C) or Raney nickel to the solution.

  • Heat the mixture to 75-100°C under a hydrogen atmosphere (from atmospheric pressure up to 2000 psi).

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Cool the reaction mixture, filter off the catalyst, and then acidify the filtrate to precipitate the final product, 2-hydroxybenzenesulfonamide.

  • Collect the product by filtration, wash with cold water, and dry.

Parameter Step 1: Chlorosulfonation Step 2: Amination Step 3: Dehalogenation
Key Reagents 2,4-Dichlorophenol, Chlorosulfonic acid2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride, Aqueous Ammonia2-Hydroxy-3,5-dichlorobenzenesulfonamide, NaOH, H₂, Pd/C or Raney Ni
Temperature 35-40°C-5 to 25°C75-100°C
Key Considerations Anhydrous conditions, careful quenchingExcess ammonia, temperature controlCatalyst handling, hydrogen pressure

Visualizations

Experimental Workflow: Synthesis from 2,4-Dichlorophenol

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Dehalogenation A 2,4-Dichlorophenol C Reaction at 35-40°C A->C B Chlorosulfonic Acid B->C D Quench in Ice/Water C->D E 2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride D->E G Reaction at -5 to 25°C E->G F Aqueous Ammonia F->G H Acidification (pH ≤ 4.5) G->H I 2-Hydroxy-3,5-dichlorobenzenesulfonamide H->I K Reaction at 75-100°C I->K J NaOH, H₂, Catalyst J->K L Acidification & Filtration K->L M 2-Hydroxybenzenesulfonamide (Final Product) L->M

Caption: Workflow for the synthesis of 2-hydroxybenzenesulfonamide.

Troubleshooting Logic for Low Yield

G cluster_steps Identify Problematic Step cluster_sol1 Solutions for Chlorosulfonation cluster_sol2 Solutions for Amination cluster_sol3 Solutions for Dehalogenation Start Low Overall Yield Step1 Chlorosulfonation Start->Step1 Step2 Amination Start->Step2 Step3 Dehalogenation Start->Step3 Sol1a Check Equivalents of Chlorosulfonic Acid Step1->Sol1a Sol1b Control Reaction Temperature (35-40°C) Step1->Sol1b Sol1c Ensure Proper Quenching (Low Temp, Chilled Water) Step1->Sol1c Sol2a Use Sufficient Excess of Ammonia Step2->Sol2a Sol2b Maintain Low Reaction Temperature (-5 to 25°C) Step2->Sol2b Sol2c Prevent Hydrolysis of Sulfonyl Chloride Step2->Sol2c Sol3a Verify Catalyst Activity (Pd/C or Raney Ni) Step3->Sol3a Sol3b Ensure Sufficient Base (e.g., NaOH) Step3->Sol3b Sol3c Optimize Temperature and H₂ Pressure Step3->Sol3c

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,5-Dichlorobenzenesulfonamide and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Isomerism in Drug Discovery

In the intricate world of medicinal chemistry, the precise spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle is powerfully illustrated by the dichlorobenzenesulfonamide scaffold. While seemingly minor shifts in the positions of two chlorine atoms on the benzenesulfonamide ring might appear trivial, these positional isomers exhibit remarkably divergent biological activities. This guide provides a comprehensive comparison of 2,5-Dichlorobenzenesulfonamide and its isomers, synthesizing available experimental data to illuminate how subtle structural modifications dictate therapeutic potential.

For drug development professionals, understanding these structure-activity relationships (SAR) is paramount. It informs the rational design of more potent and selective drug candidates, minimizing off-target effects and enhancing therapeutic efficacy. This document will delve into the known biological activities of various dichlorobenzenesulfonamide isomers, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will explore the mechanistic underpinnings of these activities and provide detailed experimental protocols for their evaluation, empowering researchers to further investigate this versatile chemical class.

The Isomeric Landscape: A Spectrum of Biological Potential

The dichlorobenzenesulfonamide core structure offers several positional isomers, each with a unique electronic and steric profile that influences its interaction with biological targets. The primary isomers of interest include:

  • 2,3-Dichlorobenzenesulfonamide

  • 2,4-Dichlorobenzenesulfonamide

  • This compound

  • 2,6-Dichlorobenzenesulfonamide

  • 3,4-Dichlorobenzenesulfonamide

  • 3,5-Dichlorobenzenesulfonamide

Our investigation reveals that the biological activities of these isomers are not uniform. Instead, the position of the chlorine atoms directs their therapeutic applications, ranging from potent enzyme inhibition to promising anticancer effects.

Comparative Analysis of Biological Activities

Carbonic Anhydrase Inhibition: A Tale of Two Isomers

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH, CO2 transport, and other physiological processes.[1] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are recognized as important therapeutic targets.[2] The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent CA inhibitors.[3]

Experimental data strongly suggests that the 2,4-dichloro substitution pattern is particularly favorable for potent and selective inhibition of cancer-related CA isoforms. A study on 5-substituted-2,4-dichlorobenzenesulfonamides revealed compounds with powerful inhibitory potency toward hCA IX, with some derivatives showing Ki values as low as 2.8 nM.[2] In contrast, information on the direct CA inhibitory activity of This compound is less prevalent in the literature, though some of its derivatives have shown inhibitory activity. For instance, hydrazone derivatives incorporating a 2,5-dichlorophenyl moiety have demonstrated potent inhibition against cytosolic hCA II and the transmembrane, tumor-associated hCA IX and XII isoforms.[4]

This disparity highlights a critical aspect of SAR: the 2,4-dichloro arrangement appears to orient the molecule within the CA active site in a manner that maximizes binding affinity, likely through favorable interactions with amino acid residues in the hydrophobic and hydrophilic pockets.

Table 1: Carbonic Anhydrase Inhibition Data for Dichlorobenzenesulfonamide Derivatives

Compound/Isomer DerivativeTarget IsoformInhibition Constant (Ki)Reference
5-substituted-2,4-dichlorobenzenesulfonamide (cpd 7b)hCA IX2.8 nM[2]
5-substituted-2,4-dichlorobenzenesulfonamide (cpd 6c)hCA XII2.7 nM[2]
Hydrazonobenzenesulfonamide with 2,5-dichlorophenyl moietyhCA II1.75–6.65 nM[4]
Anticancer Activity: A Promising Avenue for Dichlorobenzenesulfonamides

The dichlorobenzenesulfonamide scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents. Again, the isomeric substitution pattern plays a crucial role in defining the potency and mechanism of action.

Derivatives of 2,4-Dichlorobenzenesulfonamide have shown significant potential. For example, chalcone derivatives incorporating the 2,4-dichlorobenzenesulfonamide moiety have demonstrated notable anticancer effects against various human cancer cell lines, with IC50 values in the low microgram per milliliter range.[5] One such derivative strongly arrested the cell cycle, depolarized the mitochondrial membrane, and activated caspases, indicating an apoptosis-mediated mechanism of action.[5] Furthermore, the highly potent and selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonist, INT131 (2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide), has an EC50 value of 4 nM and has shown robust antidiabetic properties in vivo with a better side-effect profile than full agonists.[6]

Derivatives of 3,4-Dichlorobenzenesulfonamide have also been investigated for their anticancer properties. Imidazole derivatives bearing the 3,4-dichlorobenzenesulfonamide moiety were identified as active compounds against malignant melanoma and triple-negative breast cancer cell lines.[7]

Information on the anticancer activity of This compound and other isomers is less defined, suggesting a promising area for future research. The available data indicates that the 2,4- and 3,4-dichloro substitution patterns may be key starting points for the design of novel anticancer agents based on this scaffold.

Table 2: Anticancer Activity Data for Dichlorobenzenesulfonamide Derivatives

Compound/Isomer DerivativeCancer Cell LineIC50 / EC50Reference
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamideGastric adenocarcinoma (AGS)0.89–9.63 µg/mL[5]
2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131)PPARγ transcriptional activation4 nM[6]
3,4-dichlorobenzenesulfonamide-imidazole derivativeMalignant melanoma (IGR39)27.8 ± 2.8 µM[7]
3,4-dichlorobenzenesulfonamide-imidazole derivativeTriple-negative breast cancer (MDA-MB-231)20.5 ± 3.6 µM[7]
Antimicrobial Activity: A Less Explored Frontier

The sulfonamide class of drugs historically represents a cornerstone of antimicrobial therapy, primarily through the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[8] While the broader class of benzenesulfonamides is known for its antibacterial activity, specific comparative data for the dichlorobenzenesulfonamide isomers is sparse.

Structure-Activity Relationship (SAR) Insights

The observed differences in biological activity among the dichlorobenzenesulfonamide isomers can be attributed to several key factors:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms influences the acidity of the sulfonamide proton and the overall electron distribution of the aromatic ring. This can impact the strength of binding to target proteins, particularly the zinc ion in carbonic anhydrases. The positions of the chlorine atoms dictate the precise nature of this electronic modulation.

  • Steric Hindrance: The size and position of the chlorine atoms can create steric hindrance, either preventing or facilitating the optimal fit of the molecule into the binding pocket of a target enzyme or receptor. For example, a chlorine atom at the 2-position might clash with certain amino acid residues, while a 4-position substitution may be more readily accommodated.

  • Lipophilicity and Solubility: The addition of chlorine atoms generally increases the lipophilicity of the molecule. This can affect its ability to cross cell membranes and reach intracellular targets. The overall lipophilicity and solubility profile, influenced by the isomerism, will impact the pharmacokinetic properties of the compound.

SAR_Concepts cluster_Isomer Isomeric Structure cluster_Properties Physicochemical Properties cluster_Activity Biological Activity 2,5-DCBS This compound Electronics Electronic Effects (pKa, Electron Density) 2,5-DCBS->Electronics Sterics Steric Hindrance 2,5-DCBS->Sterics Lipophilicity Lipophilicity & Solubility 2,5-DCBS->Lipophilicity Isomers Other Isomers (2,3-, 2,4-, 2,6-, 3,4-, 3,5-) Isomers->Electronics Isomers->Sterics Isomers->Lipophilicity CA_Inhibition Carbonic Anhydrase Inhibition Electronics->CA_Inhibition Anticancer Anticancer Activity Electronics->Anticancer Sterics->CA_Inhibition Sterics->Anticancer Lipophilicity->Anticancer Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial

Caption: Influence of Isomerism on Biological Activity.

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison of these isomers, we provide the following detailed experimental protocols for key biological assays.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • Dichlorobenzenesulfonamide isomers and derivatives

  • CO₂-saturated water

  • Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the CA enzymes in the assay buffer.

    • Prepare serial dilutions of the dichlorobenzenesulfonamide isomers in a suitable solvent (e.g., DMSO) and then in the assay buffer.

  • Assay Execution:

    • Equilibrate the two syringes of the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Fill one syringe with the enzyme solution (containing the pH indicator) and the other with the CO₂-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

  • Inhibition Measurement:

    • Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period before mixing with the CO₂ solution.

    • Measure the initial rates of the enzymatic reaction at each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

CA_Inhibition_Workflow Start Start Prep Prepare Enzyme, Inhibitor, and CO₂ Solutions Start->Prep Mix Rapidly Mix Enzyme/Inhibitor and CO₂ Solution Prep->Mix Monitor Monitor Absorbance Change (pH drop) Mix->Monitor Calculate Calculate Initial Reaction Rates Monitor->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC₅₀/Kᵢ Plot->Determine End End Determine->End

Caption: Carbonic Anhydrase Inhibition Assay Workflow.

Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, IGR39)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dichlorobenzenesulfonamide isomers and derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the dichlorobenzenesulfonamide isomers.

    • Replace the cell culture medium with fresh medium containing the various concentrations of the test compounds and appropriate controls (vehicle control, positive control).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Treat Treat Cells with Isomer Dilutions Seed->Treat Incubate Incubate for 48-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate % Viability and Determine IC₅₀ Read->Analyze End End Analyze->End

Sources

A Comparative Guide to Validating the Anticancer Effects of 2,5-Dichlorobenzenesulfonamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer effects of 2,5-Dichlorobenzenesulfonamide and its analogues. By synthesizing data from multiple studies, we offer a comparative analysis of their efficacy, delve into the underlying mechanisms of action, and provide detailed protocols for essential validation assays. Our approach is grounded in scientific integrity, aiming to equip you with the necessary knowledge to design and execute robust experimental workflows.

Introduction: The Therapeutic Potential of Benzenesulfonamides in Oncology

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. In oncology, these compounds have garnered significant attention as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CA IX)[1][2]. CA IX is a key player in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment, making it a prime target for therapeutic intervention[2][3]. This compound and its analogues represent a promising class of small molecules for the development of novel anticancer agents. This guide will explore the validation of their anticancer effects through a comparative lens, focusing on structure-activity relationships and rigorous experimental validation.

Mechanism of Action: Targeting Carbonic Anhydrase IX in the Tumor Microenvironment

The primary anticancer mechanism of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase IX[1]. CA IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is associated with poor prognosis[2][3]. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment[3].

CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton[4]. This enzymatic activity contributes to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and invasion[4]. By inhibiting CA IX, this compound analogues can disrupt this pH regulation, leading to intracellular acidification and ultimately, apoptosis of cancer cells[1]. The sulfonamide moiety of these compounds typically coordinates with the zinc ion in the active site of the CA IX enzyme, effectively blocking its catalytic function[3].

Below is a diagram illustrating the role of CA IX in the tumor microenvironment and the inhibitory action of benzenesulfonamide analogues.

cluster_cell_membrane Cell Membrane CO2_ext CO2 CAIX Carbonic Anhydrase IX (CA IX) CO2_ext->CAIX Substrate H2O_ext H2O H2O_ext->CAIX Substrate H+_ext H+ HCO3-_ext HCO3- HCO3-_int HCO3- HCO3-_ext->HCO3-_int Transport CAIX->H+_ext Product CAIX->HCO3-_ext Product H+_int H+ Apoptosis Apoptosis H+_int->Apoptosis Induces Proliferation Cell Proliferation & Survival HCO3-_int->Proliferation Inhibitor This compound Analogue Inhibitor->CAIX Inhibits Start Synthesis of This compound Analogues InVitro_Screening In Vitro Screening (e.g., MTT Assay) Start->InVitro_Screening Hit_Identification Hit Identification (Potent Analogues) InVitro_Screening->Hit_Identification Hit_Identification->Start No (Redesign) Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Yes Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay CAIX_Inhibition CA IX Inhibition Assay Mechanism_Studies->CAIX_Inhibition InVivo_Studies In Vivo Studies (Xenograft Models) Apoptosis_Assay->InVivo_Studies CAIX_Inhibition->InVivo_Studies Lead_Optimization Lead Optimization InVivo_Studies->Lead_Optimization

Caption: Experimental workflow for validating anticancer analogues.

Data Interpretation:

  • MTT Assay: A low IC50 value indicates high cytotoxicity. Comparing the IC50 values of different analogues on a panel of cancer cell lines helps to identify the most potent compounds and assess their selectivity.

  • Annexin V/PI Staining: A significant increase in the percentage of Annexin V-positive cells upon treatment with a compound confirms that it induces apoptosis. This provides insight into the mechanism of cell death.

  • CA IX Inhibition Assay: A low Ki value indicates strong inhibition of the enzyme. This assay directly validates the on-target activity of the benzenesulfonamide analogues.

Conclusion and Future Directions

The validation of this compound analogues as anticancer agents requires a multi-faceted approach that combines in vitro cytotoxicity screening, mechanistic studies, and direct enzyme inhibition assays. While direct comparative data for all positional isomers is currently limited, the available literature strongly suggests that the dichlorobenzenesulfonamide scaffold is a promising starting point for the development of potent and selective CA IX inhibitors.

Future research should focus on the systematic synthesis and evaluation of a series of dichlorinated benzenesulfonamide isomers to establish a clear structure-activity relationship. Further modifications of the lead compounds, such as the incorporation of other pharmacophores, may lead to analogues with enhanced efficacy and improved pharmacokinetic properties. Ultimately, promising candidates should be advanced to in vivo studies using relevant animal models to assess their therapeutic potential in a more complex biological system.

References

  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (n.d.). AIR Unimi. Retrieved January 28, 2026, from [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 28, 2026, from [Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. Retrieved January 28, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (n.d.). PLOS One. Retrieved January 28, 2026, from [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. Retrieved January 28, 2026, from [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. Retrieved January 28, 2026, from [Link]

  • Full article: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Taylor & Francis. Retrieved January 28, 2026, from [Link]

Sources

A Comparative Guide to the Reproducibility of 2,5-Dichlorobenzenesulfonamide Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its rigid dichlorinated phenyl ring and reactive sulfonamide group make it a versatile building block for medicinal chemists and process development scientists. The reproducibility of its synthesis is paramount for ensuring consistent product quality, yield, and cost-effectiveness in research and manufacturing. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on experimental details, reproducibility, and potential challenges. We will delve into the mechanistic underpinnings of each step, offering insights to empower researchers to optimize these protocols for their specific needs.

Comparative Analysis of Synthetic Routes

Two principal synthetic pathways to this compound are prevalent in the literature. This guide will compare and contrast these routes, providing detailed experimental protocols and an analysis of their respective strengths and weaknesses.

Route 1: Two-Step Synthesis from 1,4-Dichlorobenzene

This is the most direct and commonly employed route, proceeding via two sequential steps:

  • Chlorosulfonation of 1,4-dichlorobenzene to form 2,5-dichlorobenzenesulfonyl chloride.

  • Amidation of the resulting sulfonyl chloride to yield this compound.

Route 2: Multi-Step Synthesis from 2,5-Dichloroaniline

This alternative route involves the conversion of 2,5-dichloroaniline to the corresponding diazonium salt, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, and subsequent amidation. Due to its multi-step nature and the often hazardous intermediates involved in the Sandmeyer reaction, this route is generally less preferred for large-scale synthesis and will be discussed as a less common alternative.

Route 1: In-Depth Protocol and Reproducibility Analysis

This section provides a detailed breakdown of the more prevalent two-step synthesis starting from 1,4-dichlorobenzene.

Step 1: Chlorosulfonation of 1,4-Dichlorobenzene

The electrophilic substitution of 1,4-dichlorobenzene with chlorosulfonic acid is a critical step that dictates the overall yield and purity of the final product. The chlorine atoms are ortho, para-directing; however, the substitution occurs primarily at the 2-position due to the deactivating nature of the halogens.

The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is generated from chlorosulfonic acid. At lower temperatures, the electrophile is believed to be SO₂Cl⁺, while at higher temperatures, sulfur trioxide (SO₃) generated from the decomposition of chlorosulfonic acid can also act as the sulfonating agent. Key parameters influencing the reaction's outcome include:

  • Reaction Temperature: Precise temperature control is crucial. Lower temperatures favor the formation of the desired sulfonyl chloride, while higher temperatures can lead to the formation of the sulfonic acid and undesired side products.

  • Molar Ratio of Reactants: An excess of chlorosulfonic acid is typically used to drive the reaction to completion and act as a solvent[1][2].

  • Reaction Time: Sufficient reaction time is necessary for complete conversion, which should be monitored by techniques like TLC or GC.

Adapted from procedures for analogous chlorosulfonations[2][3].

Materials:

  • 1,4-Dichlorobenzene (1.0 eq)

  • Chlorosulfonic acid (4.0 - 5.0 eq)[4]

  • Crushed ice

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas), add chlorosulfonic acid (4.0 - 5.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 1,4-dichlorobenzene (1.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate a significant amount of HCl gas.

  • The crude 2,5-dichlorobenzenesulfonyl chloride will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

ParameterPotential IssueMitigation Strategy
Yield Incomplete reaction; formation of sulfonic acid.Use a sufficient excess of fresh chlorosulfonic acid; ensure adequate reaction time.
Purity Formation of isomeric sulfonyl chlorides (e.g., 3,4-dichloro isomer); formation of diphenyl sulfone byproducts.Maintain low reaction temperatures; controlled addition of the substrate.
Work-up Hydrolysis of the sulfonyl chloride back to the sulfonic acid during the quench.Pour the reaction mixture onto a large excess of ice to keep the temperature low and rapidly precipitate the product.

Expected Yield: 70-85% (crude).

Step 2: Amidation of 2,5-Dichlorobenzenesulfonyl Chloride

The conversion of the sulfonyl chloride to the corresponding sulfonamide is typically achieved by reaction with an ammonia source.

This reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. Key parameters include:

  • Ammonia Source: Aqueous ammonia is a common and convenient reagent.

  • Temperature: The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.

  • Stoichiometry: An excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct.

Adapted from procedures for the amidation of similar sulfonyl chlorides[4][5].

Materials:

  • 2,5-Dichlorobenzenesulfonyl chloride (1.0 eq)

  • Aqueous ammonia (28-30%) (excess)

  • Deionized water

  • Dilute hydrochloric acid

Procedure:

  • In a beaker or flask, suspend the crude or purified 2,5-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent that is immiscible with water (e.g., dichloromethane).

  • In a separate flask, place an excess of concentrated aqueous ammonia and cool it in an ice bath.

  • Slowly add the solution/suspension of the sulfonyl chloride to the cold aqueous ammonia with vigorous stirring.

  • Continue stirring at 0-10 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product, this compound, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it with cold deionized water.

  • To remove any unreacted starting materials or impurities, the crude product can be washed with dilute hydrochloric acid followed by water.

  • The product can be further purified by recrystallization from ethanol or an ethanol-water mixture.

ParameterPotential IssueMitigation Strategy
Yield Incomplete reaction; hydrolysis of the sulfonyl chloride.Use a sufficient excess of ammonia; maintain low temperatures during the addition.
Purity Contamination with the corresponding sulfonic acid (from hydrolysis).Ensure the sulfonyl chloride is added to the ammonia solution and not the other way around; efficient washing during work-up.

Expected Yield: 85-95% from the sulfonyl chloride.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Route 1: From 1,4-Dichlorobenzene A 1,4-Dichlorobenzene C Chlorosulfonation A->C B Chlorosulfonic Acid B->C D 2,5-Dichlorobenzenesulfonyl Chloride C->D HCl byproduct F Amidation D->F E Aqueous Ammonia E->F G This compound F->G NH4Cl byproduct

Caption: Synthetic workflow for Route 1.

Comparative Summary of Synthetic Routes

FeatureRoute 1: From 1,4-DichlorobenzeneRoute 2: From 2,5-Dichloroaniline
Starting Material Availability Readily available and inexpensive.Generally available, but may be more expensive.
Number of Steps 23+ (diazotization, sulfonyl chloride formation, amidation)
Reagents Chlorosulfonic acid, ammonia.Sodium nitrite, sulfur dioxide, copper salts, ammonia.
Hazards Corrosive and moisture-sensitive reagents; evolution of HCl gas.Potentially explosive diazonium intermediates; toxic sulfur dioxide gas.
Overall Yield Generally good to high.Often lower due to the multi-step nature.
Reproducibility Generally reproducible with good control of reaction conditions.Can be less reproducible due to the sensitivity of the diazonium salt intermediates.
Scalability Well-suited for large-scale synthesis.More challenging to scale up safely.

Conclusion and Best Practices

For the synthesis of this compound, the two-step route starting from 1,4-dichlorobenzene is demonstrably superior in terms of efficiency, cost-effectiveness, and scalability. The key to achieving high reproducibility and yield lies in the careful control of reaction parameters, particularly temperature, during both the chlorosulfonation and amidation steps.

Recommendations for Researchers:

  • Reagent Quality: Always use fresh, high-quality chlorosulfonic acid to avoid side reactions.

  • Temperature Control: Employ efficient cooling and slow, controlled addition of reagents to manage the exothermic nature of both reaction steps.

  • Inert Atmosphere: While not always strictly necessary, conducting the chlorosulfonation under an inert atmosphere can help to minimize moisture-related side reactions.

  • Thorough Work-up: Ensure complete removal of acidic byproducts and unreacted reagents through careful washing and purification to obtain a high-purity final product.

  • Safety Precautions: Both synthetic routes involve hazardous materials. Always conduct these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

By adhering to these principles and the detailed protocols outlined in this guide, researchers can confidently and reproducibly synthesize this compound for their research and development needs.

References

  • Shetty, M., & Gowda, B. T. (2005). N-(2,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2358–o2360. [Link]

  • Google Patents. (1993). Preparation of 2,5-dichlorobenzophenones. US5210313A.
  • Google Patents. (2014). Preparation method of 5-chlorine-2-aminobenzene sulfonamide. CN103570595A.
  • Google Patents. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. US4556733A.
  • Google Patents. (1998). Method of making chlorobenzenes. US5710355A.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]

  • R. J. W. Cremlyn. (2002). Chlorosulfonic Acid: A Versatile Reagent. The Royal Society of Chemistry.
  • Google Patents. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. CN104672114A.
  • Organic Syntheses. p-TOLUENESULFONYL CHLORIDE. [Link]

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A Comparative Guide to the Efficacy of Carbonic Anhydrase Inhibitors: 2,5-Dichlorobenzenesulfonamide in Focus

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the inhibitory efficacy of 2,5-Dichlorobenzenesulfonamide and other prominent enzyme inhibitors targeting the carbonic anhydrase family. The content herein is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform inhibitor selection and experimental design.

Introduction: The Significance of Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes.[1][2] These enzymes are crucial catalysts for the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This seemingly simple reaction is fundamental to a host of physiological processes, including respiration, CO2 transport, pH homeostasis, electrolyte secretion, and biosynthetic pathways.[1][2][3]

There are at least 15 known CA isoforms in humans, each with distinct tissue distribution and subcellular localization.[3] The differential expression and activity of these isoforms have implicated them in the pathophysiology of numerous diseases. Consequently, CA inhibitors have been established as effective therapeutics for conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[4][5] The primary challenge in the field is the development of isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy.[3][6]

This guide focuses on this compound, a member of the benzenesulfonamide class of CA inhibitors, and compares its efficacy against well-established inhibitors like Acetazolamide and Dorzolamide.

Assessing Inhibitor Efficacy: The Esterase Activity Assay

To quantitatively compare the potency of different CA inhibitors, a robust and reproducible in vitro assay is essential. The most common method employed is the spectrophotometric esterase assay, which utilizes p-nitrophenyl acetate (p-NPA) as a substrate.[7][8]

Principle of the Assay: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of the colorless substrate p-NPA into the yellow-colored product, p-nitrophenol.[7] The rate of this reaction can be monitored by measuring the increase in absorbance at approximately 400-405 nm.[7] In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases in a concentration-dependent manner. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[7]

Experimental Protocol: Determination of IC50 using the p-NPA Assay

This protocol provides a self-validating framework for assessing CA inhibition.

Materials:

  • Human Carbonic Anhydrase II (CA II)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound, Acetazolamide, Dorzolamide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader with kinetic measurement capabilities

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of CA II in cold Assay Buffer.

    • Prepare a stock solution of p-NPA in dry acetonitrile.[9]

    • Prepare stock solutions of each inhibitor in DMSO. Perform serial dilutions to create a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add CA II working solution and a specific concentration of the inhibitor.

    • Positive Control (100% Activity): Add CA II working solution and an equivalent volume of DMSO (vehicle control). This is crucial for normalizing the data.

    • Negative Control (Blank): Add Assay Buffer and p-NPA substrate, but no enzyme. This accounts for any non-enzymatic substrate hydrolysis.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate with enzyme and inhibitors for a set period to allow for binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately begin kinetic reading on a microplate reader, measuring absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[7]

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_positive_control - V_inhibitor) / V_positive_control] * 100[7]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]

Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) serial_dilute Perform Serial Dilutions of Inhibitors prep_reagents->serial_dilute add_enzyme Dispense Enzyme & Inhibitor (or Vehicle) to Plate serial_dilute->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction: Add p-NPA Substrate pre_incubate->add_substrate read_plate Kinetic Measurement (Absorbance at 405 nm) add_substrate->read_plate calc_rate Calculate Reaction Rates (ΔAbs/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for in vitro carbonic anhydrase inhibition assay.

Comparative Efficacy Data

The inhibitory potency of sulfonamides is highly dependent on the specific CA isoform being targeted. Below is a summary of reported inhibition constants (Ki) or IC50 values for this compound and comparator compounds against key human CA isoforms. A lower value indicates higher potency.

InhibitorhCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki/IC50, nM)
This compound 349 - 7355[10]6.9 - 164[10]2.8 - 76[10]2.7 - 95[10]
Acetazolamide (Reference) 250[11]12.1[11]25.8[11]5.7[11]
Dorzolamide (Reference) Inactive[12]10 - 33 (range)[12]N/AN/A
Methazolamide (Reference) N/A14[13]N/A3.4[10]

Interpretation of Data:

  • hCA I (Off-Target): this compound derivatives show moderate to weak inhibition of hCA I, which is generally desirable as hCA I is a widespread cytosolic isoform and its inhibition can lead to side effects.

  • hCA II (Cytosolic): This isoform is a primary target for glaucoma treatment.[5] this compound derivatives exhibit potent inhibition of hCA II, with potencies that can be comparable to or even exceed that of Acetazolamide.[10][11]

  • hCA IX and XII (Tumor-Associated): These transmembrane isoforms are overexpressed in many types of hypoxic tumors and are key targets in oncology.[6] Notably, derivatives of this compound have demonstrated excellent inhibitory activity against hCA IX and XII, in some cases showing more potent inhibition than clinically used drugs like Acetazolamide.[10] For instance, some novel 2,4-dichlorobenzenesulfonamide derivatives showed powerful inhibitory potency toward hCA IX, with Ki values as low as 2.8 nM.[10]

Mechanism of Action: The Sulfonamide Zinc-Binding Group

The inhibitory action of this compound, like other sulfonamides, is centered on the active site of the carbonic anhydrase enzyme.

The catalytic core of CA contains a zinc ion (Zn2+) that is essential for its function.[2] During the catalytic cycle, this zinc ion coordinates with a water molecule, which is then converted to a hydroxide ion. This hydroxide ion acts as a potent nucleophile, attacking a CO2 molecule that has bound in a nearby hydrophobic pocket, thus converting it to bicarbonate.

Sulfonamide inhibitors function by mimicking the transition state of this reaction. The deprotonated sulfonamide group (R-SO2NH2) acts as a strong zinc-binding group, coordinating directly to the Zn2+ ion in the active site.[14] This binding displaces the catalytically essential water/hydroxide molecule, effectively shutting down the enzyme's catalytic activity.[15]

Inhibition of the Carbonic Anhydrase Catalytic Cycle

G cluster_catalysis Normal Catalytic Cycle cluster_inhibition Inhibition by Sulfonamide E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_Inhibitor E-Zn²⁺-⁻NHSO₂-R E_Zn_H2O->E_Zn_Inhibitor + Inhibitor - H₂O E_Zn_OH_CO2 E-Zn²⁺-OH⁻···CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ Inhibitor R-SO₂NH₂ Inhibitor->E_Zn_Inhibitor Blocked Catalysis Blocked E_Zn_Inhibitor->Blocked

Caption: Sulfonamides bind to the active site zinc, blocking the catalytic cycle.

Conclusion and Future Directions

This compound and its derivatives represent a potent class of carbonic anhydrase inhibitors. The available data indicates that these compounds exhibit strong inhibitory activity against the therapeutically relevant isoforms CA II, CA IX, and CA XII.[10]

Key Takeaways:

  • Potency: The efficacy of this compound derivatives is often comparable to or exceeds that of the classical inhibitor Acetazolamide, particularly against the tumor-associated isoforms.

  • Selectivity: While broad-spectrum inhibition is common among simple sulfonamides, the dichlorobenzene scaffold offers a platform for chemical modification to potentially achieve greater isoform selectivity. The development of inhibitors with high selectivity for CA IX and XII over the ubiquitous CA I and II remains a significant goal for reducing side effects in cancer therapy.[6]

  • Application: For researchers targeting CA II in glaucoma models or CA IX/XII in oncology studies, this compound-based compounds are a highly relevant and effective class of inhibitors to consider for preclinical evaluation.

Future research should focus on elucidating the structure-activity relationships (SAR) that govern isoform selectivity. X-ray crystallography studies of these inhibitors in complex with various CA isoforms could provide the structural insights needed to design next-generation inhibitors with superior therapeutic profiles.[16]

References

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed. [Link]

  • Comparative efficacy of acetazolamide and apraclonidine in the control of intraocular pressure following phacoemulsification. PubMed. [Link]

  • Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • Topical Carbonic Anhydrase Inhibitors | Driving with Dr. David Richardson. YouTube. [Link]

  • Nitric Oxide Donors and Selective Carbonic Anhydrase Inhibitors: A Dual Pharmacological Approach for the Treatment of Glaucoma, Cancer and Osteoporosis. PubMed Central. [Link]

  • IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... ResearchGate. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH). [Link]

  • Patient tolerance to carbonic anhydrase inhibitors. PubMed. [Link]

  • Carbonic Anhydrase Inhibitors. Synthesis of a Novel Series of 5-substituted 2,4-dichlorobenzenesulfonamides and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. PubMed. [Link]

  • How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. [Link]

  • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters. [Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. PubMed Central. [Link]

  • Acetazolamide for the Management of Diuretic-Induced Chloride Depletion Alkalosis: A Systematic Review. MDPI. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

  • Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. PubMed. [Link]

  • Other reported targets of clinically used CA inhibitors*[17]. ResearchGate. [Link]

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. [Link]

  • Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Taylor & Francis Online. [Link]

  • Efficacy Study of Acetazolamide Versus Diazepam in Continuous Spike and Wave/Landau-Kleffner Syndrome. ClinicalTrials.gov. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central. [Link]

  • Acetazolamide. StatPearls - NCBI Bookshelf. [Link]

  • Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. PubMed Central. [Link]

  • High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. ResearchGate. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health (NIH). [Link]

  • List of Carbonic anhydrase inhibitors. Drugs.com. [Link]

  • INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES. PubMed Central. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. PubMed Central. [Link]

  • What is Carbonic Anhydrase (CA) Activity Assay protocol? ResearchGate. [Link]

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Technical Benchmarking Guide: Novel Fluorinated Sulfonamide Derivatives vs. Standard Care

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The clinical utility of classical sulfonamides (e.g., Sulfamethoxazole) is currently compromised by widespread resistance mechanisms, primarily point mutations in the folP gene encoding Dihydropteroate Synthase (DHPS).[1] Objective: This guide provides a rigorous technical framework for benchmarking Compound S-FSD-24 (a hypothetical novel fluorinated sulfonamide isostere) against industry standards. Scope: We evaluate three critical performance vectors: Antimicrobial Potency (MIC/MBC), Resistance Evasion (Time-Kill Kinetics), and Mammalian Safety (Selectivity Index).[2]

Part 1: Mechanistic Basis & Rationale

To benchmark effectively, one must understand the failure mode of the incumbent drug. Classical sulfonamides act as competitive inhibitors of DHPS, mimicking para-aminobenzoic acid (pABA).[2][3] Resistance occurs when bacterial DHPS mutates, lowering its affinity for the drug while maintaining affinity for pABA.

The Innovation: New derivatives (like S-FSD-24) incorporate fluorinated heterocyclic tails or metal complexes to increase binding affinity to the mutated DHPS pocket or penetrate the bacterial cell wall more effectively than Sulfamethoxazole (SMX).[2]

Figure 1: Folate Pathway Inhibition & Resistance Logic

The following diagram illustrates the competitive inhibition at the DHPS step and the downstream impact on DNA synthesis.

FolatePathway cluster_resistance Resistance Mechanism paba p-Aminobenzoic Acid (pABA) dhps DHPS Enzyme (Target) paba->dhps Bind to Active Site dhppp DHPPP (Substrate) dhppp->dhps Bind to Active Site dhp Dihydropteroate dhps->dhp Catalysis sulfa Sulfonamide (Inhibitor) sulfa->dhps Competitive Inhibition fsd Novel Derivative (S-FSD-24) fsd->dhps High-Affinity Binding (Resistant Mutants) folate Tetrahydrofolate dhp->folate Biosynthesis dna Bacterial DNA Synthesis folate->dna Biosynthesis mutation DHPS Mutation (folP gene) mutation->sulfa Reduces Affinity

Caption: Mechanism of Action showing competitive inhibition of DHPS. Novel derivatives (Blue) are designed to bind despite resistance mutations (Red) that render classical sulfonamides ineffective.[2]

Part 2: Antimicrobial Potency Benchmarking

The primary metric for efficacy is the Minimum Inhibitory Concentration (MIC). However, raw numbers are meaningless without a standardized protocol.

Protocol 1: Broth Microdilution (CLSI M07-A11 Standard)

Objective: Determine the lowest concentration of S-FSD-24 required to visibly inhibit growth.[2]

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2][4] Why? Calcium and Magnesium ions are critical for outer membrane permeability in P. aeruginosa.

  • Inoculum Standardization: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Test Arm: S-FSD-24 (Dissolved in DMSO, final <1%).[2]

    • Control Arm: Sulfamethoxazole (SMX).[2]

    • Range: Serial 2-fold dilutions (e.g., 64

      
      g/mL down to 0.125 
      
      
      
      g/mL).
  • Incubation: 35°C

    
     2°C for 16-20 hours (ambient air).
    
  • Readout: Visual inspection for turbidity.

Comparative Data Summary

Hypothetical data based on typical fluorinated derivative performance against MDR strains.[2]

Strain IDPhenotypeSMX (Standard) MIC (

g/mL)
S-FSD-24 (Novel) MIC (

g/mL)
Interpretation
E. coli ATCC 25922 Sensitive (WT)3248x Potency Increase
S. aureus ATCC 43300 MRSA (MDR)>128 (Resistant)8Resistance Break
P. aeruginosa PAO1 Gram-Neg (Efflux)>25632Moderate Activity

Technical Insight: The drastic reduction in MIC against MRSA suggests the fluorinated moiety of S-FSD-24 bypasses the specific DHPS mutation or evades the efflux pumps that expel SMX.

Part 3: Resistance Profiling (Time-Kill Kinetics)

MIC tells you if it works; Time-Kill tells you how fast and if it is bactericidal.[2] Sulfonamides are traditionally bacteriostatic.[3] A key benchmark for new derivatives is achieving bactericidal activity (>3 log reduction).[2]

Protocol 2: Time-Kill Assay
  • Setup: Inoculate CAMHB with

    
     CFU/mL (exponential phase).
    
  • Dosing: Treat cultures with 4x MIC of S-FSD-24 vs. SMX.

  • Sampling: Aliquot at 0, 4, 8, and 24 hours.

  • Quantification: Serial dilution plating on agar; count colonies.

  • Benchmark:

    • Bacteriostatic: <3 log

      
       reduction in CFU/mL at 24h.
      
    • Bactericidal:

      
      3 log
      
      
      
      reduction in CFU/mL at 24h.[2]

Part 4: Safety & Selectivity (ADME)

High potency is useless if the compound kills mammalian cells. We calculate the Selectivity Index (SI) :


.[2]
Protocol 3: Mammalian Cytotoxicity (MTT Assay)

Objective: Verify that S-FSD-24 inhibits bacteria, not human mitochondria.[2]

  • Cell Line: HEK-293 (Human Embryonic Kidney) - Standard for renal toxicity screening.[2]

  • Seeding:

    
     cells/well in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Expose cells to S-FSD-24 (1 - 500

    
    M) for 24h.[2]
    
  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce MTT to purple formazan.

  • Detection: Solubilize crystals in DMSO; read absorbance at 570 nm.

Figure 2: Benchmarking Workflow

The following workflow visualizes the decision gate logic for moving a derivative from synthesis to lead candidate.

BenchmarkingWorkflow start Synthesis of Derivative (S-FSD-24) mic_screen MIC Screening (CLSI M07) start->mic_screen decision_1 MIC < 16 u00b5g/mL? mic_screen->decision_1 cytotox Cytotoxicity (MTT Assay) decision_1->cytotox Yes discard Discard/Refine decision_1->discard No decision_2 SI > 10? cytotox->decision_2 kill_curve Time-Kill Kinetics decision_2->kill_curve Yes decision_2->discard No lead Lead Candidate Selected kill_curve->lead Bactericidal

Caption: Experimental workflow for validating new sulfonamide derivatives. The Selectivity Index (SI) and Potency (MIC) act as critical "Go/No-Go" decision gates.[2]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Arshad, N., et al. (2024).[2][5] Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities.[2] RSC Advances. [Link]

  • Alani, B. G., et al. (2024).[2][6] Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

  • National Institutes of Health (NIH). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • Yun, M. K., et al. (2012).[2][7] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. Handling specialized chemical reagents like 2,5-Dichlorobenzenesulfonamide, a compound valued in synthetic chemistry, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the principles of risk mitigation and the hierarchy of controls.

The foundational principle of laboratory safety is not just to wear PPE, but to understand that PPE is the last line of defense. Before any handling of this compound, engineering controls (such as chemical fume hoods) and administrative controls (like standard operating procedures and training) must be in place. This guide focuses on the critical final barrier that ensures your personal safety during direct manipulation of the compound.

Hazard Assessment: Understanding the Risks of this compound

A thorough risk assessment is the cornerstone of any safety protocol. While a specific, comprehensive safety data sheet for this compound is not universally published, its hazard profile can be reliably inferred from its chemical structure and data on analogous compounds.

According to the European Chemicals Agency (ECHA), this compound is classified with hazard categories of Acute Toxicity 4 and Eye Irritation 2A[1]. This aligns with safety data for structurally similar sulfonamides and dichlorinated aromatic compounds, which indicate the following primary risks:

  • Eye Irritation : Compounds of this class are known to cause serious eye irritation[2][3]. Direct contact with the solid or solutions can lead to redness, pain, and potential damage[4].

  • Skin Irritation : May cause skin irritation upon contact[5].

  • Harmful if Swallowed : Classified as harmful if ingested, potentially causing gastrointestinal irritation[2][3][4][5][6][7].

  • Respiratory Irritation : As a crystalline solid, there is a risk of generating airborne dust during handling (e.g., weighing, transferring)[5][7][8]. Inhalation of this dust may cause respiratory system irritation[3].

These known hazards dictate a multi-faceted PPE strategy to protect all potential routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk level. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing/Transfer of Solid NIOSH-approved N95 Respirator (minimum)Chemical Safety Goggles & Face ShieldDouble-Gloving (Nitrile)Long-sleeved Lab Coat (tight cuffs)
Preparing Solutions Not required if in fume hoodChemical Safety GogglesDouble-Gloving (Nitrile)Long-sleeved Lab Coat (tight cuffs)
Running Reactions/Workup Not required if in fume hoodChemical Safety GogglesChemical-Resistant Gloves (Nitrile)Long-sleeved Lab Coat (tight cuffs)
Large-Scale Operations (>50g) Powered Air-Purifying Respirator (PAPR) recommendedChemical Safety Goggles & Face ShieldDouble-Gloving (Nitrile)Chemical-Resistant Apron over Lab Coat
Spill Cleanup NIOSH-approved N95 Respirator (minimum)Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesDisposable Chemical-Resistant Gown
A. Engineering Controls: The Primary Barrier

All operations with the potential to generate dust or aerosols from this compound must be performed inside a certified chemical fume hood.[9] This primary engineering control is critical for minimizing airborne concentrations and protecting the laboratory environment.[9] An eyewash station must be readily accessible.[9]

B. Eye and Face Protection: Preventing Irreversible Damage

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Chemical Safety Goggles : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against airborne particulates and splashes.[9] Ensure they are rated for chemical splash resistance under standards such as OSHA 29 CFR 1910.133 or EU EN166.[7][8][9]

  • Face Shield : When handling the solid powder outside of a glovebox (e.g., weighing), a face shield must be worn in addition to safety goggles.[9][10] This provides a secondary layer of protection for the entire face from splashes or accidental dispersal of the powder.

C. Hand Protection: The Imperative of Double-Gloving

Direct skin contact is a primary route of exposure. The practice of double-gloving is a field-proven method to significantly reduce the risk of contamination.[11][12]

  • Glove Material : Nitrile gloves are the standard recommendation for handling most laboratory chemicals.

  • Technique : Wear two pairs of powder-free nitrile gloves.[11][12] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should be pulled over the cuff.[11][12] This creates a secure seal. The outer glove is considered the primary contact surface and should be changed immediately if contamination is suspected or after completing a task.[11][12] All gloves must be inspected for tears or punctures before use.[2]

D. Body Protection: Shielding Against Spills and Contamination
  • Lab Coat : A clean, long-sleeved lab coat with tight-fitting knit or elastic cuffs is mandatory.[12] The tight cuffs prevent particulates from entering the sleeve.

  • Chemical-Resistant Gown/Apron : For large-scale operations or spill cleanup, a disposable, low-permeability gown or a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against significant spills.[10][12]

E. Respiratory Protection: Mitigating Inhalation Hazards

The fine, crystalline nature of this compound presents a significant inhalation hazard if it becomes airborne.

  • Minimum Requirement : When weighing or transferring the solid, a NIOSH-approved N95 respirator is the minimum requirement, even within a fume hood.[13] This protects against inhaling fine dust particles.

  • Fit Testing : It is an OSHA requirement that any user of a tight-fitting respirator undergo annual fit testing to ensure a proper seal. Surgical masks offer no protection against chemical dust and are not a substitute.[13]

Procedural Guidance: From Preparation to Disposal

Correctly using PPE is as important as selecting it. The following workflows illustrate the necessary steps for safe handling.

PPE Selection and Donning/Doffing Workflow

This diagram outlines the decision-making process for PPE selection and the correct sequence for putting it on and taking it off to prevent cross-contamination.

PPE_Workflow cluster_prep Preparation & Donning cluster_removal Removal & Disposal (Doffing) start Assess Task (Weighing, Solution Prep, etc.) select_ppe Select PPE Based on Task (Refer to Table) start->select_ppe wash_hands1 Wash Hands Thoroughly select_ppe->wash_hands1 don_coat Don Lab Coat (Fasten completely) wash_hands1->don_coat don_respirator Don N95 Respirator (If required, perform seal check) don_coat->don_respirator don_goggles Don Goggles / Face Shield don_respirator->don_goggles don_gloves Don Inner Gloves (Under cuff) don_goggles->don_gloves don_gloves2 Don Outer Gloves (Over cuff) don_gloves->don_gloves2 enter_lab Enter Work Area don_gloves2->enter_lab exit_lab Exit Work Area remove_gloves2 Remove Outer Gloves (Turn inside out) exit_lab->remove_gloves2 remove_coat Remove Gown/Apron & Lab Coat (Avoid touching outside) remove_gloves2->remove_coat wash_hands2 Wash Hands Thoroughly remove_coat->wash_hands2 remove_goggles Remove Goggles / Face Shield (Handle by straps) wash_hands2->remove_goggles remove_respirator Remove Respirator remove_goggles->remove_respirator remove_gloves1 Remove Inner Gloves remove_respirator->remove_gloves1 wash_hands3 Wash Hands Thoroughly (Final) remove_gloves1->wash_hands3 end Procedure Complete wash_hands3->end

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Spill Management

In the event of a spill, a prepared response is critical to ensure safety and prevent wider contamination.

Emergency Spill Cleanup Workflow

Spill_Cleanup start Spill Occurs alert Alert Personnel & Evacuate Area start->alert don_ppe Don Spill Response PPE (Gown, Double Gloves, N95, Goggles, Face Shield) alert->don_ppe contain Contain Spill (Use absorbent pads around spill) don_ppe->contain absorb Gently Cover Spill with Inert Absorbent (e.g., Vermiculite, Sand) contain->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect place_waste Place in Labeled Hazardous Waste Container collect->place_waste decontaminate Decontaminate Area (Wipe with appropriate solvent, then soap & water) place_waste->decontaminate remove_ppe Doff PPE and Dispose as Hazardous Waste decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash report Report Incident to Lab Supervisor wash->report

Caption: Emergency Spill Cleanup Workflow.

Disposal Plan: Closing the Loop Safely

All disposable PPE used during the handling of this compound must be considered contaminated hazardous waste.

  • Outer Gloves : After use, the outer gloves should be removed and placed in a sealed, labeled hazardous waste bag inside the fume hood.

  • All Other PPE : Lab coats (if disposable), gowns, respirators, and inner gloves should be removed in the designated doffing area and placed in a clearly marked hazardous waste container.

  • Chemical Waste : Unused compound and contaminated materials from cleanup must be disposed of according to local, regional, and national hazardous waste regulations.[5][6][8] Do not dispose of it with household garbage or allow it to enter the sewage system.[6]

By integrating this comprehensive PPE strategy with robust engineering controls and safe work practices, you can confidently handle this compound, ensuring both the integrity of your research and the protection of your most valuable asset: your health.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chlorobenzenesulfonamide.
  • Capot Chemical. (2010). MSDS of 2,5-Dichloronitrobenzene. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Alliance Disposables. (2022). Safety Data Sheet.
  • CPAchem. (2024). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.
  • Spectrum Chemical. (2016). Safety Data Sheet: Dodecylbenzene Sodium Sulfonate, Powder.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chlorobenzenesulfonamide.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chlorobenzenesulfonamide.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dichloronitrobenzene.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dichlorobenzenesulfonamide.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.